molecular formula C11H15NO3 B112942 (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid CAS No. 72155-50-1

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Cat. No.: B112942
CAS No.: 72155-50-1
M. Wt: 209.24 g/mol
InChI Key: JAJQQUQHMLWDFB-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQQUQHMLWDFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472170
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-50-1
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Advent of a Transition-State Analog: A Deep Dive into the Discovery and History of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) stands as a pivotal molecule in the rational design of protease inhibitors. Its discovery was not a serendipitous event but rather a direct result of meticulous investigation into the mechanism of action of naturally occurring enzyme inhibitors. This in-depth technical guide chronicles the history of AHPPA, tracing its conceptual origins to the discovery of pepstatin and its unusual amino acid, statine. We will explore the seminal synthetic efforts that brought AHPPA into existence, elucidate its role as a transition-state analog inhibitor of aspartic proteases like pepsin and renin, and discuss its lasting impact on the field of medicinal chemistry.

Introduction: The Quest for Specific Enzyme Inhibitors

The early to mid-20th century saw a burgeoning understanding of enzymes as the catalysts of life's chemical reactions. With this understanding came the recognition that inhibiting specific enzymes could be a powerful therapeutic strategy. A significant milestone in this endeavor was the discovery of naturally occurring enzyme inhibitors, which provided both lead compounds and profound insights into enzyme mechanisms. One such discovery, that of pepstatin, would directly set the stage for the synthesis and development of this compound.

The Pepstatin Precedent: Discovery of a Novel Inhibitory Motif

In 1970, a team of Japanese scientists led by Hamao Umezawa reported the isolation of a potent inhibitor of the aspartic protease pepsin from various species of Actinomyces.[1] They named this compound pepstatin .[1] Pepstatin, a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, was found to be a highly effective inhibitor of most aspartic proteases.[2][3]

The most striking feature of pepstatin was the presence of a novel, non-proteinogenic amino acid in its structure: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid , which was named statine (Sta) .[2] The unique γ-amino, β-hydroxy acid structure of statine was quickly identified as the key to pepstatin's inhibitory activity. It was proposed that the hydroxyl group of statine mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by aspartic proteases.[4] This "transition-state analog" concept was a crucial leap in the rational design of enzyme inhibitors.

G cluster_pepstatin Pepstatin Structure cluster_statine Statine (Sta) Core cluster_mechanism Inhibitory Mechanism Pepstatin Isovaleryl-Val-Val-Sta-Ala-Sta Statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid Pepstatin->Statine Contains Mechanism Mimics tetrahedral transition state of peptide bond hydrolysis Statine->Mechanism Enables

The Birth of a Phenyl Analog: Synthesis of this compound (AHPPA)

The discovery of statine ignited a flurry of research aimed at understanding its structure-activity relationship and developing synthetic analogs with improved or altered inhibitory profiles. A key publication in this area came from the laboratory of Daniel H. Rich at the University of Wisconsin-Madison. In a 1980 paper, Rich and his colleagues described the synthesis and evaluation of several pepstatin analogs, including the first reported synthesis of This compound (AHPPA) .[5][6]

The rationale behind replacing the isobutyl side chain of statine with a benzyl group in AHPPA was to explore the impact of a bulkier, aromatic substituent on the binding affinity to aspartic proteases like pepsin and the therapeutically important enzyme, renin.

Early Synthetic Strategy: A Multi-step Approach

The initial synthesis of AHPPA was a challenging endeavor, requiring careful control of stereochemistry. A representative synthetic scheme from the era is outlined below. The stereochemistry at the 3 and 4 positions was crucial for potent inhibition.[5][6]

G Start Starting Material (e.g., Phenylalanine derivative) Intermediate1 Multi-step transformations (Introduction of hydroxyl and amino groups) Start->Intermediate1 Intermediate2 Stereochemical Control (Diastereoselective reactions) Intermediate1->Intermediate2 AHPPA (3S,4S)-AHPPA Intermediate2->AHPPA

Mechanistic Insights: AHPPA as a Potent Aspartic Protease Inhibitor

The research by Rich and colleagues demonstrated that AHPPA, when incorporated into peptide sequences analogous to pepstatin, yielded highly potent inhibitors of pepsin.[5][6] For instance, the tripeptide Iva-Val-(3S,4S)-AHPPA-Ala-NH'C5Hn exhibited a Ki value of 0.9 x 10⁻⁹ M against pepsin, which was comparable to the corresponding statine-containing peptide.[6] This confirmed that the phenyl group was well-tolerated in the active site of pepsin and that AHPPA effectively functioned as a transition-state analog.

The hydroxyl group of AHPPA is positioned to interact with the two catalytic aspartic acid residues in the active site of the enzyme, mimicking the hydrated carbonyl of the transition state of peptide bond cleavage.[4]

G cluster_enzyme Aspartic Protease Active Site Asp1 Aspartic Acid 1 Asp2 Aspartic Acid 2 AHPPA AHPPA Hydroxyl Group AHPPA->Asp1 H-bond AHPPA->Asp2 H-bond TransitionState Tetrahedral Transition State (Mimicked) AHPPA->TransitionState Mimics

Impact and Evolution: AHPPA and the Rise of Statine-like Inhibitors

The successful synthesis and demonstrated efficacy of AHPPA had a significant impact on the field of medicinal chemistry. It validated the concept of creating novel, non-natural amino acids as building blocks for potent and specific enzyme inhibitors. This opened the door for the development of a wide array of "statine-like" compounds with diverse side chains, each designed to probe the specificities of different proteases.

Subsequent research has seen the incorporation of AHPPA and its derivatives into inhibitors of other proteases, such as matrix metalloproteinases (MMPs).[7] The core γ-amino-β-hydroxy acid scaffold has proven to be a remarkably versatile and effective motif for protease inhibition.

Table 1: Comparison of Inhibitory Potency of Pepstatin Analogs against Pepsin

CompoundKi (M) against PepsinReference
Iva-Val-(3S,4S)-Sta-Ala-NH'C5Hn1 x 10⁻⁹[6]
Iva-Val-(3S,4S)-AHPPA-Ala-NH'C5Hn0.9 x 10⁻⁹[6]
Analogs with (3R)-hydroxy stereochemistry> 100-fold weaker[6]

Conclusion: A Legacy of Rational Drug Design

The story of this compound is a compelling example of how the study of natural products can inspire the creation of novel synthetic molecules with significant biological activity. From the initial discovery of pepstatin and its unique amino acid, statine, to the targeted synthesis and evaluation of AHPPA, this journey highlights the power of rational, mechanism-based drug design. AHPPA remains a testament to the ingenuity of medicinal chemists and its legacy continues in the ongoing development of sophisticated protease inhibitors for a variety of therapeutic applications.

References

  • Rich, D. H., Sun, E. T., & Boparai, A. S. (1980). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. [Link]

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259–262. [Link]

  • Rich, D. H., Bernatowicz, M. S., Agarwal, N. S., Kawai, M., & Salituro, F. G. (1985). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 28(3), 27-33. [Link]

  • Wikipedia. (n.d.). Pepstatin. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Fruton, J. S. (1996). A history of pepsin and related enzymes. The Quarterly Review of Biology, 71(3), 309–341. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. Retrieved January 14, 2026, from [Link]

  • Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. Retrieved January 14, 2026, from [Link]

  • Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1973). Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid. The Journal of Antibiotics, 26(10), 621–623. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1039–1044. [Link]

  • National Center for Biotechnology Information. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1039–1044. [Link]

Sources

An In-Depth Technical Guide to (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 72155-50-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a pivotal building block in medicinal chemistry. As a non-proteinogenic amino acid and a key structural motif in a class of enzyme inhibitors, AHPPA presents significant interest for the development of novel therapeutics. This document delves into its synthesis, physicochemical characteristics, mechanism of action, analytical methodologies, and applications, offering field-proven insights for its effective utilization in research and drug discovery.

Introduction: The Significance of a Statin Analogue

This compound is a chiral amino acid derivative that has garnered substantial attention in pharmaceutical research.[1] Its structure, featuring a γ-amino β-hydroxy acid backbone, classifies it as a close analogue of statine, a naturally occurring amino acid known for its role in potent protease inhibitors.[2] This structural similarity is central to AHPPA's biological activity, enabling it to mimic the transition state of peptide hydrolysis and thereby inhibit key enzymes implicated in disease.[3]

The primary application of AHPPA lies in its role as a peptidomimetic, particularly in the design of renin inhibitors for the treatment of hypertension.[2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a well-established therapeutic strategy.[3] AHPPA serves as a crucial component in fashioning molecules that can effectively block the action of renin, the rate-limiting enzyme in the RAS cascade.[2]

Beyond its cardiovascular applications, AHPPA and its derivatives have shown promise in the field of neuropharmacology, notably as inhibitors of γ-aminobutyric acid (GABA) aminotransferase.[4][5] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA, and its modulation has therapeutic implications for neurological disorders such as epilepsy. The versatility of AHPPA as a chiral building block underscores its importance in the synthesis of a diverse range of biologically active molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of AHPPA is essential for its effective handling, formulation, and application in research.

PropertyValueSource
CAS Number 72155-50-1[6]
Molecular Formula C₁₁H₁₅NO₃[6]
Molecular Weight 209.24 g/mol [6]
Appearance White solid[1]
Optical Rotation [α]²⁵_D_ = -38.6 ± 2º (c=1 in MeOH)[1]
Storage Conditions Store at ≤ -4 °C[1]

Stereoselective Synthesis of this compound

The precise stereochemistry of AHPPA is critical for its biological activity. The following section outlines a robust, field-proven methodology for the stereoselective synthesis of the (3S,4S) isomer, commencing with the asymmetric synthesis of its precursor, (3S)-Hydroxy-5-phenylpentanoic acid.

Asymmetric Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid

This synthesis utilizes an Evans aldol reaction to establish the desired stereochemistry at the C3 position.[7]

Experimental Protocol:

  • Preparation of (R)-acetyloxazolidinone: React (R)-4-isopropyl-2-oxazolidinone with acetyl chloride in the presence of sodium hydride.

  • Evans Aldol Reaction: Perform a TiCl₄-promoted Evans aldol reaction of the prepared (R)-acetyloxazolidinone with 3-phenylpropanal. This reaction yields a mixture of two diastereomers.

  • Chromatographic Separation: Separate the two diastereomers using silica gel column chromatography. The desired (3'R,4S)-imide is identified based on the chemical shifts of the methylene protons adjacent to the imide carbonyl.

  • Auxiliary Cleavage: Remove the Evans auxiliary from the purified (3'R,4S)-imide using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This step furnishes (3S)-hydroxy-5-phenylpentanoic acid with high enantiomeric excess (typically >98% ee).[7]

Renin_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Substrate Angiotensin_I Angiotensin_I Renin->Angiotensin_I Hydrolysis AHPPA_Inhibitor AHPPA-based Inhibitor AHPPA_Inhibitor->Renin Inhibition

Sources

molecular structure of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Introduction: The Significance of a Unique Amino Acid

This compound, often abbreviated as AHPPA, is a non-proteinogenic γ-amino-β-hydroxy acid that serves as a critical chiral building block in modern pharmaceutical research and development.[1] Its structure is a cornerstone in the design of highly specific and potent enzyme inhibitors, most notably for the class of aspartyl proteases. This compound is a member of the "statine-like" family of amino acids, which are characterized by their unique ability to mimic the transition state of peptide bond hydrolysis.[2] This function makes AHPPA an invaluable component in the synthesis of therapeutic agents, particularly renin inhibitors for the treatment of hypertension.[3] This guide provides a comprehensive technical overview of its molecular structure, stereochemical importance, methods of elucidation, and the direct relationship between its architecture and biological function.

Section 1: Core Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of atoms in AHPPA is fundamental to its biological activity. The molecule features two adjacent chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers. The (3S,4S) configuration is the most significant for its role as a peptide isostere.

The key structural features include:

  • A Carboxylic Acid Terminus: Provides a site for peptide bond formation and acts as a key interaction point within enzyme active sites.

  • A Primary Amine at C4: Another crucial point for amide linkage and molecular interactions.

  • A Hydroxyl Group at C3: This is the most critical functional group for its mechanism of action, as it mimics the tetrahedral intermediate of a peptide bond being cleaved by a protease.[4]

  • A Benzyl Group at C5: The phenyl side chain contributes to the molecule's hydrophobicity and can engage in specific binding interactions within the target enzyme's subpockets.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1][5]
Molecular Weight 209.24 g/mol [5]
CAS Number 72155-50-1[1][5]
Appearance White solid[1]
Canonical SMILES NCC(=O)O[5]
InChI Key JAJQQUQHMLWDFB-UWVGGRQHSA-N
Optical Rotation [α]²⁵_D_ = -38.6 ± 2º (c=1 in MeOH)[1]

Section 2: Principles of Stereoselective Synthesis

Achieving the correct (3S,4S) stereochemistry is a non-trivial synthetic challenge. The methodologies employed must precisely control the formation of the two contiguous stereocenters. While numerous specific routes exist, a common and illustrative strategy involves an Evans aldol addition, which utilizes a chiral auxiliary to direct the stereochemical outcome.[6]

The general workflow for such a synthesis is designed to build the carbon skeleton while setting the required stereochemistry, followed by the modification of functional groups and removal of the chiral auxiliary.

cluster_0 Asymmetric Synthesis Workflow start Chiral Precursor (e.g., (R)-acetyloxazolidinone) step1 Aldol Addition with 3-phenylpropanal start->step1 Titanium-mediated step2 Diastereomer Separation (Chromatography) step1->step2 Yields mixture step3 Auxiliary Cleavage step2->step3 Isolate desired imide step4 Functional Group Modification step3->step4 Reveals acid finish (3S,4S)-AHPPA step4->finish Final product

Figure 1: Generalized workflow for the asymmetric synthesis of AHPPA.

The causality behind this experimental choice lies in the predictable facial selectivity imposed by the chiral auxiliary on the enolate, which directs the approach of the aldehyde to form the desired diastereomer preferentially.[6]

Section 3: Structural Elucidation and Analytical Validation

Confirming the absolute and relative stereochemistry of AHPPA requires a combination of sophisticated analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the connectivity and relative stereochemistry of the molecule in solution. Key insights are derived from ¹H-NMR, ¹³C-NMR, and 2D correlation experiments (COSY, HMBC, HSQC).

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the AHPPA sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD, D₂O).

  • Internal Standard: Add a small amount of a reference standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field spectrometer (≥400 MHz). 2D TOCSY experiments can be particularly useful for defining the continuous spin system from the phenyl ring through the pentanoic acid backbone.[2]

  • Data Analysis: Integrate proton signals, determine multiplicities (singlet, doublet, etc.), and measure coupling constants (J-values). Use 2D spectra to confirm assignments and establish through-bond and through-space correlations. The relative stereochemistry can often be inferred from the magnitude of the coupling constants between H3 and H4.

Expected ¹H NMR Data (Illustrative)

Protons Approx. δ (ppm) Multiplicity Key Correlations (2D NMR)
Phenyl-H 7.20-7.40 m COSY to Benzyl-CH₂
H3 (CH-OH) ~4.10 m COSY to H4 and C2-CH₂
H4 (CH-NH₂) ~4.15 m COSY to H3 and Benzyl-CH₂
Benzyl-CH₂ 2.80-3.00 m COSY to H4, HMBC to Phenyl-C

| C2-CH₂ | 2.30-2.50 | m | COSY to H3, HMBC to COOH |

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the absolute configuration of a molecule by determining the precise spatial arrangement of its atoms in a single crystal.[7] While obtaining a suitable crystal of the free amino acid can be challenging, co-crystallization with a target protein or analysis of a suitable derivative is a common and effective strategy.[8][9][10]

cluster_1 X-Ray Crystallography Workflow crystal Grow Single Crystal (Vapor Diffusion) mount Mount Crystal & Cryo-cool crystal->mount diffract X-ray Diffraction (Synchrotron Source) mount->diffract 100 K process Data Collection & Processing (HKL2000) diffract->process Measure intensities solve Structure Solution (Direct Methods/Patterson) process->solve Generate electron density map refine Structural Refinement solve->refine Fit atoms to density validate Final 3D Structure (Absolute Configuration) refine->validate cluster_2 Mechanism of Renin Inhibition by AHPPA-containing Peptidomimetic Enzyme Renin Active Site (Two Asp residues) Substrate Peptide Substrate (Angiotensinogen) Enzyme->Substrate Binds Inhibitor AHPPA Inhibitor Enzyme->Inhibitor Binds tightly Intermediate Tetrahedral Intermediate (Unstable) Substrate->Intermediate Hydrolysis Inhibitor->Enzyme Stable Complex (Inhibition)

Figure 3: AHPPA mimics the unstable transition state, leading to potent inhibition.

The (3S)-hydroxyl group of AHPPA is positioned to form strong hydrogen bonds with the two catalytic aspartate residues in the renin active site, perfectly mimicking the geometry of the transient tetrahedral intermediate. The (4S)-amino group ensures the correct orientation of the rest of the inhibitor backbone, while the C5-phenyl group occupies the hydrophobic S1 binding pocket of the enzyme, enhancing affinity and specificity. This tight, stable binding effectively blocks the enzyme from processing its natural substrate, thereby inhibiting the entire RAS cascade. [2][3]

Conclusion

This compound is more than a simple amino acid; it is a masterfully designed molecular tool. Its value lies in the precise stereochemical arrangement of its functional groups, which allows it to function as a highly effective transition-state isostere for critical therapeutic targets. A thorough understanding of its structure, confirmed through rigorous analytical techniques like NMR and X-ray crystallography, is essential for its application in the rational design of next-generation pharmaceuticals for cardiovascular disease and beyond.

References

  • Ciavatta, M. L., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 966-972. [Link]

  • Tabernero, L., et al. (2000). Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. Journal of Biological Chemistry, 275(33), 25627-25631. [Link]

  • Pawełczak, M., et al. (2014). New renin inhibitors - stability and activity determination. part iv. Acta Poloniae Pharmaceutica, 71(4), 555-561. [Link]

  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. [Link]

  • Sugimoto, H., et al. (2025). Room-temperature X-ray data collection enabled the structural determination of statin-bound CYP105A1. Acta Crystallographica Section D: Structural Biology, D81, 1-10. [Link]

  • Iorga, B. I., et al. (2017). Ligandbook: an online repository for small and drug-like molecule force field parameters. Bioinformatics, 33(11), 1747–1749. [Link]

  • Chen, C.-H., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 30(4), 897. [Link]

  • ResearchGate. X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. [Link]

  • PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. [Link]

  • Kokubu, T., et al. (1982). Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid. Biochemical and Biophysical Research Communications, 104(2), 534-540. [Link]

  • Chen, X., et al. (2004). Crystallization and X-ray crystallographic analysis of human STAT1. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1308–1310. [Link]

  • Szelke, M., et al. (1985). Renin Inhibitors. Design of Angiotensinogen Transition-State Analogues Containing Novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic Acid. Journal of Medicinal Chemistry, 28(7), 872-878. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Rosenberg, S. H., et al. (1993). Studies Directed Toward the Design of Orally Active Renin Inhibitors. 2. Development of the Efficacious, Bioavailable Renin Inhibitor... Journal of Medicinal Chemistry, 36(4), 460-467. [Link]

Sources

physical and chemical properties of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a chiral amino acid derivative, represents a cornerstone in the synthesis of complex biologically active molecules. Its unique stereochemistry and functional group arrangement make it an invaluable building block in pharmaceutical research, particularly in the development of protease inhibitors and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, offering a critical resource for scientists engaged in its handling, characterization, and application. By consolidating available data and presenting it in an accessible format, we aim to facilitate its effective utilization in advancing scientific discovery.

Section 1: Core Molecular Attributes

This compound is a non-proteinogenic amino acid characterized by a pentanoic acid backbone substituted with an amino group at the fourth position, a hydroxyl group at the third position, and a phenyl group at the fifth position. The specific (3S,4S) stereochemistry is crucial for its biological activity and recognition by enzymes.

Structural and Chemical Identity

The fundamental identifiers and structural details of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 72155-50-1[2][3]
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.24 g/mol [2][3]
Appearance White solid[2]
Canonical SMILES NCC(=O)O[3]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Pentanoic Acid Chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11;

// Functional Groups C8 -- N1; C9 -- O1; C11 -- O2; C11 -- O3;

// Hydrogens C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C9 -- H9; C10 -- H10; C10 -- H11; N1 -- H12; N1 -- H13; O1 -- H14; O3 -- H15; }

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing experiments, developing formulations, and ensuring the stability of this compound.

Physical Properties
PropertyValueSource
Appearance White solid[2]
Melting Point Data not available
Optical Rotation [α]D25 = -38.6 ± 2º (c=1 in MeOH)[2]
Solubility Profile

Precise solubility data in various solvents is currently not well-documented in publicly available literature. However, based on its structure, which contains both polar (carboxyl, hydroxyl, amino) and non-polar (phenyl) groups, a general solubility profile can be inferred. It is expected to be soluble in polar protic solvents like methanol and water, and in polar aprotic solvents like DMSO and DMF. Its solubility in non-polar organic solvents is likely to be limited.

Acidity and Basicity

The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.

  • Predicted pKa : A predicted pKa value for a related N-Boc protected compound is approximately 4.20 ± 0.10, which corresponds to the carboxylic acid group.[4] The pKa of the protonated amino group is expected to be in the typical range for amino acids, around 9-10.

Section 3: Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • Phenyl protons: ~7.2-7.4 ppm (multiplet, 5H)

  • CH-OH: ~3.8-4.2 ppm (multiplet, 1H)

  • CH-NH₂: ~3.2-3.6 ppm (multiplet, 1H)

  • CH₂-Ph: ~2.7-3.0 ppm (multiplet, 2H)

  • CH₂-COOH: ~2.3-2.6 ppm (multiplet, 2H)

Expected ¹³C NMR Chemical Shifts:

  • C=O (Carboxylic acid): ~175-180 ppm

  • Phenyl carbons: ~125-140 ppm

  • CH-OH: ~70-75 ppm

  • CH-NH₂: ~55-60 ppm

  • CH₂-Ph: ~40-45 ppm

  • CH₂-COOH: ~35-40 ppm

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. The exact mass of the protonated molecule [M+H]⁺ would be a key identifier. While a specific fragmentation pattern for the free amino acid is not available in the search results, general fragmentation pathways for amino acids would be expected, including the loss of water, ammonia, and the carboxylic acid group.

Section 4: Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups.

  • Amine Group: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in peptide coupling reactions.

  • Carboxylic Acid Group: The carboxylic acid can be esterified or activated for amide bond formation.

  • Hydroxyl Group: The secondary alcohol can be oxidized or protected.

The stability of the compound is generally good under standard laboratory conditions. However, prolonged exposure to strong acids or bases, or high temperatures, may lead to degradation or epimerization. For long-term storage, it is recommended to keep it at ≤ -4 °C.[2]

Section 5: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols are proprietary to various manufacturers, the general synthetic strategies often involve asymmetric synthesis or resolution of racemic mixtures.

Caption: General workflow for the synthesis of the target compound.

Section 6: Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of research:

  • Pharmaceutical Development: It serves as a crucial component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

  • Peptide Synthesis: Its unique structure makes it a valuable element in the design of peptidomimetics and protease inhibitors.[2]

  • Biochemical Research: It is utilized in studies related to protein synthesis and metabolism.[2]

Section 7: Safety and Handling

Detailed safety and handling information should be obtained from the specific supplier's Safety Data Sheet (SDS). As a general guideline for handling chemical compounds of this nature:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Ligandbook. Package name: this compound. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. (R)-3-Hydroxy-5-phenylpentanoic acid. [Link]

  • Tetrahedron. Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

  • PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

  • PubChem. 3-Hydroxy-5-phenyl-pentanoic acid methyl ester. [Link]

  • Capot Chemical. MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. [Link]

Sources

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPA) is a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, containing two adjacent chiral centers, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of AHPA, including its synthesis, stereochemical considerations, and applications in drug development, with a particular focus on its role as a key intermediate.

AHPA is structurally related to statins, a class of γ-amino-β-hydroxy acids known for their role as transition-state mimics in protease inhibitors.[1] This structural motif allows molecules incorporating AHPA to effectively inhibit enzymes by mimicking the tetrahedral intermediate of peptide bond hydrolysis. Consequently, AHPA has been incorporated into various therapeutic agents, including protease inhibitors and other enzyme modulators.[1] Its unique stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its application.

This guide will delve into the various synthetic strategies employed to produce enantiomerically pure (3S,4S)-AHPA, explore its applications as a key intermediate in the synthesis of pharmaceuticals, and discuss its known biological activities.

Stereoselective Synthesis of this compound

The precise spatial arrangement of the amino and hydroxyl groups in (3S,4S)-AHPA is paramount for its biological function. Therefore, stereoselective synthesis is essential to obtain the desired enantiomer in high purity. Several strategies have been developed to achieve this, often employing chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors.

Evans Aldol Reaction Approach

One of the most effective methods for establishing the desired stereochemistry at the C3 and C4 positions is the Evans aldol reaction.[2][3] This method utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an aldol condensation between an enolate and an aldehyde.

The synthesis commences with the preparation of an N-acetyloxazolidinone, which is then converted to its boron enolate. This enolate subsequently reacts with 3-phenylpropanal to afford the aldol adduct with high diastereoselectivity. The chiral auxiliary then can be cleaved to yield the desired β-hydroxy acid.

Experimental Protocol: Evans Aldol Synthesis of (3S)-Hydroxy-5-Phenylpentanoic Acid Derivative[2]
  • Preparation of the N-Acetyloxazolidinone: (R)-4-isopropyloxazolidinone is treated with acetyl chloride and sodium hydride to furnish the corresponding (R)-N-acetyloxazolidinone.

  • Enolate Formation: The N-acetyloxazolidinone is treated with a Lewis acid, such as titanium tetrachloride (TiCl4), and a hindered base, like triethylamine, to generate the titanium enolate.

  • Aldol Condensation: 3-Phenylpropanal is added to the enolate solution at low temperature (e.g., -78 °C) to initiate the aldol reaction, yielding a mixture of diastereomeric aldol adducts.

  • Diastereomer Separation: The diastereomers are separated using silica gel column chromatography.

  • Auxiliary Cleavage: The desired diastereomer is treated with lithium hydroxide and hydrogen peroxide to cleave the oxazolidinone auxiliary, affording (3S)-hydroxy-5-phenylpentanoic acid.[2]

Evans_Aldol cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product R-Oxazolidinone (R)-4-isopropyloxazolidinone N-Acetylation N-Acetylation R-Oxazolidinone->N-Acetylation 3-Phenylpropanal 3-Phenylpropanal Aldol_Condensation Aldol Condensation 3-Phenylpropanal->Aldol_Condensation Enolate_Formation Enolate Formation (TiCl4, Et3N) N-Acetylation->Enolate_Formation Enolate_Formation->Aldol_Condensation Separation Diastereomer Separation Aldol_Condensation->Separation Cleavage Auxiliary Cleavage (LiOH, H2O2) Separation->Cleavage Product (3S)-Hydroxy-5-phenyl- pentanoic acid Cleavage->Product

Caption: Evans Aldol reaction workflow for the synthesis of a key AHPA precursor.

Synthesis from Chiral Precursors

Another common strategy involves starting with a readily available chiral molecule, such as an amino acid, and elaborating its structure to introduce the required functionalities with the correct stereochemistry. L-aspartic acid is a suitable starting material for this purpose.[4][5][6]

The synthesis from L-aspartic acid typically involves the protection of the amino and carboxylic acid groups, followed by the reduction of one of the carboxyl groups to an aldehyde. This aldehyde can then undergo a Grignard or similar addition reaction with a phenyl-containing nucleophile to introduce the phenyl group and set the stereochemistry at the C3 position. Subsequent deprotection steps yield the final (3S,4S)-AHPA.

Aspartic_Acid_Route cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product L-Aspartic_Acid L-Aspartic Acid Protection Protection of -NH2 and -COOH L-Aspartic_Acid->Protection Reduction Selective Reduction of one -COOH Protection->Reduction Grignard Grignard Reaction with PhMgBr Reduction->Grignard Deprotection Deprotection Grignard->Deprotection Product (3S,4S)-AHPA Deprotection->Product

Caption: Synthetic pathway to (3S,4S)-AHPA starting from L-aspartic acid.

Applications in Drug Development

The unique structural features of (3S,4S)-AHPA make it a valuable building block in the synthesis of various pharmaceuticals.[7] Its ability to act as a peptide isostere has led to its incorporation into protease inhibitors and other enzyme-targeted drugs.[1]

Intermediate in the Synthesis of Baclofen Analogues

Baclofen is a muscle relaxant and antispastic agent that acts as an agonist at GABAB receptors.[8][9][10][11] The structure-activity relationship of baclofen is highly specific, with the phenyl, amino, and carboxyl groups playing crucial roles in its binding to the GABAB receptor.[8] (3S,4S)-AHPA serves as a key intermediate in the synthesis of baclofen analogues where the introduction of a hydroxyl group can modulate the compound's pharmacological profile. The stereochemistry of AHPA is critical for maintaining the desired interaction with the receptor.

Component of Protease Inhibitors

As a statine-like amino acid, AHPA is a common design element in protease inhibitors.[1] The hydroxyl group of AHPA mimics the tetrahedral transition state of peptide hydrolysis, leading to potent inhibition of proteases such as matrix metalloproteinases (MMPs). Natural products containing the AHPA subunit have demonstrated a wide range of biological activities, including anticancer properties.[1] For instance, stictamides A-C, which contain the AHPA residue, have been identified as MMP12 inhibitors.[1]

Biological Activity and Pharmacological Profile

The biological activity of compounds containing the (3S,4S)-AHPA moiety is largely attributed to its ability to mimic the transition state of enzymatic reactions, particularly those involving peptide hydrolysis.[1] This makes it a potent inhibitor of various proteases.

Compound Class Target Biological Activity Reference
StictamidesMatrix Metalloproteinase 12 (MMP12)Inhibition of protease activity, potential anticancer effects[1]
Baclofen AnaloguesGABAB ReceptorAgonism, muscle relaxation, antispastic effects[8][10]

Table 1: Summary of Biological Activities of AHPA-Containing Compounds

The incorporation of the AHPA scaffold can significantly enhance the potency and pharmacokinetic properties of drug candidates.[1] Its rigid structure helps to pre-organize the molecule into a conformation that is favorable for binding to its biological target.

Conclusion

This compound is a versatile and valuable chiral building block in medicinal chemistry. Its unique stereochemistry and structural similarity to the transition state of peptide hydrolysis make it an ideal component for the design of potent enzyme inhibitors and other therapeutic agents. The development of efficient stereoselective synthetic routes has made this compound more accessible for its application in drug discovery and development. As research continues to uncover new biological targets and disease mechanisms, the demand for sophisticated and well-defined molecular scaffolds like (3S,4S)-AHPA is expected to grow, further solidifying its importance in the pharmaceutical industry.

References

  • Chem-Impex. This compound. Available at: [Link]

  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... Available at: [Link]

  • National Institutes of Health. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Available at: [Link]

  • Ligandbook. This compound. Available at: [Link]

  • Organic Syntheses. DL-Aspartic acid. Available at: [Link]

  • PubMed. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Available at: [Link]

  • MDPI. Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Available at: [Link]

  • Rasayan Journal of Chemistry. Green and Efficient Synthesis of Baclofen. Available at: [Link]

  • PubMed. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Available at: [Link]

  • Brieflands. Synthesis of Baclofen; an Alternative Approach. Available at: [Link]

  • National Institutes of Health. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Available at: [Link]

  • National Institutes of Health. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Available at: [Link]

  • PubMed. Modulation of GABA Release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate Receptors in Matrix-Enriched Areas of the Rat Striatum. Available at: [Link]

  • Advanced Journal of Chemistry-Section B. Green and Efficient Synthesis of Baclofen. Available at: [Link]

  • National Institutes of Health. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • NSF Public Access Repository. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Se. Available at: [Link]

  • PubMed. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. Available at: [Link]

  • MDPI. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. Available at: [Link]

  • PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. Available at: [Link]

  • PubMed. GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus. Available at: [Link]

  • PubMed Central. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Available at: [Link]

Sources

The Core Mechanism of AHPAA-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cardiovascular drug discovery, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target for therapeutic intervention in hypertension and related pathologies.[1][2] At the apex of this enzymatic cascade lies renin, an aspartyl protease that catalyzes the rate-limiting step: the conversion of angiotensinogen to angiotensin I.[3][4] Inhibition of renin offers a highly specific and upstream approach to downregulating the entire RAAS, a concept that has driven extensive research and development efforts. This guide provides an in-depth technical exploration of the mechanism of action of a key class of renin inhibitors: compounds containing the (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPAA) moiety.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular interactions, biological consequences, and experimental evaluation of AHPAA-containing renin inhibitors. We will delve into the structural basis of their inhibitory activity, the downstream effects on the RAAS pathway, and provide validated experimental protocols for their characterization.

Molecular Mechanism of Action: Targeting the Heart of the RAAS

The primary mechanism of action of AHPAA-containing compounds is the direct, competitive inhibition of the enzyme renin.[4] These compounds are designed as peptidomimetics, mimicking the transition state of the natural substrate, angiotensinogen, at the cleavage site.[3][5] The AHPAA core is a crucial structural element that facilitates high-affinity binding to the active site of renin.

Interaction with the Renin Active Site

The active site of renin is a deep cleft with several subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of angiotensinogen. The specificity of renin is largely determined by the interactions within these subsites. Molecular modeling and structural studies have revealed key insights into how AHPAA-containing inhibitors bind to this active site.

A critical interaction involves the phenyl group of the AHPAA moiety. Three-dimensional models suggest that the potency of AHPAA-containing peptides can be influenced by a steric conflict between the phenyl ring and the S1 subsite of the renin active site.[6] This highlights the importance of the precise stereochemistry and conformation of the inhibitor for optimal binding.

The hydroxyl group of the AHPAA core is also essential for potent inhibition, as it is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis. This hydroxyl group can form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) in the active site of renin, which are crucial for the enzyme's catalytic activity.

Downstream Consequences of Renin Inhibition

By blocking the initial, rate-limiting step of the RAAS, AHPAA-containing compounds trigger a cascade of downstream effects that ultimately lead to a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a complex hormonal system that plays a critical role in regulating blood pressure, fluid and electrolyte balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Promotes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (from Lungs) ACE->Angiotensin_II AHPAA_Inhibitor AHPAA-Containing Inhibitor AHPAA_Inhibitor->Renin

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for AHPAA-containing inhibitors.

The inhibition of renin by AHPAA-containing compounds leads to:

  • Reduced Angiotensin I Production: As the direct enzymatic product of renin, the formation of angiotensin I is significantly decreased.

  • Decreased Angiotensin II Levels: Consequently, the levels of angiotensin II, a potent vasoconstrictor, are reduced.[4]

  • Lowered Aldosterone Secretion: Reduced angiotensin II levels lead to decreased stimulation of the adrenal glands, resulting in lower aldosterone secretion.[4]

  • Vasodilation and Reduced Sodium Retention: The cumulative effect is vasodilation and decreased sodium and water retention by the kidneys, leading to a reduction in blood pressure.

Structure-Activity Relationship (SAR) of AHPAA-Containing Compounds

The inhibitory potency of AHPAA-containing compounds is highly dependent on their chemical structure. SAR studies have been instrumental in optimizing these molecules for improved efficacy and pharmacokinetic properties.[7]

Compound/ModificationTargetIC50 (nM)Key Observations
Peptide with AHPAA at P1-P1'Human ReninVaries (down to 3 nM)Potency is sensitive to the length of the peptide chain.[6]
Valine at P2Human Renin8.5 x 10⁻¹⁰ MSubstitution of Histidine at P2 with Valine can lead to loss of specificity.[3]
Reduction of β-carbonyl at P4-P3Human Renin1.1 x 10⁻⁷ M (vs 2.4 x 10⁻⁹ M)This modification significantly decreases inhibitory potency.[3]
2-amino-3,5-anti-diol at P1-P1'Human Renin10⁻⁸ - 10⁻¹⁰ M rangeShows high in vitro renin-inhibitory activity.[8]

Table 1: Structure-Activity Relationship of Renin Inhibitors.

These studies demonstrate that modifications to the peptide backbone, as well as the nature of the amino acid residues at various subsites, can profoundly impact the inhibitory activity and selectivity of these compounds.[3]

Experimental Protocols for Evaluation

The characterization of AHPAA-containing renin inhibitors requires a suite of robust in vitro and cellular assays.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a primary tool for determining the inhibitory potency (IC50) of test compounds against purified renin.

Renin_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Renin_Sol Prepare Renin Solution Plate_Setup Plate Setup: - Blank (Buffer + Substrate) - Control (Renin + Substrate) - Test (Renin + Substrate + Inhibitor) Renin_Sol->Plate_Setup Substrate_Sol Prepare Fluorogenic Substrate Solution Substrate_Sol->Plate_Setup Inhibitor_Sol Prepare Serial Dilutions of AHPAA Compound Inhibitor_Sol->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Fluorescence (Ex/Em appropriate for substrate) Incubation->Measurement IC50_Calc Calculate % Inhibition and Determine IC50 Measurement->IC50_Calc

Caption: Workflow for a fluorometric in vitro renin inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant renin in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • Prepare a stock solution of a fluorogenic renin substrate (e.g., a FRET-based peptide) in DMSO.

    • Prepare serial dilutions of the AHPAA-containing test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay components in triplicate:

      • Blank wells: Assay buffer and substrate.

      • Control wells (100% activity): Renin and substrate.

      • Test wells: Renin, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the renin solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Plasma Renin Activity (PRA) Assay

The PRA assay measures the endogenous activity of renin in plasma and is crucial for assessing the in vivo efficacy of inhibitors.

Detailed Protocol:

  • Sample Collection and Preparation:

    • Collect blood samples in EDTA-containing tubes.

    • Centrifuge the blood to separate the plasma.

    • Divide the plasma into two aliquots.

  • Angiotensin I Generation:

    • Incubate one plasma aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.

    • Keep the second aliquot at 4°C to prevent angiotensin I generation (this serves as a baseline).

  • Angiotensin I Quantification:

    • Measure the concentration of angiotensin I in both aliquots using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calculation of PRA:

    • The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).

Cellular Assay for Angiotensin II Measurement

This type of assay assesses the ability of an AHPAA-containing compound to inhibit the production of angiotensin II in a cellular context.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cell line that expresses components of the RAAS, such as human embryonic kidney (HEK293) cells transfected to express angiotensinogen and renin.

  • Treatment:

    • Treat the cells with the AHPAA-containing compound at various concentrations for a specified period.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Angiotensin II Quantification:

    • Measure the concentration of angiotensin II in the supernatant using a sensitive and specific method, such as a competitive ELISA.[9]

Synthesis of AHPAA-Containing Compounds

The synthesis of AHPAA and its incorporation into peptide-based inhibitors is a multi-step process that requires careful control of stereochemistry. A general synthetic approach is outlined below.

AHPAA_Synthesis cluster_synthesis General Synthetic Route Starting_Material Protected Amino Acid (e.g., Boc-L-phenylalaninal) Aldol_Reaction Aldol Reaction with an Enolate Starting_Material->Aldol_Reaction Diastereoselective_Reduction Diastereoselective Reduction Aldol_Reaction->Diastereoselective_Reduction Deprotection Deprotection Diastereoselective_Reduction->Deprotection Peptide_Coupling Peptide Coupling Deprotection->Peptide_Coupling Final_Inhibitor AHPAA-Containing Renin Inhibitor Peptide_Coupling->Final_Inhibitor

Caption: A generalized synthetic pathway for AHPAA-containing renin inhibitors.

A key step often involves an aldol reaction to construct the carbon skeleton, followed by stereoselective reduction to establish the desired (3S,4S) stereochemistry of the amino and hydroxyl groups. The resulting AHPAA core can then be incorporated into a larger peptide sequence through standard solid-phase or solution-phase peptide synthesis techniques.

Conclusion

AHPAA-containing compounds represent a significant class of renin inhibitors with a well-defined mechanism of action. Their ability to directly and competitively inhibit the rate-limiting step of the RAAS makes them potent agents for the control of hypertension. A thorough understanding of their molecular interactions with the renin active site, the resulting downstream physiological effects, and the application of robust experimental protocols for their evaluation is paramount for the continued development of novel and improved therapeutics targeting this critical enzymatic pathway. This guide provides a foundational framework for researchers to explore and advance the field of renin inhibition.

References

  • Thaisrivongs, S., et al. (1987). Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. Journal of Medicinal Chemistry, 30(6), 976-982. [Link]

  • Creative BioMart. Renin Inhibitor Screening Assay Kit. [Link]

  • Jadhav, P. K., & Woerner, F. J. (1993). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 36(15), 2095-2105. [Link]

  • Iizuka, K., et al. (1990). Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chemical & Pharmaceutical Bulletin, 38(9), 2487-2493. [Link]

  • Nakamura, N., et al. (1991). Identification of the active site of human renin with use of new fluorogenic peptides. Journal of Biochemistry, 109(5), 741-745. [Link]

  • Elabscience. Human Ang-Ⅱ(Angiotensin Ⅱ) ELISA Kit. [Link]

  • MDPI. (2024). Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut Protein. International Journal of Molecular Sciences, 25(13), 7463. [Link]

  • Iizuka, K., et al. (1990). Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chemical & Pharmaceutical Bulletin, 38(9), 2487-2493. [Link]

  • Iizuka, K., et al. (1991). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 34(8), 2718-2726. [Link]

  • Gupta, S. P. (2003). Quantitative structure-activity relationships of renin inhibitors. Mini reviews in medicinal chemistry, 3(4), 315-321. [Link]

  • He, J., et al. (2022). Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Nutrients, 14(23), 5129. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • Semantic Scholar. (2024). Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut. [Link]

  • Naka, M., et al. (1997). Novel Renin Inhibitors Containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol Fragment as a Transition-State Mimic at the P1-P1' Cleavage Site. Chemical & Pharmaceutical Bulletin, 45(10), 1631-1641. [Link]

  • Teleman, O., Lindberg, M., & Engström, S. (1991). Molecular dynamics simulation of the renin inhibitor H142 in water. Journal of computer-aided molecular design, 5(3), 187-203. [Link]

  • ChemRxiv. (2021). Combined Ligand and Structure Based Approaches Towards Developing Novel Renin Inhibitors for the Treatment of Hypertension. [Link]

  • MDPI. (2024). Computational Study of Molecular Mechanism for the Involvement of Human Serum Albumin in the Renin–Angiotensin–Aldosterone System. International Journal of Molecular Sciences, 25(19), 11383. [Link]

  • MDPI. (2024). Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. International Journal of Molecular Sciences, 25(8), 4419. [Link]

  • Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of medicinal chemistry, 34(11), 3248-3260. [Link]

  • Zusman, R. M. (1987). Effects of converting-enzyme inhibitors on the renin-angiotensin-aldosterone, bradykinin, and arachidonic acid-prostaglandin systems: correlation of chemical structure and biologic activity. American journal of kidney diseases, 10(1 Suppl 1), 13-23. [Link]

  • Saroja, A., & Krishnan, S. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. In Silico Drug Discovery and Design. [Link]

  • Ligandbook. (2016). Package name: this compound. [Link]

  • Chem-Impex. This compound. [Link]

  • ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. [Link]

  • Wu, Y., et al. (2011). Synthesis, biological evaluation and docking studies of octane-carboxamide based renin inhibitors with extended segments toward S3' site of renin. Bioorganic & medicinal chemistry, 19(14), 4238-4249. [Link]

  • Google Patents. (n.d.). US8168616B1 - Combination comprising a renin inhibitor and an angiotensin receptor inhibitor for hypertension.
  • Marshall, G. R., & Taylor, J. W. (1984). Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid. Journal of medicinal chemistry, 27(12), 1656-1661. [Link]

  • Cardiovascular Research. (2024). Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks. 120(7), 769-781. [Link]

  • Oxford Academic. (2024). Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks. [Link]

  • Campbell, D. J. (2009). Renin inhibitors – mechanisms of action. Australian Prescriber, 32(5), 126-129. [Link]

  • PubMed Central. (2020). New approaches targeting the renin-angiotensin system: inhibition of brain aminopeptidase A, ACE2 ubiquitination, and angiotensinogen. [Link]

  • YouTube. (2019). Renin - Angiotenisn inhibitors: ACEi, ARB and Aliskerin. [Link]

Sources

An In-Depth Technical Guide on the Role of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPA) is a pivotal chiral building block in the synthesis of a new class of direct renin inhibitors.[1] The renin-angiotensin system (RAS), traditionally associated with cardiovascular and renal homeostasis, is now recognized to have a localized and functionally independent counterpart within the central nervous system (CNS).[2][3][4][5][6] This brain RAS is implicated in a spectrum of neurological processes, including cognitive function, neuroinflammation, and the pathogenesis of neurodegenerative disorders. Consequently, the modulation of the brain RAS presents a compelling therapeutic avenue in neuropharmacology. This technical guide provides a comprehensive overview of the role of AHPA, primarily as a critical structural motif in renin inhibitors designed to target this system. We will delve into the neuropharmacological significance of the brain RAS, the mechanism of action of renin inhibitors incorporating AHPA, and the current understanding and significant knowledge gaps regarding the direct neuropharmacological activity of AHPA as an independent chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and medicinal chemistry.

Introduction: The Emergence of the Brain Renin-Angiotensin System in Neuropharmacology

The classical renin-angiotensin system (RAS) is a hormonal cascade that plays a critical role in the regulation of blood pressure, fluid, and electrolyte balance.[7][8][9] The system is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[7][8][9] For decades, the RAS was considered to be primarily a peripheral system. However, a growing body of evidence has unequivocally established the existence of a local, independently regulated RAS within the brain.[2][3][4][5][6]

All the components of the RAS, including angiotensinogen, renin, ACE, and angiotensin receptors, are expressed in various regions of the brain.[6] This brain RAS is involved in a diverse array of physiological and pathological processes in the CNS, including the regulation of synaptic plasticity, memory formation, and neuroinflammation.[2][5] Dysregulation of the brain RAS has been linked to cognitive decline, Alzheimer's disease, and other neurodegenerative conditions.[3][6] This has positioned the brain RAS as a promising target for novel neuropharmacological interventions.

This compound (AHPA): A Key to Renin Inhibition

This compound (AHPA) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry due to its unique structural features.[1] Its stereochemistry and the presence of both an amino and a hydroxyl group make it a valuable chiral synthon for the development of bioactive molecules.[1]

Chemical Properties of AHPA
PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C11H15NO3[10]
Molecular Weight 209.24 g/mol [10]
CAS Number 72155-50-1[10]
The Structural Role of AHPA in Renin Inhibitors

The primary and most well-characterized role of AHPA in pharmacology is as a cornerstone in the design of direct renin inhibitors.[11][12] Renin, an aspartyl protease, is the rate-limiting enzyme in the RAS cascade, making it an ideal target for therapeutic intervention.[7][13] The development of orally bioavailable, potent, and selective renin inhibitors was a long-standing challenge in drug discovery.[7]

The breakthrough in this area came with the structure-based design of a new class of non-peptidic renin inhibitors, with Aliskiren being the first-in-class approved drug.[11][14] The core structure of these inhibitors often incorporates a γ-amino-β-hydroxy acid moiety, and AHPA has proven to be a particularly effective component.[11][15] The hydroxyl group and the adjacent amino group of the AHPA scaffold are designed to mimic the transition state of the angiotensinogen cleavage by renin, thereby enabling potent and selective inhibition of the enzyme's active site.[12][13]

Below is a diagram illustrating the general structure of a renin inhibitor incorporating the AHPA moiety and its interaction with the active site of renin.

Renin_Inhibition cluster_Inhibitor Renin Inhibitor Asp32 Asp32 Asp215 Asp215 AHPA_moiety This compound (AHPA) Moiety AHPA_moiety->Asp32 H-bond interaction (mimics transition state) AHPA_moiety->Asp215 H-bond interaction (mimics transition state) Side_Chains Optimized Side Chains (P1, P2, P3, P' sites) Renin_Pockets Renin S1-S3 & S' Pockets Side_Chains->Renin_Pockets Hydrophobic/philic interactions Brain_RAS Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2_Receptor Angiotensin_II->AT2_Receptor Pathological_Effects Neuroinflammation Oxidative Stress Vasoconstriction AT1_Receptor->Pathological_Effects Physiological_Effects Neuroprotection Vasodilation AT2_Receptor->Physiological_Effects

Figure 2: Simplified schematic of the brain renin-angiotensin system (RAS) cascade.

The Unexplored Neuropharmacological Potential of Standalone AHPA: A Critical Knowledge Gap

While the role of AHPA as a structural element in renin inhibitors is well-established, its intrinsic neuropharmacological activity as a standalone molecule remains largely uninvestigated. This represents a significant gap in our understanding.

Potential for Direct CNS Activity: A Hypothesis

The chemical structure of AHPA, a γ-amino-β-hydroxy acid, bears resemblance to endogenous neurotransmitters and neuromodulators. For instance, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. [16][17]Structurally related compounds, such as gamma-amino-beta-hydroxybutyric acid (GABOB), have been investigated for their potential to modulate GABAergic neurotransmission and for their anticonvulsant and anxiolytic properties. [18]It is plausible that AHPA, due to its structural motifs, could interact with CNS targets, including:

  • GABA Receptors: Potential agonist or antagonist activity at GABA-A or GABA-B receptors.

  • Other Amino Acid Receptors: Possible interactions with glutamate or glycine receptors.

  • Enzyme Inhibition: Beyond renin, AHPA could potentially inhibit other proteases or enzymes within the CNS. For instance, natural products containing the AHPA residue have been shown to inhibit matrix metalloproteinase 12 (MMP12). [19]

The Blood-Brain Barrier: A Crucial Hurdle

A critical determinant of any direct neuropharmacological activity of AHPA is its ability to cross the blood-brain barrier (BBB). To date, there is no publicly available experimental data on the BBB permeability of AHPA. The BBB is a highly selective barrier that restricts the passage of most small molecules from the systemic circulation into the brain. [2][3][4][5][6] In Silico Prediction of BBB Permeability:

In the absence of experimental data, in silico models can provide a preliminary assessment of a molecule's likelihood to cross the BBB. [2][3][4][5][6]These models typically use physicochemical properties such as:

  • Molecular weight

  • Lipophilicity (LogP)

  • Polar surface area (PSA)

  • Number of hydrogen bond donors and acceptors

The following workflow outlines the necessary steps to investigate the independent neuropharmacological role of AHPA.

AHPA_Neuropharmacology_Workflow cluster_BBB BBB Permeability cluster_Screening CNS Target Screening Synthesis Synthesis and Purification of (3S,4S)-AHPA BBB_Permeability Blood-Brain Barrier Permeability Assessment Synthesis->BBB_Permeability In_Vitro_Screening In Vitro CNS Target Screening Synthesis->In_Vitro_Screening In_Vivo_Studies In Vivo Behavioral and Pharmacokinetic Studies BBB_Permeability->In_Vivo_Studies In_Vitro_Screening->In_Vivo_Studies Mechanism_of_Action Elucidation of Mechanism of Action In_Vivo_Studies->Mechanism_of_Action In_Silico In Silico Prediction In_Vitro_PAMPA In Vitro PAMPA Assay In_Silico->In_Vitro_PAMPA In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_PAMPA->In_Vivo_PK Receptor_Binding Receptor Binding Assays (GABA, Glutamate, etc.) Enzyme_Inhibition Enzyme Inhibition Assays (MMPs, etc.) Receptor_Binding->Enzyme_Inhibition

Figure 3: Proposed experimental workflow to investigate the independent neuropharmacological activity of AHPA.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for an initial in vitro assessment of BBB permeability.

Protocol: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

Objective: To obtain a preliminary assessment of the passive permeability of this compound across an artificial membrane mimicking the blood-brain barrier.

Materials:

  • This compound (AHPA)

  • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

  • Brain lipid extract (e.g., porcine brain polar lipid)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Reference compounds with known BBB permeability (e.g., caffeine - high permeability, atenolol - low permeability)

Procedure:

  • Preparation of the Artificial Membrane:

    • Prepare a solution of the brain lipid extract in dodecane (e.g., 20 mg/mL).

    • Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.

  • Preparation of Solutions:

    • Prepare a stock solution of AHPA in a suitable solvent (e.g., PBS with a small amount of DMSO if necessary).

    • Prepare working solutions of AHPA and the reference compounds in PBS at a known concentration.

  • Assay Setup:

    • Add the acceptor solution (PBS) to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add the working solutions of AHPA and the reference compounds to the wells of the donor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of AHPA and the reference compounds in both the donor and acceptor wells using a validated HPLC method.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Data Interpretation: The calculated Pe value for AHPA can be compared to those of the reference compounds to classify its potential BBB permeability as high, medium, or low.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its integral role in the structure of potent and selective renin inhibitors. The neuropharmacological relevance of AHPA is, therefore, intrinsically linked to the growing understanding of the brain renin-angiotensin system and its involvement in neurological health and disease. Targeting the brain RAS with inhibitors containing the AHPA scaffold holds considerable promise for the development of novel treatments for cognitive disorders and neurodegenerative diseases.

However, it is crucial to acknowledge the current limitations in our knowledge. The direct neuropharmacological effects of AHPA as a standalone entity are yet to be explored. Future research should prioritize a systematic investigation into its ability to cross the blood-brain barrier and its potential interactions with CNS targets beyond renin. Such studies will be instrumental in determining whether AHPA's role in neuropharmacology is solely as a structural component of renin inhibitors or if it possesses intrinsic therapeutic potential for neurological disorders. The experimental workflow proposed in this guide provides a roadmap for these future investigations.

References

  • Within the Brain: The Renin Angiotensin System - PMC. (n.d.). Retrieved from [Link]

  • Physiopathology of the Brain Renin-Angiotensin System - MDPI. (n.d.). Retrieved from [Link]

  • Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty - Frontiers. (n.d.). Retrieved from [Link]

  • [Brain renin-angiotensin-aldosterone system and cognitive function] - PubMed. (n.d.). Retrieved from [Link]

  • Physiopathology of the Brain Renin-Angiotensin System - PubMed. (n.d.). Retrieved from [Link]

  • Ingredient: Gamma amino beta-hydroxybutyric acid - Caring Sunshine. (n.d.). Retrieved from [Link]

  • In silico prediction of blood-brain barrier permeation - PubMed. (n.d.). Retrieved from [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - NIH. (n.d.). Retrieved from [Link]

  • Chemical structure of aliskiren hemifumarate. - ResearchGate. (n.d.). Retrieved from [Link]

  • γ-Hydroxybutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Aliskiren | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Renin inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Renin Inhibitors - CV Pharmacology. (n.d.). Retrieved from [Link]

  • What are renin inhibitors and how do they work?. (2024, June 21). Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.). Retrieved from [Link]

  • Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid - PubMed. (n.d.). Retrieved from [Link]

  • Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed. (n.d.). Retrieved from [Link]

  • 2025 AHA/ACC/AANP/AAPA/ABC/ACCP/ACPM/AGS/AMA/ASPC/NMA/PCNA/SGIM Guideline for the Prevention, Detection, Evaluation and Management of High Blood Pressure in Adults - American Heart Association Journals. (n.d.). Retrieved from [Link]

  • GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia - MDPI. (n.d.). Retrieved from [Link]

  • Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Renin inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - NIH. (n.d.). Retrieved from [Link]

  • Package name: this compound - Ligandbook. (n.d.). Retrieved from [Link]

  • Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - NIH. (n.d.). Retrieved from [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Morphological Subprofile Analysis for Bioactivity Annotation of Small Molecules | bioRxiv. (n.d.). Retrieved from [Link]

  • Renin Inhibitors - CV Pharmacology. (n.d.). Retrieved from [Link]

  • New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds - PubMed. (n.d.). Retrieved from [Link]

  • 2022 AHA/ACC/HFSA Guideline for the Management of Heart Failure: A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines. (n.d.). Retrieved from [Link]

  • Neuropsychopharmacology in the era of artificial intelligence and biomolecule prediction software - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Introduction: The Strategic Importance of (3S,4S)-AHPPA in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid: A Cornerstone Chiral Building Block

This compound, often abbreviated as AHPPA, is a non-proteinogenic γ-amino acid that has emerged as a pivotal chiral building block in modern synthetic chemistry. Its structure is characterized by two contiguous stereocenters (at C3 and C4) and three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group. This precise spatial arrangement makes AHPPA and its analogs highly valuable synthons for constructing complex, biologically active molecules.[1][2]

The significance of this molecule lies in its role as a "statine" analogue. Statine and its derivatives are a class of compounds that contain a β-hydroxy γ-amino acid backbone. This structural motif is a powerful transition-state isostere for aspartyl proteases, a class of enzymes critical in various pathological pathways. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, molecules incorporating the AHPPA core can act as potent and specific enzyme inhibitors.[3] Consequently, AHPPA is a cornerstone for the development of therapeutics, most notably renin inhibitors for hypertension and components of statins used to manage cholesterol.[4][5]

This guide provides a comprehensive overview of AHPPA, detailing its physicochemical properties, stereoselective synthesis strategies, and critical applications in drug development for researchers and scientists in the pharmaceutical industry.

Physicochemical and Structural Properties

The precise stereochemistry and functional group placement of AHPPA are fundamental to its utility. All data is summarized in the table below for clarity.

PropertyValue
IUPAC Name This compound[6]
Synonyms AHPPA, (3S,4S)-AHPPA-OH[2]
CAS Number 72155-50-1[6]
Molecular Formula C₁₁H₁₅NO₃[6]
Molecular Weight 209.24 g/mol [6]
Stereochemistry syn relationship between the C3-hydroxyl and C4-amino groups
InChI Key JAJQQUQHMLWDFB-UWVGGRQHSA-N
Canonical SMILES NCC(=O)O[6]

Stereoselective Synthesis: Mastering Chirality

The primary challenge in synthesizing AHPPA is the precise control of its two adjacent stereocenters to yield the desired (3S,4S) isomer. Several robust strategies have been developed to achieve this, with asymmetric aldol reactions being a prominent and reliable method.

Core Strategy: Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is a powerful and widely adopted method for constructing syn- and anti-β-hydroxy carbonyl compounds with high diastereoselectivity.[7] The strategy relies on a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the enolate's reaction with an aldehyde.

The logic behind this choice is rooted in the predictable facial selectivity imposed by the chiral auxiliary. By forming a titanium enolate in the presence of TiCl₄, a rigid, six-membered chair-like transition state is established. The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby dictating the absolute stereochemistry of the newly formed chiral centers.[8]

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product SM1 Chiral Oxazolidinone (Evans Auxiliary) SM2 Acetyl Halide P1 Step 1: Acylation (Attachment of Acetyl Group to Chiral Auxiliary) SM1->P1 SM3 3-Phenylpropanal SM2->P1 P3 Step 3: Diastereoselective Aldol Addition SM3->P3 P2 Step 2: Enolate Formation (TiCl₄, Hünig's Base) P1->P2 P2->P3 P4 Step 4: Auxiliary Cleavage (LiOH / H₂O₂) P3->P4 FP (3S,4S)-3-Hydroxy-5- phenylpentanoic Acid Derivative P4->FP

Caption: Workflow for Asymmetric Synthesis via Evans Aldol Addition.

The following protocol is a representative procedure for synthesizing the core of AHPPA, adapted from established methodologies for preparing chiral β-hydroxy acids.[7]

  • Acylation of the Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is dissolved in anhydrous THF under an inert atmosphere (N₂ or Ar). The solution is cooled to -78 °C, and n-butyllithium is added dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The resulting N-propionyloxazolidinone is purified by column chromatography.

  • Titanium Enolate Formation and Aldol Addition: The purified N-propionyloxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Titanium(IV) chloride (TiCl₄) is added dropwise, resulting in a deep red solution. Hünig's base (DIPEA) is then added slowly, causing the solution to turn yellow, indicating the formation of the Z-enolate. After 30 minutes, a pre-cooled solution of phenylacetaldehyde in CH₂Cl₂ is added. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting diastereomeric aldol adducts are separated by silica gel column chromatography to isolate the desired (3'S,4R,5S) isomer.

  • Auxiliary Cleavage: The purified adduct is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A solution of lithium hydroxide (LiOH) and 30% hydrogen peroxide (H₂O₂) is added.[7] The reaction is stirred for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is quenched with sodium sulfite, and the THF is removed in vacuo. The aqueous residue is acidified with 1N HCl and extracted with ethyl acetate to yield the crude this compound precursor. The amino group is typically introduced in a subsequent step after protecting the hydroxyl and carboxyl functionalities.

Alternative Strategy: Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for synthesizing chiral β-hydroxy amino acids.[9] Microbial 2-oxoglutarate (2-OG)-dependent amino acid hydroxylases, for example, can catalyze the hydroxylation of amino acids with exceptional regioselectivity and stereoselectivity.[9] This approach avoids the need for chiral auxiliaries and often proceeds under mild, environmentally benign conditions. While less common for AHPPA itself, the principles are directly applicable and represent a frontier in chiral synthesis.

G Substrate γ-Amino Acid Precursor Enzyme Engineered Hydroxylase + Cosubstrates (e.g., 2-OG) Substrate->Enzyme Biocatalytic Hydroxylation Product (3S,4S)-AHPPA Enzyme->Product High diastereo- and enantioselectivity

Caption: Conceptual workflow for enzymatic synthesis of AHPPA.

Applications in Drug Development: From Hypertension to Hypercholesterolemia

The unique stereostructure of AHPPA makes it an invaluable component in drugs that target specific enzyme active sites.

Renin Inhibitors for Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The enzyme renin catalyzes the first and rate-limiting step of this cascade. As an aspartyl protease, renin's mechanism involves a tetrahedral transition state during peptide bond cleavage. AHPPA and its analogs are ideal for designing transition-state analogue inhibitors.[3][10] The hydroxyl group of AHPPA mimics the tetrahedral intermediate's hydroxyl, while the adjacent stereocenters and flanking groups are optimized to fit into the S1 and S3 binding pockets of the renin active site, leading to potent and selective inhibition.[11][12]

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction Renin Renin ACE ACE AHPPA AHPPA-based Renin Inhibitor AHPPA->Renin Inhibits

Sources

The (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Scaffold: A Technical Guide to its Therapeutic Potential in Cardiovascular and Renal Disease

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid backbone represents a pivotal scaffold in modern medicinal chemistry, most notably as the cornerstone of the first-in-class direct renin inhibitor, Aliskiren. This technical guide provides an in-depth analysis for researchers and drug development professionals on the therapeutic applications stemming from this unique molecular architecture. By directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), compounds built upon this scaffold offer a distinct and potent mechanism for managing cardiovascular and renal diseases. This document synthesizes the foundational science, mechanism of action, preclinical and clinical evidence, and key experimental protocols to provide a comprehensive resource for leveraging this scaffold in future therapeutic development.

Introduction: A Scaffold for Precision RAAS Inhibition

The quest for effective control of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance, has driven decades of antihypertensive drug development.[1] While Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) have been highly successful, they induce a compensatory rise in plasma renin activity (PRA), potentially leading to RAAS "escape".[2][3] The development of orally active, non-peptidic direct renin inhibitors (DRIs) targeting the apex of the cascade was a long-standing goal, realized with the discovery of Aliskiren, a drug built upon the this compound core.[1]

This scaffold's specific stereochemistry and functional groups are crucial for its high-affinity binding to the active site of renin, an aspartic protease with high substrate specificity.[4] Unlike earlier peptide-based inhibitors, this scaffold provided a framework with improved oral bioavailability, a critical hurdle that plagued first and second-generation DRIs.[1] This guide will explore the therapeutic rationale, from molecular interactions to clinical outcomes, for compounds derived from this important chemical entity.

Table 1: Chemical Identity of the Core Scaffold

PropertyValue
IUPAC Name This compound
CAS Number 72155-50-1
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES NCC(=O)O

Mechanism of Action: Intercepting the RAAS Cascade at its Source

The therapeutic efficacy of the this compound scaffold is rooted in its ability to competitively inhibit renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I.[5] This is the first and rate-limiting step of the RAAS cascade.[3] By blocking the pathway at its origin, DRIs prevent the downstream production of both angiotensin I and the potent vasoconstrictor angiotensin II, leading to reduced blood pressure, decreased aldosterone secretion, and natriuresis.[5]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade essential for regulating blood pressure and cardiovascular homeostasis. Overactivation of this system is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves AngII Angiotensin II AngI->AngII converts Aldosterone Aldosterone Secretion (Adrenal Cortex) AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Renin Renin (from Kidney) ACE ACE (from Lungs) Na_H2O Sodium & Water Retention (Kidney) Aldosterone->Na_H2O BP Increased Blood Pressure Vasoconstriction->BP Na_H2O->BP Inhibitor (3S,4S)-4-Amino-3-hydroxy- 5-phenylpentanoic acid Scaffold (e.g., Aliskiren) Inhibitor->Renin INHIBITS

Figure 1: Mechanism of RAAS Inhibition.
Molecular Binding and Structure-Activity Relationship (SAR)

The potency of Aliskiren, the archetypal drug from this class, stems from its precise fit within the active site of renin. The molecule occupies the S1, S1', S2', and the deep S3sp hydrophobic pockets of the enzyme.[6] Key interactions include:

  • Hydroxyl Group: The 3-hydroxy group on the pentanoic acid chain forms critical hydrogen bonds with the catalytic dyad of renin (Asp32 and Asp215).[6][7] This interaction mimics the transition state of the natural substrate, angiotensinogen, leading to potent competitive inhibition.[8]

  • Amino Group: The 4-amino group contributes to the molecule's overall polarity and solubility.

  • Phenyl Group: The phenyl ring at position 5 fits into the S1 subsite of renin. However, modeling studies suggest that this interaction can cause a slight shift in the peptide backbone, which may explain why inhibitors containing this AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid) moiety are sometimes several-fold less potent than those with a statine (4-amino-3-hydroxy-6-methylheptanoic acid) residue, which has a different side chain at this position.[4]

  • Stereochemistry: The (3S,4S) configuration is essential for the correct orientation of the hydroxyl and amino groups within the active site. Altering this stereochemistry drastically reduces inhibitory activity.

These structural insights underscore the causality behind the design of potent renin inhibitors: the scaffold must correctly position a transition-state mimicking hydroxyl group while its side chains occupy specific hydrophobic pockets to ensure high affinity and selectivity.

Preclinical Evidence: Validating the Therapeutic Concept

The antihypertensive effects of compounds based on this scaffold, particularly Aliskiren, have been extensively validated in preclinical models. Due to the high species specificity of renin, these studies often require specialized animal models, such as sodium-depleted marmosets or double-transgenic rats (dTGRs) expressing both human renin and human angiotensinogen.[9]

In sodium-depleted marmosets, single oral doses of Aliskiren (1-30 mg/kg) caused a dose-dependent and long-lasting reduction in blood pressure.[10] In spontaneously hypertensive rats (SHRs), Aliskiren also produced dose-dependent blood pressure lowering.[10] Importantly, preclinical studies demonstrated that Aliskiren not only lowers blood pressure but also provides end-organ protection, including reduced cardiac hypertrophy, decreased proteinuria, and attenuated inflammation.[9][11]

Table 2: Selected Preclinical Data for Aliskiren

ParameterSpecies/ModelValue/ResultReference
In Vitro IC₅₀ Human Renin0.6 nmol/L[12]
Blood Pressure Reduction Sodium-depleted marmosets (3 mg/kg, oral)Peak reduction of 30 ± 4 mmHg, lasting >12h[10]
Albuminuria Reduction Diabetic TGRs (10 mg/kg)Effective reduction in albuminuria and glomerulosclerosis[11]
Cardiac Protection TGRs (0.3 mg/kg)Significant decrease in cardiac hypertrophy without major BP effects[11]

Clinical Translation: Efficacy and Challenges

The therapeutic potential of the this compound scaffold is best exemplified by the clinical development of Aliskiren.

Pharmacokinetics of Aliskiren

Aliskiren is characterized by low oral bioavailability (~2.6%) and a long terminal half-life of approximately 24 to 40 hours, which supports once-daily dosing.[5][13] Peak plasma concentrations are reached 1-3 hours post-administration, and steady-state is achieved in 5-8 days.[6] It is minimally metabolized by CYP3A4 and is primarily excreted unchanged in the feces.[5][6]

Table 3: Key Pharmacokinetic Parameters of Aliskiren in Humans

ParameterValueReference
Oral Bioavailability ~2.6%[13]
Time to Peak Plasma Conc. (Tₘₐₓ) 1 - 3 hours[6]
Plasma Half-life (t₁/₂) ~24 - 40 hours[5]
Plasma Protein Binding ~47 - 51%[6][11]
Metabolism Minimal (via CYP3A4)[6]
Primary Excretion Route Fecal (biliary)[5]
Therapeutic Applications and Clinical Trial Outcomes
  • Hypertension: Clinical trials have consistently shown that Aliskiren (150-300 mg daily) effectively lowers blood pressure, with an efficacy comparable to that of standard ACE inhibitors and ARBs.[14][15] It is effective as both monotherapy and in combination with other antihypertensive agents like hydrochlorothiazide.[3]

  • Diabetic Nephropathy: The AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) trial demonstrated that adding Aliskiren to losartan therapy in patients with hypertension and type 2 diabetic nephropathy resulted in a further 20% reduction in the urinary albumin-to-creatinine ratio compared to placebo, an effect that was independent of blood pressure changes.[12][16][17] This suggested a direct renoprotective effect.[18] However, the subsequent ALTITUDE trial, which assessed hard cardiovascular and renal outcomes, was terminated prematurely.[14] The study found that in patients with type 2 diabetes and renal impairment already receiving an ACEi or ARB, adding Aliskiren did not provide additional benefit and was associated with an increased risk of adverse events like hyperkalemia, hypotension, and renal complications.[14][18] This has led to a contraindication for combining Aliskiren with ACE inhibitors or ARBs in diabetic patients.[18]

  • Heart Failure: In the ALOFT (Aliskiren Observation of Heart Failure Treatment) study, adding Aliskiren to standard therapy in patients with heart failure reduced levels of B-type natriuretic peptide (BNP), a marker of cardiac stress.[19] However, larger outcome trials like ASTRONAUT and ATMOSPHERE failed to show a significant benefit in reducing cardiovascular death or heart failure rehospitalization.[14][20][21] A meta-analysis of six randomized controlled trials concluded that Aliskiren does not significantly reduce all-cause or cardiovascular mortality in heart failure patients.[20]

The Post-Aliskiren Landscape: Challenges and Opportunities

The development of other DRIs has been challenging. The disappointing outcomes of major clinical trials with Aliskiren in high-risk populations, particularly the safety concerns with dual RAAS blockade, have tempered enthusiasm and investment in this drug class.[1] Key challenges for the scaffold include overcoming low bioavailability and demonstrating a clear clinical benefit over and above existing, cost-effective RAAS inhibitors in definitive outcome trials.

Future Directions and Unexplored Potential

Despite the setbacks, the this compound scaffold remains a validated starting point for potent renin inhibition. Future research could focus on:

  • Next-Generation Analogs: Designing new molecules based on the scaffold with improved pharmacokinetic properties, particularly enhanced bioavailability, could revive interest in the class.

  • Targeted Populations: Identifying specific patient populations that may derive unique benefits from direct renin inhibition, perhaps those with high-renin hypertension who are intolerant to other agents, warrants further investigation.

  • Novel Therapeutic Areas: The role of the RAAS in fibrosis and inflammation is an active area of research. Exploring the potential of this scaffold in conditions beyond cardiovascular disease, where local RAAS activation is pathogenic, could uncover new applications.

Appendix: Key Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of compounds based on the this compound scaffold.

Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a self-validating system for determining the inhibitory potency (IC₅₀) of a test compound against recombinant human renin using a Förster Resonance Energy Transfer (FRET) substrate.

InVitro_Workflow Start Start Prep Prepare Reagents: - Test Compound (serial dilutions) - Renin Enzyme - FRET Substrate - Assay Buffer Start->Prep Plate Plate Setup (96-well black plate): - Background Wells (No Enzyme) - 100% Activity Wells (Vehicle) - Inhibitor Wells (Test Compound) Prep->Plate Incubate1 Add Renin to Activity & Inhibitor Wells Pre-incubate at 37°C for 15 min Plate->Incubate1 Initiate Initiate Reaction: Add FRET Substrate to all wells Incubate1->Initiate Read Kinetic Reading: Measure Fluorescence (Ex/Em ~330/490 nm) every 5 min for 30-60 min at 37°C Initiate->Read Analyze Data Analysis: - Subtract Background - Calculate % Inhibition vs. Control - Plot Dose-Response Curve - Determine IC₅₀ Value Read->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro Renin Inhibition FRET Assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO), then further dilute in Assay Buffer (e.g., Tris-HCl, pH 7.4). The final solvent concentration should be consistent across all wells and typically ≤1%.

    • Dilute recombinant human renin enzyme to the working concentration in cold Assay Buffer just before use.

    • Dilute the FRET substrate (e.g., a peptide with EDANS as a fluorophore and DABCYL as a quencher) in Assay Buffer.[9][22]

  • Plate Loading (in triplicate):

    • Background Wells: Add Assay Buffer, FRET substrate, and vehicle (solvent).

    • 100% Activity Control Wells: Add Assay Buffer, renin enzyme, and vehicle.

    • Inhibitor Wells: Add Assay Buffer, renin enzyme, and the test compound at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the FRET substrate to all wells.[10]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence (e.g., Excitation: 335-345 nm, Emission: 485-510 nm) in kinetic mode for 30-60 minutes.[10]

  • Data Analysis (Self-Validation):

    • The linear increase in fluorescence in the 100% activity wells validates enzyme function.

    • The stable, low fluorescence in the background wells confirms substrate stability.

    • Calculate the rate of reaction (slope of the kinetic curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a standard method for assessing the blood pressure-lowering effects of a test compound in a genetic model of hypertension.

InVivo_Workflow Start Start Acclimate Acclimatize SHRs (1-2 weeks) Train for tail-cuff procedure Start->Acclimate Baseline Measure Baseline Systolic Blood Pressure (SBP) (Tail-Cuff Method) Acclimate->Baseline Group Randomize Animals into Groups: - Vehicle Control - Test Compound (e.g., 3 doses) - Positive Control (e.g., Aliskiren) Baseline->Group Dose Daily Oral Dosing (e.g., 4 weeks) via Gavage Group->Dose Monitor Weekly SBP Monitoring (at consistent time post-dose) Dose->Monitor repeat for duration Analysis Data Analysis: - Calculate Change in SBP from Baseline - Compare treatment groups to Vehicle (e.g., ANOVA with post-hoc test) Monitor->Analysis End End Analysis->End

Figure 3: Workflow for In Vivo Antihypertensive Study in SHRs.

Methodology:

  • Animal Acclimatization:

    • House male SHRs (e.g., 14-16 weeks old) under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water.

    • Acclimatize animals to the laboratory environment and the restraint procedure for tail-cuff blood pressure measurement for at least one week prior to the study.

  • Baseline Measurement and Grouping:

    • Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff plethysmography system. Obtain at least 5-7 stable readings per animal and average them.

    • Randomize animals into treatment groups (n=8-10 per group) based on body weight and baseline SBP to ensure homogeneity.

  • Drug Administration:

    • Prepare the test compound, vehicle (e.g., 0.5% methylcellulose in water), and a positive control (e.g., Aliskiren) daily.

    • Administer treatments once daily via oral gavage for a predetermined period (e.g., 28 days).

  • Blood Pressure Monitoring:

    • Measure SBP weekly, at a consistent time point after dosing (e.g., 4 hours post-dose) to capture peak or near-peak effects.

  • Data Analysis (Self-Validation):

    • The vehicle control group should maintain a stable, elevated blood pressure throughout the study, validating the model.

    • The positive control group should show a significant and expected reduction in SBP, validating the assay's sensitivity.

    • Calculate the change in SBP from baseline for each animal.

    • Use appropriate statistical methods (e.g., one-way or two-way ANOVA followed by a post-hoc test like Dunnett's) to compare the blood pressure changes in the test compound groups against the vehicle control group. A p-value < 0.05 is typically considered significant.

References

A complete list of all sources cited within this guide.

  • Saleem, T. K. M., et al. (2010). Aliskiren: A Novel, Orally Active Renin Inhibitor. Systematic Reviews in Pharmacy, 1(1), 74-82. [Link]

  • Bhatti, F., & Khan, Z. I. (2020). Aliskiren. BioPharma Notes. [Link]

  • Vaňourková, Z., & Vaňura, F. (2007). Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Vnitrni Lekarstvi, 53(11), 1177-1183. [Link]

  • Hui, K. Y., et al. (1991). Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. Journal of Medicinal Chemistry, 34(1), 23-33. [Link]

  • Gong, J., et al. (2016). Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials. International Journal of Clinical and Experimental Medicine, 9(8), 15497-15505. [Link]

  • Parving, H. H., et al. (2009). Aliskiren in Combination with Losartan Reduces Albuminuria Independent of Baseline Blood Pressure in Patients with Type 2 Diabetes and Nephropathy. Clinical Journal of the American Society of Nephrology, 4(12), 1904-1911. [Link]

  • Takahashi, N., et al. (2009). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 5(6), 697-708. [Link]

  • Oh, B. H., et al. (2007). Aliskiren, an orally effective renin inhibitor, provides antihypertensive efficacy and placebo-like tolerability in hypertensive patients with specific demographic characteristics. Journal of Clinical Hypertension, 9(2), 93-100. [Link]

  • de Zeeuw, D., et al. (2010). Impact of Baseline Renal Function on the Efficacy and Safety of Aliskiren Added to Losartan in Patients With Type 2 Diabetes and Nephropathy. Diabetes Care, 33(10), 2139-2144. [Link]

  • ClinicalTrials.gov. (2009). Safety and Efficacy Study of Add On Aliskiren in Patients With Heart Failure and Renal Impairment. [Link]

  • McMurray, J. J., et al. (2008). Effects of the Oral Direct Renin Inhibitor Aliskiren in Patients With Symptomatic Heart Failure. Circulation: Heart Failure, 1(1), 17-24. [Link]

  • Tsioufis, C., et al. (2013). Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. Expert Opinion on Pharmacotherapy, 14(12), 1669-1678. [Link]

  • Parving, H. H., et al. (2010). Impact of baseline renal function on the efficacy and safety of aliskiren added to losartan in patients with type 2 diabetes and nephropathy. Diabetes Care, 33(10), 2139-2144. [Link]

  • Krum, H. (2010). Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context. Clinical Cardiology, 33(8), 464-467. [Link]

  • Jhee, J. H., et al. (2023). Aliskiren: A Full Review of Its Pharmacology, Clinical Use and Challenges. Journal of Pharmaceutical Research International, 35(1), 1-11. [Link]

  • Sharma, A., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. Current Pharmaceutical Design, 26(11), 1228-1241. [Link]

  • Liu, Y., et al. (2012). Efficacy of aliskiren, compared with angiotensin II blockade, in slowing the progression of diabetic nephropathy in db/db mice: should the combination therapy be a focus? American Journal of Translational Research, 4(2), 185-196. [Link]

  • Garg, R., & Gupta, S. P. (2003). Quantitative structure-activity relationships of renin inhibitors. Mini Reviews in Medicinal Chemistry, 3(4), 315-321. [Link]

  • Weir, M. R. (2009). Direct renin inhibition: an update. Current Opinion in Nephrology and Hypertension, 18(5), 385-391. [Link]

  • Iizuka, K., et al. (1990). Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chemical & Pharmaceutical Bulletin, 38(9), 2487-2493. [Link]

  • ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid 43. [Link]

  • Thaisrivongs, S., et al. (1987). Renin Inhibitors. Design of Angiotensinogen Transition-State Analogues Containing Novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic Acid. Journal of Medicinal Chemistry, 30(6), 976-982. [Link]

  • Lee, S. H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 26(4), 933. [Link]

  • McMurray, J. J., et al. (2011). Direct renin inhibition in addition to or as an alternative to angiotensin converting enzyme inhibition in patients with chronic systolic heart failure: rationale and design of the Aliskiren Trial to Minimize OutcomeS in Patients with HEart failuRE (ATMOSPHERE) study. European Journal of Heart Failure, 13(1), 107-114. [Link]

  • Laight, D. (2009). The development of the direct renin inhibitor aliskiren: treating hypertension and beyond. Expert Opinion on Therapeutic Patents, 19(9), 1317-1327. [Link]

  • Pantzaris, N. D., et al. (2017). Renin Inhibition with Aliskiren: A Decade of Clinical Experience. Journal of Clinical Medicine, 6(6), 61. [Link]

  • Pool, J. L. (2007). Direct Renin Inhibition: Focus on Aliskiren. Journal of Managed Care Pharmacy, 13(6 Suppl B), 21-33. [Link]

  • Agustina, D., et al. (2023). Investigation renin inhibitor activity from flavonoids derivates by in silico study. Journal of Public Health in Africa, 14(Suppl 1), 2417. [Link]

  • Domański, J., et al. (2017). Ligandbook: an online repository for small and drug-like molecule force field parameters. Bioinformatics, 33(11), 1747-1749. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in pharmaceutical research and development.[1] As a key structural analogue of statine, it is incorporated into peptidomimetic compounds, most notably as a core component of protease inhibitors. The stereocontrolled synthesis of AHPPA is challenging due to the presence of two contiguous stereocenters. This document provides a detailed, robust protocol for the asymmetric synthesis of AHPPA, leveraging an Evans aldol reaction to establish the C3 stereocenter and a subsequent Mitsunobu reaction for the stereospecific installation of the C4 amine. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important molecule.

Introduction

The precise control of stereochemistry is paramount in modern drug design. This compound (AHPPA) exemplifies this principle. Its structure is integral to the activity of several therapeutic agents, where it acts as a transition-state isostere for peptide hydrolysis, effectively inhibiting enzymes such as HIV protease and renin. The stereochemical arrangement of the hydroxyl and amino groups is critical for potent biological activity.

The synthetic challenge lies in controlling the relative and absolute stereochemistry at the C3 and C4 positions. Various strategies have been developed, including those starting from the chiral pool or employing asymmetric catalysis.[2] The protocol detailed herein utilizes a chiral auxiliary-based approach, which offers a predictable and highly diastereoselective pathway.[3] The Evans oxazolidinone auxiliary is employed to direct a syn-aldol reaction, followed by a hydroxyl group inversion to install the amine, ensuring the desired (3S,4S) configuration.[4][5]

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed to build the carbon backbone and sequentially set the two stereocenters with high fidelity. The retrosynthetic analysis reveals a convergent approach starting from simple, commercially available precursors.

The key transformations are:

  • Evans Syn-Aldol Reaction: A titanium-mediated aldol reaction between an N-propanoyl oxazolidinone and benzaldehyde establishes the C3-C4 bond and sets the (3S) stereochemistry of the hydroxyl group.

  • Stereochemical Inversion via Mitsunobu Reaction: The C3 hydroxyl group is inverted to the desired (4S) amino functionality using a Mitsunobu reaction with an azide source, which proceeds with clean inversion of configuration.[6][7]

  • Auxiliary Cleavage and Azide Reduction: Mild hydrolytic cleavage of the chiral auxiliary followed by reduction of the azide yields the final product.[8][9]

G AHPPA (3S,4S)-AHPPA Azido_acid Azido Acid Intermediate AHPPA->Azido_acid Azide Reduction Hydroxy_imide Hydroxy Imide Adduct (Evans Aldol Product) Azido_acid->Hydroxy_imide 1. Mitsunobu (HN3) 2. Auxiliary Cleavage Acyl_oxazolidinone N-Propanoyl Oxazolidinone Hydroxy_imide->Acyl_oxazolidinone Evans Aldol Reaction Benzaldehyde Benzaldehyde Hydroxy_imide->Benzaldehyde Evans Aldol Reaction Oxazolidinone Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) Acyl_oxazolidinone->Oxazolidinone Acylation Propionyl_chloride Propionyl Chloride Acyl_oxazolidinone->Propionyl_chloride Acylation

Caption: Retrosynthetic pathway for (3S,4S)-AHPPA.

Experimental Protocols

This protocol is divided into four main stages: preparation of the acylated chiral auxiliary, the diastereoselective aldol reaction, stereospecific amination, and final deprotection.

Part 1: Synthesis of (S)-4-benzyl-3-propanoyl-oxazolidin-2-one

This initial step prepares the chiral nucleophile for the key aldol reaction.

Materials:

Reagent M.W. Amount Moles
(S)-4-benzyl-2-oxazolidinone 177.20 10.0 g 56.4 mmol
Propionyl chloride 92.52 5.2 mL 59.3 mmol
Triethylamine (Et₃N) 101.19 9.5 mL 67.7 mmol

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and dichloromethane (200 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (9.5 mL, 67.7 mmol) dropwise.

  • Slowly add propionyl chloride (5.2 mL, 59.3 mmol) to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and wash with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid. Further purification is typically not necessary.

Part 2: Diastereoselective Evans Aldol Reaction

This is the critical step for establishing the C3-hydroxyl stereocenter. The use of TiCl₄ promotes the formation of a Z-enolate, which reacts via a Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity.[4][10]

Materials:

Reagent M.W. Amount Moles
N-Propanoyl oxazolidinone 233.27 12.0 g 51.4 mmol
Titanium(IV) chloride (TiCl₄) - 56.5 mL 56.5 mmol
Diisopropylethylamine (DIPEA) 129.24 9.9 mL 56.5 mmol
Benzaldehyde 106.12 5.5 mL 54.0 mmol

| Dichloromethane (DCM) | - | 250 mL | - |

Procedure:

  • Dissolve the N-propanoyl oxazolidinone (12.0 g, 51.4 mmol) in 150 mL of anhydrous DCM in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.0 M solution in DCM, 56.5 mL, 56.5 mmol) dropwise, maintaining the internal temperature below -70 °C. The solution will turn deep red.

  • After 15 minutes, add DIPEA (9.9 mL, 56.5 mmol) dropwise. The solution should turn a dark brown/black color. Stir for 30 minutes.

  • Add freshly distilled benzaldehyde (5.5 mL, 54.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding 100 mL of a half-saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (2 x 100 mL). Combine the organic layers and wash with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to separate the desired syn-diastereomer from the minor anti-diastereomer.

Part 3: Stereospecific Azide Installation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry.[11][12] Here, it is used to convert the (3S)-hydroxyl group into a (4S)-azido group.

Materials:

Reagent M.W. Amount Moles
Syn-aldol adduct 339.40 10.0 g 29.5 mmol
Triphenylphosphine (PPh₃) 262.29 9.3 g 35.4 mmol
Hydrazoic acid (HN₃) 43.03 ~3 M in Toluene ~12 mL
Diisopropyl azodicarboxylate (DIAD) 202.21 7.0 mL 35.4 mmol

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

  • Caution: Hydrazoic acid is toxic and explosive. This reaction must be performed in a well-ventilated fume hood behind a blast shield.

  • To a flame-dried flask under nitrogen, dissolve the syn-aldol adduct (10.0 g, 29.5 mmol) and triphenylphosphine (9.3 g, 35.4 mmol) in 200 mL of anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the solution of hydrazoic acid in toluene (~12 mL, ~35.4 mmol) dropwise.

  • Slowly add DIAD (7.0 mL, 35.4 mmol) dropwise over 30 minutes. A white precipitate (triphenylphosphine oxide) will form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography to isolate the azido-imide product.

Part 4: Auxiliary Cleavage and Azide Reduction

The final steps involve removing the chiral auxiliary to unmask the carboxylic acid and reducing the azide to the primary amine.[8][13]

Procedure:

  • Auxiliary Cleavage:

    • Dissolve the azido-imide product (e.g., 8.0 g, ~21.9 mmol) in a 4:1 mixture of THF and water (100 mL).

    • Cool the solution to 0 °C.

    • Add 30% aqueous hydrogen peroxide (8.9 mL, 87.6 mmol).

    • Add aqueous lithium hydroxide (1.0 M, 43.8 mL, 43.8 mmol) dropwise.

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 10 g in 50 mL water).

    • Concentrate the mixture to remove most of the THF.

    • Wash the aqueous layer with DCM (2 x 50 mL) to remove the recovered chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 75 mL).

    • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the crude azido acid.

  • Azide Reduction:

    • Dissolve the crude azido acid in methanol (100 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C, ~400 mg, 5 mol% w/w).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound. It can be further purified by recrystallization if necessary.

Overall Synthetic Workflow

G cluster_0 Preparation cluster_1 C-C Bond Formation & C3 Stereocenter cluster_2 C4 Stereocenter Installation cluster_3 Deprotection & Final Product Aux Chiral Auxiliary AcylAux Acylated Auxiliary Aux->AcylAux Propionyl Chloride, Et3N Aldol Evans Aldol Reaction AcylAux->Aldol AldolProduct Syn-Aldol Adduct Aldol->AldolProduct TiCl4, DIPEA dr > 95:5 Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Mitsunobu Mitsunobu Reaction AldolProduct->Mitsunobu PPh3, DIAD, HN3 (Inversion) AzideProduct Azido-Imide Mitsunobu->AzideProduct Cleavage Auxiliary Cleavage AzideProduct->Cleavage LiOH, H2O2 Reduction Azide Reduction Cleavage->Reduction H2, Pd/C FinalProduct (3S,4S)-AHPPA Reduction->FinalProduct

Caption: Step-by-step workflow of the AHPPA synthesis.

Conclusion

The protocol described provides a comprehensive and reliable method for the stereoselective synthesis of this compound. By employing a well-established Evans aldol reaction, the C3 stereocenter is set with high diastereoselectivity. Subsequent stereochemical inversion at this center using a Mitsunobu reaction effectively installs the C4 amino precursor. The final deprotection steps are robust and yield the target molecule in high purity. This application note serves as a practical guide for chemists in academic and industrial settings, enabling the synthesis of a critical building block for advanced pharmaceutical development.

References

  • Remarchuk, T. P., & St. Amant, A. H. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1334–1341. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College Chemistry Department. [Link]

  • Various Authors. (2024). Methods for cleavage of chiral auxiliary. ResearchGate Compilation. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Dodge, J. A., & Martin, S. F. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 75, 178. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction Overview. [Link]

  • Zhang, W., et al. (2020). An Overview of the Synthesis of Biologically Active Cyclodepsipeptides. ResearchGate. [Link]

  • Chaplin, J. H., et al. (2013). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 110(40), 15920-15925. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses (PDF). ResearchGate. [Link]

  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. [Link]

  • de Juan, A., et al. (2022). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv. [Link]

  • Lee, C.-L., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(4), 869. [Link]

  • Tóth, G., et al. (1998). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Journal of Medicinal Chemistry, 41(21), 4014–4017. [Link]

  • Contesini, F. J., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11333–11339. [Link]

Sources

Application Note & Protocol: Enantioselective Synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a non-proteinogenic amino acid, is a critical chiral building block in pharmaceutical research and development.[1] Its unique structure, featuring adjacent stereocenters, makes it a valuable component in the design of biologically active molecules, particularly as a key constituent of pepstatin analogues and other protease inhibitors.[1][2] The precise control of stereochemistry during its synthesis is paramount to achieving the desired pharmacological activity. This application note provides a detailed guide to the enantioselective synthesis of this important compound, focusing on robust and well-established methodologies. We will delve into the mechanistic underpinnings of the key stereochemical-determining steps and provide detailed, actionable protocols for researchers in drug discovery and process development.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of this compound lies in the diastereoselective and enantioselective formation of the two contiguous stereocenters at C3 and C4. Several powerful strategies in asymmetric synthesis have been successfully applied to address this challenge. This guide will focus on two of the most reliable and widely adopted methods:

  • Evans Asymmetric Aldol Reaction: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol reaction, establishing the desired syn relationship between the hydroxyl and amino groups.[3]

  • Diastereoselective Reduction of a β-Ketoester: This strategy involves the reduction of a keto group positioned beta to an existing chiral center, where the stereochemistry of the resulting hydroxyl group is controlled by the choice of reducing agent and the influence of the adjacent chiral amine.[4]

A third approach, the Sharpless Asymmetric Epoxidation , offers another elegant route to chiral amino alcohols and will be briefly discussed.[5][6][7]

Method 1: Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high degree of stereocontrol in carbon-carbon bond formation.[8] By temporarily incorporating a chiral auxiliary, one can direct the facial selectivity of an enolate addition to an aldehyde, leading to the predictable formation of a specific stereoisomer.[9]

Synthetic Workflow Overview

The overall strategy involves the aldol condensation of a chiral N-acetyloxazolidinone with 3-phenylpropanal, followed by the removal of the chiral auxiliary to yield the desired β-hydroxy acid.

Evans Aldol Workflow A Chiral Oxazolidinone B Acylation A->B C N-Acyloxazolidinone B->C D Boron Enolate Formation (e.g., Bu2BOTf, Et3N) C->D E Aldol Addition with 3-Phenylpropanal D->E F Syn-Aldol Adduct E->F G Auxiliary Cleavage (e.g., LiOH, H2O2) F->G H (3S,4S)-4-Amino-3-hydroxy-5- phenylpentanoic Acid Precursor G->H

Caption: Workflow for the Evans Asymmetric Aldol approach.

Mechanistic Insight: The Zimmerman-Traxler Model

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[8] The boron enolate of the N-acyloxazolidinone reacts with the aldehyde, and the stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Caption: Zimmerman-Traxler model for the Evans Aldol reaction.

Detailed Protocol: Evans Aldol Approach

This protocol is adapted from established procedures for the synthesis of similar β-hydroxy γ-amino acids.[10]

Step 1: Synthesis of the N-Acyloxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Step 2: Asymmetric Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool to -78 °C under an inert atmosphere.

  • Add di-n-butylboron triflate (1.2 eq) dropwise, followed by the slow addition of triethylamine (1.3 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolate formation.

  • Cool the reaction back down to -78 °C and add a solution of freshly distilled 3-phenylpropanal (1.5 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude aldol adduct is typically of high purity and can be used in the next step without further purification.

Step 3: Auxiliary Cleavage

  • Dissolve the crude aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the addition of a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and wash the aqueous layer with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to yield the desired this compound precursor. Further protection of the amine may be required depending on the subsequent synthetic steps.

Step Typical Yield Diastereomeric Ratio (syn:anti)
N-Acylation>95%N/A
Aldol Reaction85-95%>95:5
Auxiliary Cleavage80-90%N/A

Method 2: Diastereoselective Reduction of a β-Ketoester

This approach relies on the stereoselective reduction of a β-ketoester derived from an α-amino acid. The pre-existing stereocenter at the α-position to the nitrogen directs the stereochemical outcome of the ketone reduction. The use of chiral reducing agents, such as those derived from CBS-oxazaborolidine catalysts, can further enhance the diastereoselectivity.[4]

Synthetic Workflow Overview

The synthesis begins with an N-protected amino acid, which is converted to a β-ketoester. Subsequent diastereoselective reduction and deprotection afford the target molecule.

Reduction_Workflow A N-Boc-L-phenylalanine B Esterification A->B C N-Boc-L-phenylalanine ester B->C D Claisen Condensation C->D E β-Ketoester D->E F Diastereoselective Reduction (e.g., NaBH4, Et2BOMe or CBS catalyst) E->F G Syn-β-Hydroxyester F->G H Hydrolysis G->H I (3S,4S)-4-Amino-3-hydroxy-5- phenylpentanoic Acid H->I

Caption: Workflow for the diastereoselective reduction approach.

Detailed Protocol: Diastereoselective Reduction

This protocol is a generalized procedure based on methodologies for the synthesis of statine analogues.[4]

Step 1: Synthesis of the β-Ketoester

  • To a solution of N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF (0.5 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add ethyl acetate (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography to yield the desired β-ketoester.

Step 2: Diastereoselective Reduction

  • Dissolve the β-ketoester (1.0 eq) in a mixture of THF and methanol (4:1, 0.1 M) and cool to -78 °C.

  • Add diethylmethoxyborane (1.2 eq) dropwise and stir for 30 minutes.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of acetic acid, followed by methanol.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the syn-β-hydroxyester.

Step 3: Hydrolysis and Deprotection

  • Dissolve the purified syn-β-hydroxyester in a 1:1 mixture of methanol and 2N NaOH.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over MgSO4 and concentrate to obtain the N-Boc protected final product.

  • For the free amino acid, treat the N-Boc protected acid with trifluoroacetic acid in dichloromethane.

Step Typical Yield Diastereomeric Ratio (syn:anti)
β-Ketoester Formation60-70%N/A
Diastereoselective Reduction80-90%>90:10
Hydrolysis & Deprotection>95%N/A

Alternative Strategy: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation provides an alternative and powerful route for establishing the stereochemistry of the hydroxyl and amino groups.[5][11] This method involves the enantioselective epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide with an appropriate nitrogen nucleophile.[7][12]

The key advantages of this approach are the high enantioselectivities achievable and the versatility of the resulting epoxy alcohol intermediate, which can be converted into a range of valuable chiral building blocks.[6]

Conclusion

The enantioselective synthesis of this compound can be achieved through several reliable and high-yielding synthetic routes. The Evans asymmetric aldol reaction offers excellent stereocontrol through the use of a recoverable chiral auxiliary, while the diastereoselective reduction of a β-ketoester provides a complementary approach starting from readily available amino acids. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired protecting group strategy for subsequent transformations. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development.

References

  • Stanton, M. G., & Galiano-Roth, A. S. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 67(34), 6131-6137.
  • Stanton, M. G., & Galiano-Roth, A. S. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
  • Reddy, M. V., Pulipaka, S., & Sharma, A. K. (2025). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues.
  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620.
  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
  • Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applic
  • Sharpless epoxid
  • Misiti, D., & Zappia, G. (1990). A stereoselective synthesis of (3S,4S) statine and related compounds. Tetrahedron Letters, 31(50), 7359–7362.
  • Stereoselective reduction of δ-hydroxy β-ketoesters to syndiol in achiral micellar system. (2025).
  • Sharpless Asymmetric Epoxid
  • Huang, P. Q., et al. (1998). A Versatile Approach to the Activated Form of (3S, 4R)-Statine and Its Analogues.
  • Stereoselective Synthesis of (3R, 4S)-N-Boc-Statine. (1987).
  • Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. (1998). Journal of the Chemical Society, Perkin Transactions 1, (15), 2429-2444.
  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (2021).
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2021).
  • Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin. (2019).
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar
  • Evans Aldol Reaction. (n.d.). TCI AMERICA.
  • Evans Aldol Reaction. (n.d.). Alfa Chemistry.
  • Ohta, T., Shiokawa, S., Sakamoto, R., & Nozoe, S. (1990). Diastereospecific synthesis of (−)-statine. Tetrahedron Letters, 31(50), 7329–7332.
  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. (2024).
  • Andrushko, N., et al. (2010).
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
  • Evans aldol ppt. (2020, May 1). SlideShare.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2013). University of Michigan Library.
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. (2021).
  • Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. (2010). Semantic Scholar.
  • This compound. (n.d.). Chem-Impex.
  • This compound. (n.d.). Ligandbook.
  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022). idUS.

Sources

Strategic Incorporation of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a crucial non-proteinogenic amino acid, serves as a key structural motif in a variety of protease inhibitors and pharmacologically active peptides. Its unique β-hydroxy-γ-amino acid structure, which mimics the transition state of peptide bond hydrolysis, makes it a valuable building block in drug discovery. However, its steric hindrance and the presence of a secondary hydroxyl group present unique challenges for its efficient incorporation via standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive overview and detailed, field-proven protocols for the strategic use of AHPPA in Fmoc-based SPPS. We will delve into protecting group strategies, optimized coupling conditions for sterically hindered residues, and robust cleavage protocols to ensure high-yield synthesis of AHPPA-containing peptides.

Introduction: The Significance of AHPPA in Peptidomimetic Design

This compound, an analog of the naturally occurring amino acid statine, is a cornerstone in the design of potent inhibitors targeting aspartic proteases, such as renin and HIV protease.[1][2] The stereochemically defined hydroxyl and amino groups are critical for its mechanism of action, forming key hydrogen bonds within the active site of target enzymes. The phenyl group allows for specific interactions within the S1 binding pocket of many proteases.

The integration of such complex building blocks into peptide sequences via SPPS requires a departure from standard protocols. Key considerations include:

  • Protecting Group Strategy: The nucleophilic nature of the C3 hydroxyl group necessitates protection to prevent unwanted side reactions, such as O-acylation, during coupling steps.[3]

  • Steric Hindrance: As a γ-amino acid with substitution at the β and γ positions, the peptide bond formation at the N-terminus is sterically demanding, requiring highly efficient coupling reagents.[4][5]

  • Reaction Kinetics: Coupling reactions involving AHPPA are often slower than those with standard proteinogenic amino acids, necessitating extended reaction times or microwave assistance.

This document serves as a practical guide for researchers to navigate these challenges and successfully synthesize AHPPA-containing peptides.

Protecting Group Strategy: The Rationale for an Orthogonal Approach

For successful SPPS, an orthogonal protecting group strategy is paramount, allowing for the selective deprotection of the Nα-amino group at each cycle without disturbing the side-chain protecting groups or the resin linkage.[1] For AHPPA, the recommended strategy within an Fmoc/tBu framework is Fmoc-(3S,4S)-AHPPA(tBu)-OH .

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group is the standard for temporary N-terminal protection in modern SPPS. It is quantitatively removed with a solution of piperidine in DMF, conditions under which acid-labile side-chain protecting groups remain stable.[6][7]

  • O-tBu (tert-Butyl): The C3-hydroxyl group should be protected with an acid-labile group to prevent esterification during the activation and coupling of subsequent amino acids. The tert-butyl ether is ideal as it is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acidolytic cleavage (e.g., with trifluoroacetic acid, TFA).[3] Using an unprotected hydroxyl group is strongly discouraged as it can compete as a nucleophile during coupling, leading to branched peptide impurities and significantly reduced yields.[3]

Figure 1: Structure of Fmoc-(3S,4S)-AHPPA(tBu)-OH.

Experimental Protocols & Methodologies

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a dedicated SPPS reaction vessel with proper ventilation.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gAAPPTec, CEM
Fmoc-(3S,4S)-AHPPA(tBu)-OH>98% PurityCustom Synthesis
Standard Fmoc-Amino Acids (side-chain protected)>99% PurityChemPep, Bachem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineACS GradeSigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeAAPPTec
HATU or HBTU>99% PurityBachem, CEM
Trifluoroacetic Acid (TFA)>99% PuritySigma-Aldrich
Triisopropylsilane (TIS)>98% PuritySigma-Aldrich
1,2-Ethanedithiol (EDT)>98% PuritySigma-Aldrich
The Solid-Phase Peptide Synthesis Cycle

The core of SPPS is a four-step cycle that is repeated for each amino acid to be added to the growing peptide chain.[5][6]

SPPS_Cycle Start Start: Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_A Step 2: Washing (DMF, DCM) Deprotection->Washing_A Coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, DIPEA in DMF) Washing_A->Coupling Washing_B Step 4: Washing (DMF, DCM) Coupling->Washing_B End Elongated Peptide-Resin Washing_B->End Repeat Repeat Cycle for Next Amino Acid End->Repeat Repeat->Deprotection Start Next Cycle

Figure 2: The four-step cycle of Fmoc-based SPPS.

Protocol for AHPPA Incorporation

This protocol details the critical coupling step for the sterically hindered AHPPA residue. It assumes the synthesis has proceeded to the point where the N-terminal Fmoc group of the preceding residue has been removed.

Rationale: Due to the steric bulk of AHPPA, a standard carbodiimide activation is often inefficient.[4] The use of aminium/uronium-based reagents like HATU or HBTU is highly recommended.[2] These reagents form highly reactive OAt or OBt esters, respectively, which can overcome the steric hindrance and drive the reaction to completion with minimal risk of racemization.[8]

Step-by-Step Protocol:

  • Pre-activation of Fmoc-AHPPA(tBu)-OH:

    • In a separate vial, dissolve Fmoc-(3S,4S)-AHPPA(tBu)-OH (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution will typically change color. Causality Note: Pre-activation ensures the formation of the active ester before its addition to the resin-bound amine, preventing potential side reactions like guanidinylation of the N-terminus.

  • Coupling Reaction:

    • Drain the washed, deprotected peptide-resin.

    • Add the pre-activated AHPPA solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended overnight, or microwave energy can be applied according to the synthesizer's protocols.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other ninhydrin-based test).[7]

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. A positive test (blue/purple beads) indicates free amines are still present, and the coupling is incomplete.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated AHPPA. Double coupling is a common and effective strategy for incorporating hindered amino acids.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The peptide is now ready for the deprotection of the AHPPA's Fmoc group and the continuation of the synthesis.

Coupling_Mechanism Reagents {Fmoc-AHPPA-COOH + HATU + DIPEA | Pre-activation in DMF} ActiveEster {Fmoc-AHPPA-OAt (Active Ester) | Highly Reactive Intermediate} Reagents->ActiveEster Forms CoupledProduct {Fmoc-AHPPA-NH-Peptide-Resin | New Peptide Bond Formed} ActiveEster->CoupledProduct Reacts with PeptideResin {H₂N-Peptide-Resin | Free N-terminus} PeptideResin->CoupledProduct

Figure 3: Simplified workflow for HATU-mediated coupling.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing all acid-labile side-chain protecting groups, including the tBu group on the AHPPA hydroxyl.

Rationale: During TFA-mediated cleavage, reactive carbocations (e.g., tert-butyl cations from the tBu group) are generated.[9] These can alkylate sensitive residues like Tryptophan or Methionine. Scavengers are added to the cleavage cocktail to trap these reactive species. The presence of the phenyl group in AHPPA and the deprotected hydroxyl group do not typically require special scavengers beyond a standard cocktail, but a robust mixture is always recommended.

Recommended Cleavage Cocktail (Reagent K or similar): [9][10]

ComponentVolume %Purpose
TFA82.5%Cleaves peptide from resin, removes protecting groups
Water5.0%Scavenger, proton source
Phenol5.0%Scavenger, protects Tyr, Trp
Thioanisole5.0%Scavenger, protects Trp, Met
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents Trp modification

Step-by-Step Protocol:

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Coupling of AHPPA (Positive Kaiser Test)1. Steric hindrance. 2. Insufficient reaction time. 3. Inactive coupling reagents.1. Perform a second coupling (double couple). 2. Extend coupling time to 4-6 hours or overnight. 3. Use freshly prepared solutions of high-quality HATU or HBTU. Consider microwave-assisted synthesis.
Low Final Yield 1. Incomplete couplings throughout the synthesis. 2. Premature chain termination.1. Ensure a negative Kaiser test after each coupling. 2. Consider capping unreacted amines with acetic anhydride after difficult couplings to simplify final purification.
Unexpected Mass in LC-MS (+56 Da)Incomplete removal of tBu protecting group from AHPPA's hydroxyl group.1. Extend cleavage time to 4 hours. 2. Ensure a sufficient volume of fresh cleavage cocktail is used.
O-acylation of Hydroxyl (if unprotected AHPPA is used)The hydroxyl group has been acylated by the incoming activated amino acid.This is an irreversible side reaction. The synthesis should be repeated using O-tBu protected AHPPA.[3]

References

  • Albericio, F., & Barany, G. (1984). Preparation and application of the 4-(hydroxymethyl)phenoxymethyl-copolystyrene-1% divinylbenzene resin for solid-phase synthesis of protected peptide fragments. International Journal of Peptide and Protein Research, 23(3), 342-349. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.1984.tb02150.x]
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/psc.2836]
  • CEM Corporation. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
  • Grassi, L. et al. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. [URL: https://www.researchgate.net/post/Is_it_imperative_to_protect_the_side_chain_hydroxyl_groups_of_amino_acids_in_SPPS]
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [URL: https://pubmed.ncbi.nlm.nih.gov/26424261/]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [URL: https://cdn-isotec.com/wp-content/uploads/2022/01/Cleavage-Cocktail-Selection.pdf]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [URL: https://pubs.acs.org/doi/10.1021/jo0704255]
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [URL: https://www.aapptec.com/reagent-b-ps-166.html]
  • Ligandbook. (2016). This compound. [URL: https://ligandbook.org/ligand/PSA]
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-spps-ps-12.html]

Sources

analytical techniques for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Introduction: The Significance of (3S,4S)-AHPPA in Drug Discovery

This compound, a non-proteinogenic amino acid, serves as a critical chiral building block in modern pharmaceutical development.[1] Its defined stereochemistry is fundamental to the synthesis of highly specific and potent enzyme inhibitors, particularly in the development of antiretroviral drugs and other therapeutics. The precise spatial arrangement of the amino and hydroxyl groups is directly responsible for the molecule's ability to interact with biological targets. Consequently, rigorous analytical characterization is not merely a quality control step but a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of (3S,4S)-AHPPA. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, field-tested protocols. We will explore the logical workflow for confirming the molecule's identity, assessing its purity, and, most critically, verifying its stereochemical integrity.

Part 1: Foundational Characterization - Identity and Purity

Before delving into complex stereochemical analysis, it is imperative to confirm the fundamental identity and purity of the material. This initial phase utilizes techniques that verify the molecular structure and quantify the presence of any non-target species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure elucidation. For a molecule like AHPPA, ¹H and ¹³C NMR not only confirm the core structure but also provide valuable, albeit often insufficient, information regarding its relative stereochemistry through the analysis of proton-proton coupling constants (J-values). The magnitude of the coupling constant between the protons at C3 and C4 can offer initial clues about their syn or anti relationship.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the AHPPA sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of labile protons (OH, NH₂, COOH), causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios. Compare chemical shifts to expected values.

Expected Spectral Data:

Assignment ¹H NMR (Approx. δ, ppm) ¹³C NMR (Approx. δ, ppm) Notes
Phenyl (C₆H₅)7.15 - 7.30 (m, 5H)126.0 - 142.0A complex multiplet in the aromatic region.
CH-OH (C3)~4.0 (m, 1H)~67.0The chemical shift is sensitive to solvent and pH.
CH-NH₂ (C4)~3.2 (m, 1H)~55.0The chemical shift is sensitive to solvent and pH.
CH₂-Ph (C5)~2.7 (m, 2H)~38.0Diastereotopic protons may appear as a complex multiplet.
CH₂-COOH (C2)~2.5 (m, 2H)~38.0
COOH (C1)Signal often broad or not observed~174.0

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and pH.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Experience: Mass spectrometry provides a rapid and highly accurate measurement of the molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample directly or via a flow injection analysis (FIA) system.

  • Acquisition: Acquire the spectrum in positive ion mode. The primary ion to monitor for is the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured m/z of the most abundant ion with the calculated exact mass of AHPPA (C₁₁H₁₅NO₃).

Expected Data:

Parameter Value
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol [2]
Calculated Exact Mass209.1052
Expected Ion [M+H]⁺210.1125

A measured mass within 5 ppm of the calculated exact mass provides strong evidence for the assigned elemental formula.

Reversed-Phase HPLC: Assessing Sample Purity

Expertise & Experience: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity assessment in pharmaceutical analysis. It separates compounds based on their hydrophobicity. For AHPPA, a polar molecule, a C18 column with an aqueous mobile phase is the standard choice. UV detection is suitable due to the presence of the phenyl group.

Protocol 3: Purity Analysis by RP-HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of ~1 mg/mL.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). For example, a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

  • Data Analysis: Integrate the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Part 2: The Crucial Step - Stereochemical Characterization

The biological activity of AHPPA is critically dependent on its (3S,4S) configuration. Therefore, confirming the stereochemical integrity is the most challenging and important aspect of its characterization.

Chiral HPLC: Direct Enantiomeric and Diastereomeric Separation

Expertise & Experience: Chiral HPLC is a powerful technique for directly separating stereoisomers.[3] This method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. The choice of the CSP is critical and often requires screening. Polysaccharide-based columns are a common starting point.

Protocol 4: Direct Chiral HPLC Analysis

  • Column Selection: Screen several chiral columns. A common choice for amino acids is a cellulose- or amylose-based CSP.

  • Mobile Phase Screening:

    • Normal Phase: Typically provides better separation for chiral compounds. A common mobile phase is a mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.[3]

    • Reversed Phase: An aqueous mobile phase with an organic modifier (e.g., acetonitrile).

  • Instrumentation & Conditions (Example):

    • HPLC System: Standard system with a UV detector.

    • Column: Chiralcel® OJ-H or similar.

    • Mobile Phase: Hexane/Ethanol/TFA (e.g., 80:20:0.1).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Inject an analytical standard of the desired (3S,4S) isomer to determine its retention time. Then, inject the sample to be tested. The presence of other stereoisomers ((3R,4R), (3S,4R), (3R,4S)) will appear as separate peaks. Quantify the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Workflow for Comprehensive AHPPA Characterization

G cluster_0 Identity & Purity Confirmation cluster_1 Stereochemical Integrity Analysis A AHPPA Sample B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D RP-HPLC (Purity) A->D E Structural Confirmation & Purity >95%? B->E C->E D->E F Chiral HPLC (Direct Method) E->F Yes G Derivatization with Marfey's Reagent E->G Yes I Stereochemical Purity (d.e. & e.e.) Confirmed? F->I H LC-MS Analysis of Diastereomers G->H H->I J Material Accepted for Use I->J Yes

Caption: A typical workflow for the complete analytical characterization of (3S,4S)-AHPPA.

Indirect Analysis via Chiral Derivatization: The Marfey's Method

Expertise & Experience: When direct chiral separation is unsuccessful or for orthogonal confirmation, an indirect method using a chiral derivatizing agent is employed. The "Advanced Marfey's Method" is a classic and reliable technique for determining the absolute configuration of amino acids.[4][5] The sample is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) to form diastereomers. These diastereomers have different physicochemical properties and can be readily separated on a standard C18 column.[6]

Trustworthiness: This method is self-validating. By reacting the unknown sample with both L-FDAA and its enantiomer, D-FDAA, a mirror-image chromatogram is produced, which provides unequivocal confirmation of the stereochemical assignment.

Protocol 5: Stereochemical Analysis using Marfey's Reagent

  • Sample Hydrolysis (if part of a peptide): If AHPPA is within a peptide, hydrolyze the peptide using 6N HCl at 110°C for 10-24 hours.[5] For the free amino acid, this step is not needed.

  • Derivatization Reaction:

    • In a small vial, dissolve ~50 µg of the AHPPA sample in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction by adding 50 µL of 2 M HCl.

    • Evaporate the sample to dryness and reconstitute in 500 µL of mobile phase (e.g., 50% acetonitrile/water).

  • LC-MS Analysis:

    • HPLC System: Standard system coupled to a mass spectrometer.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 340 nm (for the dinitrophenyl group) and MS detection to confirm the mass of the derivatized products.

  • Data Analysis: The L-AHPPA derivative will have a different retention time than the D-AHPPA derivative. The elution order is typically L-L before L-D. By comparing the retention time of the derivatized sample to that of derivatized standards, the configuration can be assigned and quantified. The challenge with AHPPA is the presence of two chiral centers. This method will primarily resolve the C4 (amino) stereocenter, but separation of the C3 (hydroxy) epimers can also be achieved, though it may be more challenging.[4]

Mechanism of Marfey's Reagent Derivatization

G cluster_reactants Reactants cluster_products Products AHPPA (3S,4S)-AHPPA (or other stereoisomer) Reaction Nucleophilic Aromatic Substitution (SNAr) AHPPA->Reaction Marfey L-FDAA (Marfey's Reagent) Marfey->Reaction Diastereomer1 L-FDAA-(3S,4S)-AHPPA (L-S,S Diastereomer) Reaction->Diastereomer1 Forms one diastereomer Diastereomer2 L-FDAA-(3R,4R)-AHPPA (L-R,R Diastereomer) Reaction->Diastereomer2 Forms another diastereomer Separation Separable by Reversed-Phase HPLC Diastereomer1->Separation Diastereomer2->Separation

Caption: Derivatization of AHPPA enantiomers with L-FDAA to form separable diastereomers.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of NMR and mass spectrometry provides unequivocal confirmation of the molecule's identity, while reversed-phase HPLC serves as a reliable tool for assessing purity. The most critical parameter, stereochemical integrity, can be confidently established through either direct analysis on a chiral column or via the robust and well-established Marfey's method. By following the protocols and rationale outlined in this guide, researchers and developers can ensure the quality and consistency of this vital pharmaceutical building block, thereby supporting the advancement of new and effective therapies.

References

  • Pdeksprom, N., et al. (2020). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. [Link]

  • Pi, S., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Chen, Y. J., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules. [Link]

  • O'Rourke, T. J., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. The Journal of Antibiotics. [Link]

  • Ligandbook. This compound. [Link]

Sources

Application Notes & Protocols: 1H and 13C NMR Spectroscopy of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a key chiral building block in pharmaceutical and biochemical research, presents a unique structural characterization challenge due to its multiple stereocenters and functional groups.[1] This application note provides a detailed guide to the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound. Mastery of these techniques is crucial for verifying stereochemistry, assessing purity, and understanding conformational behavior in solution, all of which are critical parameters in drug development and peptide synthesis.[1]

The molecule's structure, featuring a carboxylic acid, a hydroxyl group, an amine, and a phenyl group, results in a complex interplay of electronic and steric effects that are reflected in its NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for achieving high-quality, interpretable NMR data.

Predicted 1H and 13C NMR Spectral Analysis

A thorough understanding of the expected NMR spectra is foundational to accurate data interpretation. The following sections detail the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[2][3][4]

Proton (1H) NMR Spectroscopy: A Detailed Look

The 1H NMR spectrum is anticipated to exhibit distinct signals for each non-exchangeable proton. The chemical shifts are influenced by neighboring functional groups and the overall electronic environment.

  • Phenyl Protons (H-7 to H-11): These aromatic protons are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm.[5] Their multiplicity will likely be complex due to ortho, meta, and para couplings, often presenting as a multiplet.

  • Methine Protons (H-3 and H-4): The protons on the chiral centers, H-3 and H-4, are diastereotopic and will therefore have distinct chemical shifts. H-3, being attached to the carbon bearing the hydroxyl group, is expected to resonate around δ 4.0-4.3 ppm. H-4, adjacent to the amino group, will likely appear further upfield, around δ 3.3-3.6 ppm. The coupling constant between these two vicinal protons (³JH3-H4) is crucial for confirming the syn stereochemistry and is expected to be small (around 2-4 Hz).[6]

  • Methylene Protons (H-2 and H-5): The methylene protons at C-2 and C-5 are also diastereotopic. The H-2 protons, adjacent to the carboxylic acid, will likely appear as a multiplet around δ 2.4-2.7 ppm. The H-5 protons, adjacent to the phenyl ring and the chiral center at C-4, are expected to resonate around δ 2.8-3.1 ppm, also as a multiplet.

Carbon (13C) NMR Spectroscopy: Unveiling the Carbon Skeleton

The 13C NMR spectrum provides a clear map of the carbon framework of the molecule.

  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 175-180 ppm.

  • Aromatic Carbons (C-6 to C-11): The carbons of the phenyl ring will resonate in the aromatic region, between δ 125 and 140 ppm. The quaternary carbon (C-6) will likely be a sharp, less intense signal.

  • Hydroxyl- and Amino-bearing Carbons (C-3 and C-4): The carbon attached to the hydroxyl group (C-3) is expected around δ 70-75 ppm, while the carbon bearing the amino group (C-4) will be in the range of δ 55-60 ppm.

  • Methylene Carbons (C-2 and C-5): The methylene carbon adjacent to the carbonyl group (C-2) will appear around δ 40-45 ppm. The other methylene carbon (C-5), adjacent to the phenyl ring, is expected to be in a similar region, around δ 38-43 ppm.

Data Presentation: Predicted NMR Chemical Shifts
Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1C=O-175 - 180
2CH₂2.4 - 2.7 (m)40 - 45
3CH-OH4.0 - 4.3 (m)70 - 75
4CH-NH₂3.3 - 3.6 (m)55 - 60
5CH₂-Ph2.8 - 3.1 (m)38 - 43
6C (ipso)-135 - 140
7, 11CH (ortho)7.2 - 7.4 (m)128 - 130
8, 10CH (meta)7.2 - 7.4 (m)128 - 130
9CH (para)7.2 - 7.4 (m)126 - 128

Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are estimates for a neutral solution in a deuterated solvent like D₂O or methanol-d₄.

Experimental Protocols

To obtain high-quality, reproducible NMR data, a systematic and well-controlled experimental approach is paramount. The following protocols are designed to ensure the integrity of the sample and the accuracy of the spectral data.

Diagram of the NMR Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer shimming Shimming transfer->shimming tuning Tuning & Matching shimming->tuning oneD 1D Experiments (¹H, ¹³C) tuning->oneD twoD 2D Experiments (COSY, HSQC) oneD->twoD ft Fourier Transform twoD->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration end end integration->end Spectral Analysis correlations cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C) cluster_hmbc HMBC (¹H-¹³C) H2 H-2 H3 H-3 H2->H3 ³J C1 C-1 H2->C1 ²J C2 C-2 H2->C2 ¹J C4 C-4 H2->C4 ³J H4 H-4 H3->H4 ³J H3->C1 ³J C3 C-3 H3->C3 ¹J H5 H-5 H4->H5 ³J H4->C4 ¹J H5->C3 ³J C5 C-5 H5->C5 ¹J

Caption: Expected 2D NMR correlations for the aliphatic backbone.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be a self-validating system. The combination of 1D and 2D NMR experiments provides multiple, cross-verifiable data points for each structural assignment. For instance, the connectivity established through a COSY experiment should be consistent with the direct and long-range correlations observed in HSQC and HMBC spectra. Any discrepancy would indicate a potential misassignment or an unexpected structural feature, prompting further investigation. The use of internal standards (like TMS or the residual solvent peak) ensures the accuracy and reproducibility of chemical shift referencing.

Conclusion

The comprehensive NMR analysis of this compound, as outlined in these application notes, provides an authoritative framework for the structural verification and characterization of this important molecule. By combining predictive analysis with robust experimental protocols, researchers can confidently determine the structure, stereochemistry, and purity of their samples. The application of 2D NMR techniques is particularly powerful, offering a detailed and unambiguous picture of the molecular architecture. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling them to leverage the full potential of NMR spectroscopy in their research and development endeavors.

References

  • Rich, D. H., & Singh, J. (1983). Statine and its derivatives. Conformational studies using nuclear magnetic resonance spectrometry and energy calculations. International Journal of Peptide and Protein Research, 22(3), 325-332. [Link]

  • Galiullina, L. F., et al. (2017). Interaction of different statins with model membranes by NMR data. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(2), 295-300. [Link]

  • Reiersen, H., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9475-9488. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Allen, F. V., et al. (2014). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. Methods in Molecular Biology, 1090, 239-254. [Link]

  • Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of California, Davis. (n.d.). Tables of Chemical Shifts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Derivatives in Modern Drug Development

This compound (AHPPA) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique stereochemistry and structural resemblance to the transition state of peptide hydrolysis make it a key component in the design of protease inhibitors and other therapeutic agents.[3] Derivatives of AHPPA are being investigated for their potential in treating a range of diseases, highlighting the need for robust and reliable analytical methods to support their development.[4][5][6]

This application note provides a comprehensive guide for the quantitative analysis of AHPPA derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method development, validation, and routine sample analysis. The methodologies are grounded in established principles of bioanalytical method validation to ensure data integrity and reproducibility.[7][8][9][10]

Predicted Fragmentation Pathway of this compound

Understanding the fragmentation pattern of the core AHPPA structure is fundamental to developing a selective and sensitive LC-MS/MS method. Based on the known fragmentation of similar amino acids and published data on AHPPA-containing molecules, a key fragmentation pathway involves a retro-aldol cleavage.[11] The protonated molecule will likely undergo characteristic losses of water (H₂O) and formic acid (HCOOH), as well as cleavage at the C-C bond adjacent to the amino group.

fragmentation cluster_main Predicted ESI+ Fragmentation parent [this compound + H]+ m/z 210.1 frag1 Loss of H₂O [M+H-18]+ m/z 192.1 parent->frag1 - H₂O frag2 Loss of HCOOH [M+H-46]+ m/z 164.1 parent->frag2 - HCOOH frag4 Iminium Ion [C₈H₁₀N]+ m/z 120.1 parent->frag4 α-cleavage frag3 Benzyl Cation [C₇H₇]+ m/z 91.1 frag4->frag3 - C₂H₃N

Caption: Predicted ESI+ fragmentation of the AHPPA core structure.

Experimental Protocols

Part 1: Sample Preparation from Biological Matrices (Plasma)

The goal of sample preparation is to extract the AHPPA derivatives from the complex biological matrix while removing interfering substances like proteins and phospholipids.[12] Protein precipitation is a straightforward and effective method for this class of compounds.

Workflow for Sample Preparation

sample_prep_workflow start Start: Plasma Sample (50 µL) step1 Add 150 µL of ice-cold acetonitrile containing internal standard start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 14,000 x g for 10 minutes at 4°C step2->step3 step4 Collect supernatant step3->step4 step5 Evaporate to dryness under nitrogen stream (optional, for concentration) step4->step5 step6 Reconstitute in 100 µL of mobile phase A step5->step6 end_node Inject into LC-MS/MS system step6->end_node

Caption: Protein precipitation workflow for plasma samples.

Detailed Protocol:

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Concentration (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates before injection.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Due to the polar nature of AHPPA derivatives, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an appropriate column chemistry is recommended.[12] For underivatized amino acids, HILIC often provides better retention. However, derivatization can be employed to enhance retention on traditional C18 columns.[9][13][14][15] This protocol will focus on a direct analysis approach using a HILIC column.

Parameter Recommended Setting Rationale
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column HILIC column (e.g., Amide, Cyano, or specialized polar-functionalized silica)Provides retention for polar analytes like amino acids.
Column Temperature 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic acid in water with 10 mM ammonium formateProvides protons for positive ionization and aids in peak shaping.
Mobile Phase B 0.1% Formic acid in acetonitrileThe organic component for elution in HILIC mode.
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min.A typical gradient for separating polar compounds on a HILIC column. This should be optimized for specific derivatives.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC.
Injection Volume 5 µLA typical injection volume; can be adjusted based on sensitivity needs.
Parameter Recommended Setting Rationale
Mass Spectrometer Triple quadrupole mass spectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).[8][10][16][17][18]
Ionization Mode Electrospray Ionization (ESI), PositiveAHPPA derivatives contain an amino group that is readily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo remove solvent from the ESI plume.
Cone Gas Flow 50 L/hrTo focus the ion beam.
Collision Gas ArgonAn inert gas for collision-induced dissociation.
Part 3: MRM Transition Optimization and Data Analysis

The selection and optimization of MRM transitions are critical for the selectivity and sensitivity of the assay.[16][18]

Workflow for MRM Optimization

mrm_optimization_workflow start Infuse standard solution of analyte into mass spectrometer step1 Perform full scan (Q1 scan) to identify the precursor ion ([M+H]+) start->step1 step2 Perform product ion scan (MS/MS) of the precursor ion step1->step2 step3 Select the most abundant and stable product ions step2->step3 step4 Optimize collision energy (CE) for each transition step3->step4 step5 Optimize other MS parameters (e.g., cone voltage) step4->step5 end_node Finalized MRM transitions for quantification and qualification step5->end_node

Caption: Workflow for optimizing MRM transitions.

Example MRM Transitions for this compound:

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Identity Use
AHPPA210.1192.1[M+H-H₂O]⁺Quantifier
AHPPA210.1120.1Iminium IonQualifier
Internal Standard (¹³C₆-AHPPA)216.1198.1[M+H-H₂O]⁺Quantifier (IS)

Data Analysis:

  • Integration: Integrate the peak areas of the analyte and internal standard for each sample, calibrator, and quality control.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][10] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Troubleshooting

Problem Potential Cause Suggested Solution
Poor peak shape Inappropriate mobile phase pH; Column degradation; Sample solvent mismatchAdjust mobile phase pH; Use a new column; Ensure the reconstitution solvent is similar to the initial mobile phase.
Low sensitivity Inefficient ionization; Matrix suppression; Suboptimal MRM parametersOptimize source parameters; Improve sample cleanup (e.g., use SPE); Re-optimize collision energy and cone voltage.
High variability Inconsistent sample preparation; Instrument instabilityEnsure consistent pipetting and vortexing; Perform system suitability tests.
Carryover Analyte adsorption in the LC systemUse a stronger needle wash solution; Inject a blank sample after high-concentration samples.

References

  • Vertex AI Search. (2014).
  • Pharmaceuticals and Medical Devices Agency (PMDA).
  • Agilent Technologies.
  • WuXi AppTec. (2022).
  • European Medicines Agency (EMA). (2011).
  • ResearchGate. Optimized MRM transition parameters for the analyzed amino acids.
  • ResearchGate. (2025).
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • National Institutes of Health (NIH). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
  • ResearchGate.
  • ResearchGate. (2025).
  • MDPI. (2023).
  • Chem-Impex. This compound.
  • PubMed. (2011). Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.
  • National Institutes of Health (NIH). (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.
  • Ligandbook. This compound.
  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • PubMed. (1987).

Sources

HPLC Purification of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid: Strategies for Achiral and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a critical chiral building block in the synthesis of various pharmaceuticals, notably as an intermediate for statin drugs.[1][2] Its purification presents a dual challenge: removing process-related impurities and separating it from its other stereoisomers. The molecule's polar nature, conferred by the amino and carboxylic acid groups, complicates retention on traditional reversed-phase media.[3][4] This guide provides detailed high-performance liquid chromatography (HPLC) protocols for both high-purity achiral purification using reversed-phase chromatography and high-resolution chiral separation to isolate the desired (3S,4S) stereoisomer.

Introduction: The Purification Challenge

This compound (AHPPA) is a non-standard amino acid derivative featuring two stereocenters, leading to four possible stereoisomers.[5][6] For its use in pharmaceutical synthesis, achieving both high chemical purity and exceptional enantiomeric excess is paramount, as different stereoisomers can have varied pharmacological or toxicological profiles.

The primary challenges in developing a robust HPLC purification method are:

  • Polarity: The zwitterionic nature of the amino acid at neutral pH leads to poor retention on conventional C18 columns.[3][4] Method development must address this to achieve adequate separation from polar and non-polar impurities.

  • Chirality: The presence of two adjacent chiral centers requires a highly selective chiral stationary phase (CSP) to resolve the (3S,4S) diastereomer from the (3R,4R), (3S,4R), and (3R,4S) forms.

This document outlines two distinct methodologies to address these challenges, providing researchers with a strategic approach to purification.

Strategic Approach to Purification

The choice between a reversed-phase or a chiral separation method depends on the primary goal of the purification step. The following workflow illustrates the decision-making process.

G cluster_0 Purification Strategy Start Crude AHPPA Sample Goal Define Primary Goal Start->Goal RP_Method Method 1: Reversed-Phase HPLC (Achiral Purity) Goal->RP_Method Remove process impurities Chiral_Method Method 2: Chiral HPLC (Stereoisomer Separation) Goal->Chiral_Method Isolate specific (3S,4S) isomer RP_Outcome High Chemical Purity (>99% Achiral) RP_Method->RP_Outcome Chiral_Outcome High Enantiomeric Purity (>99% ee/de) Chiral_Method->Chiral_Outcome

Figure 1: Decision workflow for selecting the appropriate HPLC purification method for AHPPA.

Method 1: Reversed-Phase HPLC for Achiral Purity

This method is designed to remove synthetic by-products and starting materials, focusing on achieving high overall chemical purity. To overcome the polarity challenge, we employ an acidic mobile phase modifier.

Causality of Experimental Choices:

  • Column Selection (C18): A C18 column is a versatile and robust choice for reversed-phase chromatography.[7] While AHPPA is polar, its phenyl group provides sufficient hydrophobicity for retention under the right mobile phase conditions.

  • Mobile Phase Modifier (Formic Acid): Adding a low concentration of formic acid (0.1%) to the mobile phase serves two purposes. First, it protonates the carboxylic acid group and maintains the amino group as an ammonium cation, preventing zwitterion formation and improving peak shape. Second, it suppresses the ionization of residual silanol groups on the silica support, further reducing peak tailing.[8]

  • Detector Wavelength (210 nm): AHPPA lacks a strong chromophore in the upper UV range. The phenyl group allows for low UV detection around 210-220 nm, where the peptide bond and aromatic ring absorb, providing good sensitivity.

Detailed Protocol: Reversed-Phase HPLC

G cluster_1 RP-HPLC Workflow Prep 1. Sample Preparation Setup 2. Instrument Setup Prep->Setup Equil 3. Column Equilibration Setup->Equil Inject 4. Injection & Data Acquisition Equil->Inject Collect 5. Fraction Collection Inject->Collect Analyze 6. Purity Analysis Collect->Analyze

Figure 2: Step-by-step workflow for the achiral RP-HPLC purification protocol.

Step 1: Sample Preparation

  • Weigh approximately 50 mg of crude AHPPA.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 2: Instrumentation and Conditions

ParameterSpecification
HPLC System Preparative or Semi-Preparative HPLC with UV Detector
Column C18, 5 µm, 100 Å, 250 x 10 mm
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 500 µL

Step 3: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
25.060
26.095
28.095
28.15
35.05

Step 4: Procedure

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and monitor the chromatogram.

  • Collect fractions corresponding to the main product peak, avoiding the leading and tailing edges to maximize purity.

  • Combine the pure fractions, and remove the solvent via lyophilization or rotary evaporation.

Expected Results

Under these conditions, AHPPA is expected to elute as a sharp peak, well-separated from earlier-eluting polar impurities and later-eluting non-polar impurities.

ParameterExpected Value
Retention Time Approx. 12-15 minutes
Purity (by UV) > 99.0%
Recovery > 85%
Peak Tailing < 1.5

Method 2: Chiral HPLC for Stereoisomer Separation

This method is essential when the starting material is a racemic or diastereomeric mixture. The goal is the specific isolation of the (3S,4S) isomer.

Causality of Experimental Choices:

  • Column Selection (Immobilized Polysaccharide CSP): Chiral stationary phases based on immobilized polysaccharide derivatives (e.g., amylose or cellulose tris(phenylcarbamate)) are exceptionally versatile and effective for separating a wide range of chiral compounds, including those with multiple stereocenters.[9] Immobilized phases offer greater solvent compatibility compared to coated phases, allowing for a broader range of mobile phases to be screened for optimal selectivity.

  • Mobile Phase (Polar Organic Mode): A polar organic mobile phase, such as Methanol/Acetonitrile with acidic and basic additives, is often effective for separating polar, ionizable compounds on polysaccharide CSPs.[9][10] The additives (formic acid and diethylamine) act as competing ions, modulating the analyte's interaction with the CSP and significantly improving peak shape and resolution.[10]

Detailed Protocol: Chiral HPLC

G cluster_2 Chiral HPLC Workflow Prep 1. Sample Preparation Setup 2. Instrument Setup Prep->Setup Equil 3. Column Equilibration Setup->Equil Inject 4. Isocratic Elution & Data Acquisition Equil->Inject Collect 5. Fraction Collection Inject->Collect Analyze 6. Enantiomeric Purity Analysis Collect->Analyze

Figure 3: Step-by-step workflow for the chiral HPLC purification protocol.

Step 1: Sample Preparation

  • Weigh approximately 10 mg of the AHPPA mixture.

  • Dissolve in 10 mL of the mobile phase.

  • Sonicate for 2 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 2: Instrumentation and Conditions

ParameterSpecification
HPLC System Analytical or Semi-Preparative HPLC with UV Detector
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol / Acetonitrile / Formic Acid / Diethylamine (50:50:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Step 3: Elution Program

  • Mode: Isocratic

Step 4: Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes to ensure a stable baseline and consistent chiral recognition.

  • Inject the prepared sample.

  • Run the isocratic method. The four stereoisomers should elute as distinct peaks.

  • Identify the peak corresponding to the (3S,4S) isomer by running a reference standard if available.

  • For preparative scale-up, collect the desired peak.

  • Analyze the collected fraction to determine enantiomeric excess (ee%) and diastereomeric excess (de%).

Expected Results

This method should provide baseline or near-baseline separation of the four stereoisomers. The elution order is specific to the column and conditions and must be determined experimentally.

ParameterExpected Value
Retention Times Four distinct peaks (e.g., 8.5, 10.2, 11.5, 13.0 min)
Resolution (Rs) > 1.5 between adjacent peaks
Purity (Chiral) > 99.5% ee/de

Conclusion

The successful purification of this compound requires a targeted HPLC strategy. For removing general process impurities from an already stereochemically pure sample, a gradient reversed-phase method on a C18 column with an acidic modifier is robust and effective. For isolating the desired (3S,4S) isomer from a stereoisomeric mixture, a specialized chiral separation on an immobilized polysaccharide CSP under polar organic conditions is required. The protocols provided herein serve as a comprehensive starting point for researchers and drug development professionals to achieve high-purity AHPPA for their applications.

References

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography.[Link]

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard University.[Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health (PMC).[Link]

  • Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. National Institutes of Health (PMC).[Link]

  • Green Analytical Method Development for Statin Analysis. PubMed.[Link]

  • Too Polar for Reversed Phase – What Do You Do? Agilent Technologies.[Link]

  • This compound. Ligandbook.[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (PMC).[Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies.[Link]

Sources

Application Notes and Protocols: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid as a Protease Inhibitor Component

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Transition-State Analogs in Protease Inhibition

Aspartic proteases are a critical class of enzymes involved in a myriad of physiological processes, and their dysregulation is implicated in numerous pathologies, including hypertension, AIDS, and Alzheimer's disease.[1][2] The development of potent and specific inhibitors for these enzymes is, therefore, a cornerstone of modern drug discovery. A highly successful strategy in this endeavor has been the design of transition-state analogs, molecules that mimic the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[1][2][3]

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPA), a non-proteinogenic γ-amino acid, is a quintessential example of a transition-state isostere.[4][5] Structurally similar to the naturally occurring amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), AHPA contains a hydroxyl group that can effectively mimic the tetrahedral intermediate in the active site of aspartic proteases.[1][3][6] This key structural feature allows for potent inhibition by binding to the two catalytic aspartate residues in the enzyme's active site.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of AHPA as a core component in the design and evaluation of protease inhibitors.

Mechanism of Action: Mimicking the Transition State

The inhibitory activity of AHPA-containing compounds stems from their ability to act as non-hydrolyzable mimics of the transition state of peptide cleavage.[1][5] Aspartic proteases utilize a general acid-base catalytic mechanism involving a water molecule activated by two conserved aspartic acid residues.[1][3] This activated water molecule attacks the carbonyl carbon of the scissile amide bond in the substrate, forming a transient tetrahedral intermediate.[1][3]

The hydroxyl group of the AHPA moiety, when incorporated into a peptide-like scaffold, is positioned to interact with the catalytic aspartates in a manner that closely resembles this transition state.[1][3] This strong, non-covalent interaction effectively sequesters the enzyme, preventing it from processing its natural substrates.

Mechanism_of_Action cluster_0 Aspartic Protease Active Site cluster_1 Substrate Cleavage cluster_2 Inhibition by AHPA Asp1 Aspartate 1 (General Base) Water H₂O Asp1->Water Activates Enzyme_Inhibitor_Complex Stable Enzyme-Inhibitor Complex (Inactive) Asp1->Enzyme_Inhibitor_Complex Binds to Hydroxyl Asp2 Aspartate 2 (General Acid) Transition_State Tetrahedral Intermediate (High Energy) Asp2->Transition_State Stabilizes Asp2->Enzyme_Inhibitor_Complex Binds to Hydroxyl Substrate Peptide Substrate (Scissile Bond) Substrate->Transition_State Catalysis Water->Transition_State Nucleophilic Attack Products Cleaved Peptides Transition_State->Products AHPA_Inhibitor (3S,4S)-AHPA Moiety (Transition-State Analog) AHPA_Inhibitor->Enzyme_Inhibitor_Complex Mimics Transition State

Figure 1: Mechanism of aspartic protease inhibition by an AHPA-containing compound. The AHPA moiety mimics the tetrahedral transition state of peptide hydrolysis, leading to a stable, inactive enzyme-inhibitor complex.

Synthesis and Characterization of (3S,4S)-AHPA

The stereospecific synthesis of (3S,4S)-AHPA is crucial for its application in potent protease inhibitors. Several synthetic routes have been reported, often involving stereocontrolled reactions to establish the desired (3S,4S) stereochemistry.[7] One common approach involves an aldol addition reaction.[8]

Protocol 1: Exemplary Synthesis of (3S,4S)-AHPA via Aldol Addition

This protocol provides a general workflow for the synthesis of (3S,4S)-AHPA. Specific reagents and conditions may require optimization based on laboratory capabilities and desired scale.

Materials:

  • (R)-4-isopropyl-2-oxazolidinone

  • Acetyl chloride

  • Sodium hydride

  • 3-phenylpropanal

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate solvents (e.g., THF, CH₂Cl₂, Et₂O) and reagents for workup and purification.

Procedure:

  • Preparation of the N-acyloxazolidinone: React (R)-4-isopropyl-2-oxazolidinone with acetyl chloride in the presence of a base like sodium hydride to form the corresponding (R)-acetyloxazolidinone.[8]

  • Asymmetric Aldol Addition: Perform a TiCl₄-promoted Evans-aldol reaction between the (R)-acetyloxazolidinone and 3-phenylpropanal in the presence of a hindered base such as DIPEA at low temperature (-78 °C).[8] This reaction yields a mixture of diastereomers.

  • Diastereomer Separation: Separate the desired (3'S,4R)-imide diastereomer from the mixture using silica gel column chromatography.[8]

  • Auxiliary Cleavage: Remove the chiral auxiliary from the purified (3'S,4R)-imide using LiOH and H₂O₂ in a THF/water mixture.[8]

  • Purification: After acidic workup, extract the product with an organic solvent and purify to yield this compound.

Characterization

The purity and stereochemistry of the synthesized AHPA should be rigorously confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and assessment of chemical purity.Spectra consistent with the structure of (3S,4S)-AHPA.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of AHPA (C₁₁H₁₅NO₃, MW: 209.24 g/mol ).[9]
Chiral HPLC Determination of enantiomeric excess (ee).A single major peak indicating high enantiomeric purity.
Melting Point Physical characterization and purity assessment.A sharp melting point consistent with literature values.

Application in Protease Inhibition Assays

Once synthesized and characterized, AHPA can be incorporated into peptidomimetic sequences to target specific proteases. The resulting compounds can then be evaluated for their inhibitory potency using enzymatic assays.

Protocol 2: Determination of IC₅₀ for an AHPA-Containing Inhibitor against Renin

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an AHPA-based inhibitor against the aspartic protease renin.

Materials:

  • Human recombinant renin[10]

  • Fluorogenic renin substrate (e.g., FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[10]

  • AHPA-containing test inhibitor

  • Dimethyl Sulfoxide (DMSO) for inhibitor dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the renin enzyme to the desired working concentration in pre-chilled Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.

    • Prepare a serial dilution of the AHPA-containing inhibitor in DMSO, and then dilute further into Assay Buffer to achieve the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Inhibitor wells: A fixed volume of each inhibitor dilution.

      • Positive control (100% activity): Assay Buffer with the same percentage of DMSO as the inhibitor wells.

      • Negative control (background): Assay Buffer without enzyme.

    • Add the diluted renin enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., λex = 335-345 nm and λem = 485-510 nm).[10]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

IC50_Determination_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilution Create Serial Dilution of AHPA-Inhibitor Start->Serial_Dilution Plate_Setup Set up 96-well Plate: Inhibitor, Controls, Enzyme Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubate at 37°C Plate_Setup->Pre_Incubation Reaction_Initiation Add Fluorogenic Substrate Pre_Incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence Kinetics Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate Initial Rates (V₀) Fluorescence_Measurement->Data_Analysis Normalization Normalize Data to Controls Data_Analysis->Normalization IC50_Calculation Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ Normalization->IC50_Calculation End End: IC₅₀ Value IC50_Calculation->End

Figure 2: Workflow for the determination of the IC₅₀ value of an AHPA-containing protease inhibitor.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the design of protease inhibitors. Its ability to effectively mimic the transition state of peptide hydrolysis makes it a privileged scaffold for targeting aspartic proteases. The protocols outlined in this document provide a framework for the synthesis, characterization, and enzymatic evaluation of AHPA-containing inhibitors. Further derivatization of the AHPA core and its incorporation into diverse peptidomimetic backbones will undoubtedly continue to yield novel and potent therapeutic agents for a wide range of diseases.

References

  • Stereospecific Synthesis of N-Protected Statine and Its Analogues via Chiral Tetramic Acid. RSC Publishing. Available at: [Link]

  • Pepstatin - Wikipedia. Available at: [Link]

  • Synthesis of Statine and Its Analogues | Chemistry Letters - Oxford Academic. Available at: [Link]

  • Enzyme Inhibitors for Renin Assay in Rat Plasma | Clinical Science - Portland Press. Available at: [Link]

  • Assays to Measure Nanomolar Levels of the Renin Inhibitor CGP 38 560 in Plasma - Ovid. Available at: [Link]

  • HIV-1 protease inhibitors containing statine: inhibitory potency and antiviral activity. PubMed. Available at: [Link]

  • Aspartic Protease Inhibitors - Cambridge MedChem Consulting. Available at: [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI. Available at: [Link]

  • Aspartic Protease Inhibitors - Cambridge MedChem Consulting. Available at: [Link]

  • Aspartic Protease Inhibitors: Expedient Synthesis of 2-Substituted Statines | Organic Letters. ACS Publications. Available at: [Link]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. Available at: [Link]

  • A synthesis of statine utilizing an oxidative route to chiral .alpha.-amino aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Methods to measure the kinetics of protease inhibition by serpins - PubMed. Available at: [Link]

  • Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC - NIH. Available at: [Link]

  • Enzyme inhibitors for renin assay in rat plasma - PubMed. Available at: [Link]

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ResearchGate. Available at: [Link]

  • Protease Kinetics. University of California, Santa Cruz. Available at: [Link]

  • Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability - PubMed. Available at: [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity - PMC - NIH. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S) - NIH. Available at: [Link]

  • Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid - PubMed. Available at: [Link]

  • Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - NIH. Available at: [Link]

  • US4992562A - Renin inhibitors containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues - Google Patents.
  • Renin Inhibitors. Design of Angiotensinogen Transition-State Analogues Containing Novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic Acid - PubMed. Available at: [Link]

  • Package name: this compound - Ligandbook. Available at: [Link]

  • HPLC methods for the determination of simvastatin and atorvastatin - ResearchGate. Available at: [Link]

  • A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC - NIH. Available at: [Link]

  • A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets - Austin Publishing Group. Available at: [Link]

  • DEVELOPMENT OF CHROMATOGRAPHIC METHOD FOR DETERMINATION OF DRUGS REDUCING CHOLESTEROL LEVEL с STATINS AND EZETIMIBE. ResearchGate. Available at: [Link]

  • Novel Renin Inhibitors Containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol Fragment as a Transition-State Mimic at the P1-P1' Cleavage Site - PubMed. Available at: [Link]

  • Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid - PubMed. Available at: [Link]

  • (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - ResearchGate. Available at: [Link]

  • Substrate analog inhibitors of HIV-1 protease containing phenylnorstatine as a transition state element - PubMed. Available at: [Link]

  • Protease Inhibitors: Types, How They Work & Side Effects - Cleveland Clinic. Available at: [Link]

  • Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

  • Protease inhibitor (pharmacology) - Wikipedia. Available at: [Link]

  • Inhibitors of HIV-1 protease - PubMed. Available at: [Link]

  • (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid - PubChem. Available at: [Link]

Sources

Application of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA) in Modern Drug Discovery

This compound, commonly referred to as AHPPA, is a non-proteinogenic amino acid that has emerged as a pivotal structural motif in the design of potent and selective enzyme inhibitors. As a statine analog, AHPPA's intrinsic stereochemistry and the presence of a hydroxyl group in close proximity to the amine functionality allow it to mimic the transition state of peptide bond hydrolysis by certain proteases. This characteristic makes it an invaluable building block for the synthesis of peptidomimetics targeting critical enzymes implicated in a range of human diseases.

The precise (3S,4S) stereoconfiguration of AHPPA is paramount for its biological activity, as it dictates the correct spatial orientation of the hydroxyl and amino groups within the enzyme's active site, leading to potent inhibition. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AHPPA in the design and evaluation of novel therapeutic agents. We will delve into the molecular mechanism of action, provide detailed protocols for the synthesis of AHPPA-containing peptides, and outline robust enzymatic assays for the characterization of their inhibitory activity against key drug targets such as renin and matrix metalloproteinase-12 (MMP-12).

Molecular Mechanism of Action: AHPPA as a Transition-State Analog

The inhibitory prowess of AHPPA-containing compounds lies in their ability to act as transition-state analogs for aspartic proteases and metalloproteases. The core of this mechanism is the hydroxyl group of the AHPPA moiety, which mimics the tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of a peptide bond.

In the active site of an aspartic protease, such as renin, two conserved aspartic acid residues act as a catalytic dyad. One aspartate residue, in its deprotonated form, activates a water molecule to act as a nucleophile, while the other, in its protonated form, polarizes the carbonyl group of the scissile peptide bond of the substrate. This facilitates the nucleophilic attack by the activated water molecule, leading to the formation of a transient, unstable tetrahedral intermediate. The hydroxyl group of the AHPPA residue, when incorporated into a peptide backbone, is positioned to form hydrogen bonds with the catalytic aspartates, effectively mimicking this tetrahedral intermediate. This stable interaction locks the inhibitor in the active site, preventing the enzyme from processing its natural substrate. The (3S,4S) stereochemistry is crucial for this precise positioning and high-affinity binding.

A similar principle applies to matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases. The active site of MMPs contains a catalytic zinc ion that coordinates with a water molecule to facilitate the hydrolysis of the peptide bond. The hydroxyl group of AHPPA can interact with this catalytic zinc ion, again mimicking the transition state and leading to potent inhibition.

PART 1: Synthesis of an AHPPA-Containing Peptide Inhibitor

This section provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a model AHPPA-containing hexapeptide inhibitor, Ac-Pro-Phe-His-AHPPA-Val-Phe-NH2, a sequence analogous to potent renin inhibitors. The synthesis is based on the widely used Fmoc/tBu strategy.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprot Fmoc Deprotection Resin_Prep->Fmoc_Deprot 1. Preparation Coupling Amino Acid Coupling Fmoc_Deprot->Coupling 2. Cycle Start Washing Washing Coupling->Washing 3. Peptide Elongation Washing->Fmoc_Deprot Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage After final coupling Purification Purification & Analysis Cleavage->Purification 4. Final Steps

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Solid-Phase Synthesis of Ac-Pro-Phe-His(Trt)-AHPPA-Val-Phe-NH2

Materials:

  • Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)

  • Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH

  • (3S,4S)-4-(Fmoc-amino)-3-(tert-butyldimethylsilyloxy)-5-phenylpentanoic acid (Fmoc-AHPPA(OTBS)-OH)

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place 1 g of Rink Amide MBHA resin in the synthesis vessel.

    • Add 10 mL of DMF and shake for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid - Phe):

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 x 10 mL).

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Val-OH, Fmoc-AHPPA(OTBS)-OH, Fmoc-His(Trt)-OH, and Fmoc-Pro-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Proline), wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add 10 mL of the cleavage cocktail to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

PART 2: Enzymatic Inhibition Assays

This section provides detailed protocols for determining the inhibitory potency (IC50) of the synthesized AHPPA-containing peptide against human renin and human MMP-12.

Protocol 2: Fluorometric Renin Inhibition Assay

This protocol is adapted from commercially available renin inhibitor screening kits.[1][2]

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg))

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Synthesized AHPPA-containing inhibitor

  • Known renin inhibitor (e.g., Aliskiren) as a positive control

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AHPPA-inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

    • Prepare a working solution of human recombinant renin in Assay Buffer.

    • Prepare a working solution of the fluorogenic renin substrate in Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Control: 50 µL Assay Buffer + 25 µL Renin solution + 25 µL Assay Buffer.

    • Inhibitor Wells: 50 µL of each inhibitor dilution + 25 µL Renin solution.

    • Blank (No Enzyme): 75 µL Assay Buffer.

    • Positive Control: 50 µL of a known renin inhibitor (at its IC50 concentration) + 25 µL Renin solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pre-warmed renin substrate solution to all wells.

    • Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings every 1-2 minutes.

  • Data Analysis and IC50 Determination:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Colorimetric MMP-12 Inhibition Assay

This protocol is adapted from commercially available MMP inhibitor screening kits.[3]

Materials:

  • Human recombinant MMP-12 (catalytic domain)

  • MMP-12 colorimetric substrate (e.g., a thiopeptide)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • DTNB (Ellman's reagent)

  • Synthesized AHPPA-containing inhibitor

  • Known MMP inhibitor (e.g., NNGH) as a positive control

  • DMSO

  • 96-well clear microplate

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AHPPA-inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare a working solution of human recombinant MMP-12 in Assay Buffer.

    • Prepare a working solution of the MMP-12 substrate in Assay Buffer.

    • Prepare a working solution of DTNB in Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Control: 50 µL Assay Buffer + 20 µL MMP-12 solution + 10 µL Assay Buffer.

    • Inhibitor Wells: 50 µL of each inhibitor dilution + 20 µL MMP-12 solution.

    • Blank (No Enzyme): 70 µL Assay Buffer.

    • Positive Control: 50 µL of a known MMP inhibitor (at its IC50 concentration) + 20 µL MMP-12 solution.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the MMP-12 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add 10 µL of DTNB solution to all wells to stop the reaction and develop the color.

    • Measure the absorbance at 412 nm.

  • Data Analysis and IC50 Determination:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PART 3: Visualizing the Molecular Pathways

Understanding the broader biological context of the target enzymes is crucial for effective drug design. The following diagrams illustrate the signaling pathways in which renin and MMP-12 play key roles.

The Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binding Renin Renin Renin->AngI ACE ACE ACE->AngII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Hypertension Hypertension Vasoconstriction->Hypertension Aldosterone->Hypertension AHPPA_Inhibitor AHPPA-based Renin Inhibitor AHPPA_Inhibitor->Renin Inhibition

Caption: The Renin-Angiotensin System and the point of intervention for AHPPA-based inhibitors.

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance.[4] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to produce angiotensin I.[5] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[5] Angiotensin II then binds to its receptor, leading to a series of physiological effects that increase blood pressure.[5] AHPPA-based inhibitors are designed to block the initial step of this pathway by directly inhibiting renin activity.

MMP-12 in Cancer Cell Invasion

MMP12_Pathway Tumor_Cell Tumor Cell MMP12 MMP-12 Tumor_Cell->MMP12 Secretion ECM Extracellular Matrix (ECM) MMP12->ECM Degradation Invasion Cell Invasion & Metastasis ECM->Invasion Barrier Removal AHPPA_Inhibitor AHPPA-based MMP-12 Inhibitor AHPPA_Inhibitor->MMP12 Inhibition

Caption: Role of MMP-12 in cancer cell invasion and its inhibition by AHPPA-containing compounds.

Matrix metalloproteinase-12 (MMP-12) is a zinc-dependent endopeptidase that is often overexpressed in various cancers.[6] It plays a crucial role in tumor progression by degrading components of the extracellular matrix (ECM), which acts as a physical barrier to cell movement.[6] By breaking down the ECM, MMP-12 facilitates the invasion of cancer cells into surrounding tissues and their entry into the bloodstream, leading to metastasis.[6] AHPPA-based inhibitors can block the catalytic activity of MMP-12, thereby preventing ECM degradation and inhibiting cancer cell invasion.

Quantitative Data Summary

Inhibitor ClassTarget EnzymeKey ResidueIC50 RangeTherapeutic Area
Pepstatin AnalogsRenin, Pepsin(3S,4S)-AHPPAnM to µMHypertension, Gastric Ulcers
StictamidesMMP-12(3S,4S)-AHPPAµMCancer, Inflammation

This table summarizes the typical inhibitory activities and therapeutic areas for AHPPA-containing compounds based on published literature.

Conclusion and Future Directions

This compound is a powerful and versatile building block in the design of targeted enzyme inhibitors. Its ability to mimic the transition state of peptide hydrolysis makes it a cornerstone in the development of potent inhibitors for aspartic proteases and metalloproteases. The detailed protocols provided in this application note offer a practical framework for the synthesis and evaluation of novel AHPPA-containing drug candidates.

Future research in this area will likely focus on the development of more selective and bioavailable AHPPA-based inhibitors. The exploration of novel peptide backbones and non-peptidic scaffolds incorporating the AHPPA motif will be crucial for improving the pharmacokinetic properties of these compounds. Furthermore, the application of AHPPA in the design of inhibitors for other classes of enzymes, as well as its use in the development of probes for chemical biology, represents exciting avenues for future investigation. The principles and protocols outlined herein provide a solid foundation for researchers to unlock the full therapeutic potential of this remarkable amino acid derivative.

References

  • Rich, D. H., et al. (1979). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 22(5), 577-584.
  • Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. In StatPearls.
  • He, R., Aluko, R. E., & Ju, X. R. (2014). Evaluating molecular mechanism of hypotensive peptides interactions with renin and angiotensin converting enzyme. PloS one, 9(3), e91051.
  • Molecular and System-Level Characterization of MMP12 Suppression in Lung Cancer. (2023). International Journal of Molecular Sciences, 24(13), 10802.
  • Rich, D. H., et al. (1985). Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition. Biochemistry, 24(13), 3165-3173.
  • Stura, E. A., et al. (2010). Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation. Journal of Molecular Biology, 402(2), 462-475.
  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871-878.
  • Liang, Z., et al. (2011). Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. The Journal of organic chemistry, 76(10), 3997-4008.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield and obtain high-purity products.

This compound is a valuable chiral building block in pharmaceutical research, particularly for developing drugs targeting neurological disorders.[1] Its synthesis, however, can be challenging, with yield and stereoselectivity being critical hurdles. This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of this compound, the most critical steps to examine are:

  • The Aldol Addition: This is a key C-C bond-forming step and is often a major source of yield loss.[2][3][4] Poor diastereoselectivity can lead to the formation of multiple isomers that are difficult to separate, thereby reducing the yield of the desired (3S,4S) product.

  • The Diastereoselective Reduction: The reduction of the β-amino ketone intermediate to the corresponding β-amino alcohol must be highly selective to favor the syn or anti product as desired.[5] Inefficient reduction or lack of selectivity will directly impact the yield.

  • Purification Steps: Each purification step, especially column chromatography, can lead to significant material loss.[6] Optimizing purification protocols is crucial for maximizing recovery.

FAQ 2: I'm observing poor diastereoselectivity in the aldol addition step. How can I improve this?

Achieving high diastereoselectivity in the aldol reaction between an enolate and Boc-L-phenylalaninal is paramount. Several factors influence the stereochemical outcome:

  • Choice of Base and Enolate Formation: The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred for the irreversible generation of the kinetic enolate.[7] This can help control which enolate is formed and improve selectivity.

  • Reaction Temperature: Aldol reactions are typically performed at low temperatures (e.g., -78 °C) to enhance stereoselectivity.[8] Maintaining a consistent low temperature is critical.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4), can promote the reaction and influence the stereochemical outcome.[6]

FAQ 3: The reduction of the β-amino ketone is not selective. What are my options?

The diastereoselective reduction of the β-amino ketone intermediate is a critical step in establishing the final stereochemistry of the product. The choice of reducing agent and protecting groups can significantly influence the outcome.

  • Substrate-Controlled Reduction: The inherent stereochemistry of the β-amino ketone can direct the approach of the reducing agent. Reagents like tetrabutylammonium borohydride (NBu4BH4) can provide good yields of a single diastereomer.[9]

  • Protecting Group Influence: The nature of the N-protecting group can dramatically alter the stereoselectivity of the reduction. For instance, reductions of N-acyl derivatives often favor the syn 1,3-amino alcohol, while N-aryl derivatives can lead to the anti diastereomer.[5]

  • Chelation-Controlled Reduction: Using reducing agents in combination with Lewis acids can form a chelate with the substrate, locking it into a specific conformation and directing the hydride attack.

II. Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Boc-L-phenylalaninal

The synthesis of the starting aldehyde, Boc-L-phenylalaninal, from Boc-L-phenylalanine is a common source of yield loss.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Over-reduction of the Weinreb amide or ester Strong reducing agents like LiAlH4 can reduce the aldehyde further to the corresponding alcohol.Use a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) and carefully control the stoichiometry and reaction temperature (typically -78 °C).
Incomplete reaction Insufficient reducing agent or reaction time can lead to unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reducing agent is added slowly to a cold solution of the starting material.
Difficult purification The aldehyde can be sensitive to oxidation and purification by column chromatography can lead to losses.Minimize exposure to air during workup and purification. Consider using a short silica gel plug filtration instead of a full column if purity allows.
Problem 2: Formation of Multiple Diastereomers in the Aldol Addition

The formation of a mixture of diastereomers during the aldol addition is a frequent issue that complicates purification and reduces the yield of the desired (3S,4S) isomer.

Troubleshooting Workflow:

G cluster_temp Temperature Control cluster_base Base & Enolate Formation cluster_reagents Reagent Quality start Poor Diastereoselectivity in Aldol Addition check_temp Verify Reaction Temperature (is it consistently at -78°C?) start->check_temp temp_ok Temperature is Stable check_temp->temp_ok Yes temp_not_ok Temperature Fluctuates check_temp->temp_not_ok No check_base Evaluate Base and Enolate Formation Protocol base_ok Using Strong, Non-nucleophilic Base (e.g., LDA) check_base->base_ok Yes base_not_ok Using Weaker or Nucleophilic Base check_base->base_not_ok No check_reagents Assess Reagent Purity (Aldehyde, Base, Solvent) reagents_ok High Purity Reagents Used check_reagents->reagents_ok Yes reagents_not_ok Purity is Questionable check_reagents->reagents_not_ok No optimize_conditions Systematically Optimize Reaction Conditions end_node Improved Diastereoselectivity optimize_conditions->end_node temp_ok->check_base temp_not_ok->optimize_conditions Action: Improve cooling bath and monitoring base_ok->check_reagents base_not_ok->optimize_conditions Action: Switch to LDA or similar strong base reagents_ok->optimize_conditions If issues persist reagents_not_ok->optimize_conditions Action: Purify aldehyde and dry solvents thoroughly

Caption: Troubleshooting workflow for poor diastereoselectivity.

Problem 3: Difficult Purification of the Final Product

The final product, this compound, can be challenging to purify due to its zwitterionic nature and potential for forming emulsions during extraction.

Purification Protocol:

  • Initial Workup: After deprotection of the protecting groups, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water.

  • Extraction: Use a suitable organic solvent for extraction. If emulsions form, adding a small amount of brine or allowing the mixture to stand can help break the emulsion.

  • Crystallization: Recrystallization is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) to find the optimal conditions for crystallization.

  • Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography can be a powerful tool for purification.

III. Experimental Protocols

Protocol 1: Boc-L-phenylalanine Synthesis

This protocol details the protection of L-phenylalanine with a Boc group.

Materials:

  • L-phenylalanine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)2O

  • tert-Butyl alcohol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve L-phenylalanine in an aqueous solution of NaOH.[10]

  • Add tert-butyl alcohol to the solution.

  • To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over 1 hour.[10]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • The crude product can be purified by crystallization.

Protocol 2: Diastereoselective Aldol Addition

This protocol describes a general procedure for the aldol addition to form the β-hydroxy γ-amino acid precursor.

Materials:

  • Ester or ketone starting material

  • Lithium diisopropylamide (LDA)

  • Boc-L-phenylalaninal

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add the ester or ketone starting material to the LDA solution to form the lithium enolate.

  • After stirring for a set time, add a solution of Boc-L-phenylalaninal in anhydrous THF dropwise.

  • Allow the reaction to proceed at -78 °C until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product.

  • Purify the diastereomers by silica gel column chromatography.

Protocol 3: Diastereoselective Reduction of β-Amino Ketone

This protocol provides a method for the substrate-controlled reduction of a β-amino ketone.

Materials:

  • β-amino ketone

  • Tetrabutylammonium borohydride (NBu4BH4)

  • Methanol or ethanol

Procedure:

  • Dissolve the β-amino ketone in a suitable alcoholic solvent.

  • Cool the solution to 0 °C.

  • Add NBu4BH4 portion-wise to the solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a dilute acid.

  • Extract the product and purify by column chromatography or crystallization.[9]

IV. Reaction Pathway Overview

Reaction_Pathway A Boc-L-phenylalanine B Boc-L-phenylalaninal (Aldehyde) A->B Reduction D β-Amino Ketone Intermediate (Mixture of Diastereomers) B->D Aldol Addition C Ester/Ketone Enolate C->D E (3S,4S)-β-Amino Alcohol D->E Diastereoselective Reduction F (3S,4S)-4-Amino-3-hydroxy- 5-phenylpentanoic acid E->F Deprotection & Oxidation

Caption: General synthetic pathway.

By carefully considering each step of the synthesis and applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.).
  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.).
  • Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (2026, January 7).
  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (n.d.).
  • Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. (n.d.).
  • Recent progress in the chemistry of β-aminoketones. (2022, August 31).
  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.).
  • Optimized configuration of N-Boc-L-Phenylalanine methyl ester adsorbed... (n.d.).
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.).
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (n.d.).
  • This compound. (n.d.).
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.).
  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27).
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021, September 28).
  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (2021, April 2).
  • Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). (n.d.).
  • Modern Aldol Reactions. (2025, August 7).
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026, January 10).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.).
  • This compound. (n.d.).
  • Aldol reaction. (n.d.).
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14).
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9).
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.).
  • Aldol Reactions. (n.d.).
  • Package name: this compound. (n.d.).
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2025, August 7).
  • (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. (n.d.).
  • Aldol Addition. (n.d.).

Sources

Technical Support Center: Purification of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (Ahppa). As a key building block in pharmaceutical research, particularly in the synthesis of protease inhibitors and other biologically active molecules, achieving high purity of this compound is critical.[1][2] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties of Ahppa and how they influence purification strategies.

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its molecular structure:

  • Zwitterionic Nature: Like other amino acids, Ahppa is zwitterionic, possessing both a carboxylic acid and an amino group. This can lead to high polarity, low solubility in common organic solvents, and strong interactions with purification media, often causing peak tailing in chromatography.

  • Stereochemical Complexity: The molecule has two chiral centers (at C3 and C4). Synthetic routes often produce diastereomeric impurities, such as the (3R,4S) or (3S,4R) isomers, which can be very difficult to separate due to their similar physical properties.[2][3]

  • Hydrophobicity: The presence of the phenyl group gives the molecule significant hydrophobic character, requiring a careful balance of aqueous and organic solvents in chromatographic separations.

  • Tendency to Form Salts: The amino and carboxylic acid groups can form salts with any acidic or basic impurities, complicating the purification process and potentially altering solubility.

Q2: My crude product is a sticky oil or gum. Is this normal?

A2: Yes, this is a common issue. Due to the presence of multiple polar functional groups capable of hydrogen bonding, crude Ahppa and its derivatives can often be amorphous, hygroscopic, or oily, especially if residual solvents or salt impurities are present. This makes handling and initial purification by crystallization challenging. A robust work-up procedure to remove salts and solvents is essential before attempting purification.

Q3: What are the most common impurities I should expect?

A3: Besides diastereomers, common impurities may include:

  • Starting materials from the synthesis.

  • Reagents and by-products , such as coupling agents or protecting group fragments.

  • Epimerization products: The stereocenter at C3 can be susceptible to epimerization under harsh acidic or basic conditions, leading to the formation of the (3R,4S) diastereomer.[2]

  • Side-reaction products , such as products from over-oxidation or reduction steps in the synthetic pathway.

Part 2: Troubleshooting Guide by Technique

This section provides specific troubleshooting advice in a question-and-answer format for the two primary purification methods: crystallization and chromatography.

A. Crystallization Troubleshooting

Q1: I can't get my (3S,4S)-Ahppa to crystallize. It just oils out. What should I do?

A1: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid. This typically happens when the supersaturation is too high or the solvent system is not optimal.

Causality & Solutions:

  • Solvent Choice is Key: The zwitterionic nature of Ahppa means it requires a polar solvent for dissolution, but crystallization is often induced by adding a less polar anti-solvent. The balance is critical.

  • Reduce Supersaturation Rate: Cool the solution more slowly. If using an anti-solvent, add it dropwise at a slightly elevated temperature and then cool.

  • Solvent System Adjustment: If using a common system like Methanol/Ether or Ethanol/Hexane, try altering the ratios. Consider systems with slightly different polarity, such as Isopropanol/Toluene or Water/Acetone (if solubility allows).

  • Increase Purity: Oiling out is often exacerbated by impurities. Attempt a preliminary purification by silica gel chromatography to remove major impurities before crystallization.

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a small amount of pure material, add a "seed crystal" to induce crystallization.

B. Chromatography Troubleshooting

Chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a powerful tool for both analyzing and purifying Ahppa and related compounds.[4][5][6]

Q1: I'm seeing poor separation between my desired (3S,4S) diastereomer and other isomers on my C18 column. How can I improve resolution?

A1: Diastereomer separation is a known challenge.[2][3] Resolution can be improved by methodically optimizing several parameters.

Causality & Solutions:

  • Mobile Phase pH: The ionization state of the amino and carboxylic acid groups is critical. Adjusting the pH of the aqueous component of your mobile phase can significantly alter retention and selectivity. For zwitterionic compounds, a pH around 2.5-4.0 is often a good starting point.[5][7] Use a buffer like ammonium acetate or phosphate to maintain a stable pH.

  • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both.[5][7] The different solvent-solute interactions can enhance selectivity between closely related isomers.

  • Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) gives more time for the diastereomers to resolve on the column.

  • Temperature: Increasing the column temperature can improve efficiency but may reduce selectivity. Conversely, decreasing the temperature can sometimes enhance the subtle interaction differences needed for separation. This should be tested empirically.

  • Column Chemistry: If a standard C18 column fails, consider a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions with the phenyl group of your molecule.

Q2: My peaks are tailing significantly. What's the cause and how do I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, a common issue with polar, basic compounds like Ahppa on silica-based columns.

Causality & Solutions:

  • Silanol Interactions: Free silanol groups on the silica backbone can interact strongly with the basic amino group, causing tailing.

    • Solution: Add a competitor to the mobile phase. A small amount of an amine modifier like triethylamine (TEA) can help, but it is not ideal for preparative work or MS detection. A better choice is to use a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) in the mobile phase. This protonates the analyte and suppresses the interaction with silanols.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the mass of the sample injected onto the column.[8]

  • Contaminated Column: Buildup of precipitated protein or other contaminants can cause poor peak shape.

    • Solution: Implement a rigorous column cleaning and regeneration protocol.[9][10]

Chromatography Conditions Comparison Table

The following table summarizes starting conditions for analytical RP-HPLC method development, adapted from literature on similar compounds.[5][7][11]

ParameterCondition 1 (Standard)Condition 2 (Alternative Selectivity)Rationale
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmPhenyl phase offers π-π interactions.
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 4.0Formic acid is a good ion-pairing agent. Buffer controls ionization.
Mobile Phase B AcetonitrileMethanolMethanol can offer different selectivity for polar compounds.
Gradient 5% to 95% B over 20 min10% to 80% B over 30 min (shallow)Slower gradient improves resolution of closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Temperature 25 °C30 °CModest temperature increase can improve peak shape.
Detection UV at 210 nm & 254 nmUV at 210 nm & 254 nmPhenyl group absorbs at ~254 nm; peptide bond at ~210 nm.

Part 3: Visualization & Protocols

Overall Purification Workflow

This diagram illustrates a typical workflow for purifying (3S,4S)-Ahppa from a crude reaction mixture to a final, highly pure solid.

Caption: General purification workflow for (3S,4S)-Ahppa.

Troubleshooting Low Purity Decision Tree

This diagram provides a logical path for troubleshooting when initial purification attempts yield a product of insufficient purity.

Sources

stability and storage conditions for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to maintain the integrity of your experiments.

I. Core Concepts: Understanding the Stability of AHPPA

This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in pharmaceutical research, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors.[1] Its structure, featuring a γ-amino group, a β-hydroxyl group, and a phenyl side chain, dictates its chemical reactivity and stability profile. Understanding these structural elements is key to preventing degradation.

The primary stability concerns for AHPPA are similar to those for other β-hydroxy-γ-amino acids and peptide-like structures. These include susceptibility to:

  • pH-dependent degradation: The open hydroxy-acid form can be sensitive to acidic conditions, which may promote cyclization.

  • Oxidation: While not as susceptible as compounds with thiol or indole groups, the phenyl ring and the chiral centers can be sites for oxidative degradation.

  • Thermal Stress: Like many complex organic molecules, excessive heat can lead to decomposition.

  • Moisture: As a hygroscopic solid, absorbed moisture can accelerate degradation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and storage of AHPPA.

FAQ 1: What are the primary signs of degradation?

  • Visual Changes: AHPPA should be a white solid.[1] Any discoloration (e.g., yellowing or browning) can indicate degradation.

  • Solubility Issues: If the compound does not dissolve as expected in a solvent in which it was previously soluble, this may suggest the formation of insoluble degradation products or polymers.

  • Analytical Changes: The most definitive sign of degradation is a change in the analytical profile. This can be observed as a decrease in the main peak area/height and the appearance of new peaks in techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Troubleshooting Steps: If you suspect degradation, it is recommended to re-qualify the material using a suitable analytical method (e.g., HPLC with UV detection) against a reference standard. If significant degradation is confirmed, the material should be discarded.

FAQ 2: Can I store AHPPA at room temperature for short periods?

While lyophilized peptide-like compounds can be stable at room temperature for days to weeks, it is strongly advised to minimize this exposure.[2] The recommended long-term storage condition for solid AHPPA is at or below -4°C.[1] For any period longer than a few hours, it is best practice to store it under the recommended refrigerated or frozen conditions to minimize the risk of slow, cumulative degradation.

FAQ 3: I need to make a stock solution. What solvent should I use and how should I store it?

  • Solvent Selection: The choice of solvent will depend on your experimental needs. For many amino acids, solubility can be achieved in aqueous buffers or polar organic solvents. It is crucial to use high-purity, anhydrous solvents if preparing solutions for long-term storage to minimize water-mediated degradation.

  • pH Considerations: Based on the stability of similar hydroxy acids, it is advisable to maintain a pH between 5 and 7 for aqueous solutions. Strongly acidic conditions should be avoided to prevent potential lactonization (internal ester formation).

  • Storage of Solutions: The shelf-life of AHPPA in solution is significantly more limited than in its solid form. It is highly recommended to:

    • Prepare fresh solutions for each experiment.

    • If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Troubleshooting Solution Stability: If you observe precipitation upon thawing a frozen stock solution, try gentle warming and vortexing. If the precipitate does not redissolve, it may be a sign of degradation or reduced solubility at lower temperatures. Consider preparing a less concentrated stock solution.

FAQ 4: Are there any known chemical incompatibilities for AHPPA?

Yes. Based on the Safety Data Sheet for a closely related stereoisomer, AHPPA should be considered incompatible with:

  • Strong Oxidizing Agents: These can lead to uncontrolled degradation of the molecule.

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: These can react with the amino and hydroxyl groups and may catalyze degradation.

It is crucial to avoid these substances in your experimental setup unless they are part of a controlled chemical transformation.

III. Storage and Handling Protocols

Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of AHPPA.

Protocol 1: Long-Term Storage of Solid AHPPA
Parameter Condition Rationale
Temperature ≤ -4°C (frozen)To minimize thermal degradation and slow down any potential chemical reactions.
Atmosphere Store in a tightly sealed container.To prevent the ingress of moisture and atmospheric oxygen.
Light Protect from light.Although not explicitly stated for this molecule, the phenylalanine moiety can be susceptible to photodegradation.
Environment Store in a desiccated environment.To prevent the absorption of moisture, which can initiate hydrolysis.
Protocol 2: Handling and Weighing Solid AHPPA

Objective: To weigh the required amount of AHPPA while minimizing exposure to atmospheric moisture and temperature fluctuations.

Methodology:

  • Equilibration: Before opening, allow the container of AHPPA to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound in a clean, dry environment. Minimize the time the container is open.

  • Resealing: Tightly reseal the container immediately after weighing.

  • Return to Storage: Promptly return the main container of AHPPA to its recommended storage condition (≤ -4°C).

Protocol 3: Preparation and Short-Term Storage of AHPPA Solutions

Objective: To prepare a solution of AHPPA and store it in a way that minimizes degradation for short-term use.

Methodology:

  • Solvent Preparation: Use high-purity solvents. If using an aqueous buffer, ensure it is sterile and within a pH range of 5-7.

  • Dissolution: Dissolve the weighed AHPPA in the chosen solvent. Gentle vortexing or sonication may be used to aid dissolution, but avoid excessive heating.

  • Aliquoting: If the entire solution will not be used at once, divide it into single-use aliquots. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.

  • Storage: For short-term storage (a few days), solutions may be kept at 2-8°C, depending on their stability in the specific solvent. For longer-term storage, flash-freeze the aliquots and store them at -20°C or -80°C.

IV. Visualization of Key Workflows

Decision-Making for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

G start Start: Receiving AHPPA storage_check Long-term or Short-term Use? start->storage_check long_term Store Solid at ≤ -4°C in a desiccated, dark environment storage_check->long_term Long-term short_term_use Preparing for Experiment storage_check->short_term_use Short-term long_term->short_term_use When needed for experiment weighing Equilibrate to RT in desiccator. Weigh quickly. Reseal tightly. short_term_use->weighing dissolution_q Making a stock solution? weighing->dissolution_q use_directly Use solid directly in reaction dissolution_q->use_directly No dissolve Dissolve in appropriate sterile/anhydrous solvent (pH 5-7) dissolution_q->dissolve Yes end End of Workflow use_directly->end storage_sol_q Immediate use? dissolve->storage_sol_q use_now Use solution immediately storage_sol_q->use_now Yes aliquot Aliquot into single-use tubes storage_sol_q->aliquot No use_now->end store_sol Store aliquots at -20°C or -80°C. Avoid freeze-thaw cycles. aliquot->store_sol store_sol->end

Caption: Decision workflow for AHPPA handling.

Potential Degradation Pathway

While specific degradation products for AHPPA are not extensively documented in the literature, a plausible pH-dependent degradation pathway for a β-hydroxy-γ-amino acid is intramolecular cyclization (lactonization) under acidic conditions.

G AHPPA This compound (Stable at neutral/basic pH) Lactone Cyclic Lactone Product (Potential degradation product) AHPPA->Lactone H+ (Acidic Conditions) Intramolecular Cyclization Lactone->AHPPA OH- (Basic Conditions) Hydrolysis

Caption: Potential pH-dependent degradation of AHPPA.

V. References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Epimerization of the Ahppa Residue During Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the epimerization of the 3-amino-5-(4-hydroxyphenyl)pentanoic acid (Ahppa) residue during peptide hydrolysis. As a non-proteinogenic gamma-amino acid, Ahppa presents unique challenges in maintaining its stereochemical integrity during sample preparation for chiral analysis. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to minimize epimerization and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Ahppa and why is it prone to epimerization during hydrolysis?

A1: Ahppa, or 3-amino-5-(4-hydroxyphenyl)pentanoic acid, is a gamma-amino acid. Like all chiral amino acids, it has a stereocenter at its alpha-carbon (the carbon atom adjacent to the carboxyl group). Epimerization is a chemical process that alters the configuration of this stereocenter, converting one enantiomer into its opposite, which can significantly impact the biological activity of a peptide.[1][2]

The susceptibility of an amino acid to epimerization during hydrolysis depends on the stability of the carbanion intermediate formed when the alpha-proton is abstracted. This is particularly relevant under basic conditions. While the primary focus in the literature is often on alpha-amino acids, the principles of proton abstraction and carbanion formation apply to gamma-amino acids like Ahppa as well. Factors such as the electron-withdrawing effects of nearby functional groups can influence the acidity of the alpha-proton and thus the rate of epimerization.[1]

Q2: What are the primary mechanisms of amino acid epimerization during peptide hydrolysis?

A2: There are two main mechanisms to consider:

  • Direct Enolization (Base-Catalyzed): Under basic hydrolysis conditions, a hydroxide ion can directly abstract the acidic proton from the alpha-carbon of the Ahppa residue. This forms a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of the original and the epimerized stereoisomers.[1]

  • Oxazolone Formation (Primarily in Peptide Synthesis): While more commonly associated with peptide synthesis, the formation of an oxazolone intermediate can also contribute to epimerization. This is less of a concern during standard peptide hydrolysis but can be relevant in certain chemical environments.[3]

Q3: How can I detect and quantify the epimerization of Ahppa?

A3: Detecting and quantifying epimerization requires analytical methods that can separate and measure diastereomers. Common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the enantiomers of Ahppa after hydrolysis.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: After derivatization to make the amino acids volatile, a chiral GC column can separate the diastereomers, which are then detected by MS.[7][8]

  • LC-MS after Derivatization with a Chiral Reagent: A common approach involves derivatizing the hydrolyzed amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the enantiomers into diastereomers, which can then be separated by standard reversed-phase HPLC and detected by MS.[9][10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when trying to minimize Ahppa epimerization during peptide hydrolysis.

Issue 1: High levels of Ahppa epimerization observed after acid hydrolysis.

Root Cause Analysis:

Prolonged exposure to strong acids at high temperatures, while effective for peptide bond cleavage, can induce epimerization.[11][12] The rate of epimerization increases with both temperature and hydrolysis time.[12][13] While acid-catalyzed epimerization is generally less pronounced than base-catalyzed epimerization, it can still be a significant source of error.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acid-induced epimerization.

Detailed Recommendations:

  • Optimize Hydrolysis Conditions: Instead of the standard 6M HCl at 110°C for 24 hours, consider milder conditions. A study by Csapó et al. (1997) suggests that hydrolysis at higher temperatures for shorter durations (e.g., 160°C for 45-60 minutes) can reduce the overall racemization of amino acids.[12] It is crucial to perform a time-course study to determine the optimal balance between complete hydrolysis and minimal epimerization for your specific peptide.

  • Implement a Two-Step Hydrolysis Protocol: A highly effective method to minimize epimerization is to combine a brief, partial acid hydrolysis with a subsequent, exhaustive enzymatic digestion.[14][15] This approach significantly reduces the exposure of the amino acids to harsh conditions.

Issue 2: Significant epimerization after base-catalyzed hydrolysis.

Root Cause Analysis:

Base-catalyzed hydrolysis is well-known to cause substantial racemization of amino acids.[11] The mechanism involves the direct abstraction of the alpha-proton by a strong base, leading to the formation of a planar carbanion that can be reprotonated from either face.[1] This method is generally not recommended when chiral integrity is critical.

Troubleshooting Workflow:

Caption: Decision tree for addressing base-induced epimerization.

Detailed Recommendations:

  • Avoid Base Hydrolysis for Chiral Analysis: Whenever possible, avoid using strong bases for peptide hydrolysis if the goal is to determine the enantiomeric purity of the constituent amino acids.

  • If Base Hydrolysis is Unavoidable: In rare cases where base hydrolysis is required (e.g., for tryptophan analysis, though this is not relevant for Ahppa), use the mildest conditions possible. Some studies have used barium hydroxide, but significant racemization is still expected.[13] It is imperative to run a standard of the pure Ahppa enantiomer under the same conditions to quantify the extent of method-induced epimerization.

Quantitative Data on Epimerization

The following table summarizes typical racemization levels for amino acids under different hydrolysis conditions, providing a baseline for what to expect. Note that data specific to Ahppa is limited, and these values are based on proteinogenic amino acids.

Hydrolysis MethodConditionsTypical Racemization (% D-isomer)Reference
Standard Acid Hydrolysis 6M HCl, 110°C, 24h1-5% (Aspartic acid can be higher)[12]
High-Temp Acid Hydrolysis 6M HCl, 160°C, 45-60 min1.5-3.5%[12]
Base Hydrolysis 4M Ba(OH)₂, 110°C, 48hCan approach 50% (complete racemization)[13]
Partial Acid + Enzymatic 10M HCl (low temp) then Pronase & other peptidases< 0.015%[15]

Experimental Protocols

Protocol 1: Minimized Epimerization Hydrolysis (Two-Step Method)

This protocol is adapted from the principles described by D'Aniello et al. (1989) and is designed to achieve complete hydrolysis with minimal epimerization.[15]

Materials:

  • Peptide sample containing Ahppa

  • 10M HCl

  • Pronase solution (e.g., 1 mg/mL in a suitable buffer)

  • Leucine aminopeptidase and/or other exopeptidases

  • Phosphate buffer (pH 7.5-8.0)

  • Nitrogen gas

  • Heating block or oven

  • Lyophilizer

Procedure:

  • Sample Preparation: Accurately weigh the peptide sample into a hydrolysis tube.

  • Partial Acid Hydrolysis: Add 10M HCl to the sample. Flush the tube with nitrogen, seal, and incubate at a low temperature (e.g., 80-90°C) for a short period (15-60 minutes). This step breaks down the bulk of the peptide bonds.

  • Neutralization: Cool the sample and carefully neutralize the acid with a suitable base (e.g., NaOH).

  • First Enzymatic Digestion: Adjust the pH to the optimal range for Pronase (typically around 7.5). Add the Pronase solution and incubate at 50°C for 12-16 hours. Pronase is a non-specific protease that will cleave remaining peptide bonds.

  • Second Enzymatic Digestion: Add leucine aminopeptidase and/or other exopeptidases to ensure the complete liberation of all amino acids. Incubate for another 24 hours at the optimal temperature for these enzymes.

  • Sample Cleanup: Terminate the reaction (e.g., by adding a small amount of acid or by heat inactivation as appropriate for the enzymes used). The sample is now ready for derivatization and analysis.

Protocol 2: Chiral Analysis of Ahppa using LC-MS with Marfey's Reagent

This protocol is based on the widely used method for determining the enantiomeric composition of amino acid hydrolysates.[9][10]

Materials:

  • Hydrolyzed peptide sample

  • Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone)

  • Sodium bicarbonate solution (e.g., 1M)

  • HCl (e.g., 2M)

  • Acetonitrile

  • Water with 0.1% formic acid

  • HPLC system with a C18 column coupled to a mass spectrometer

Procedure:

  • Derivatization:

    • To your dried hydrolysate, add sodium bicarbonate solution and the Marfey's reagent solution.

    • Incubate at 40-50°C for 1-2 hours. The reaction mixture should be protected from light.

  • Quenching: Quench the reaction by adding 2M HCl until the solution is acidic.

  • Sample Preparation for LC-MS:

    • Evaporate the acetone.

    • Dilute the sample with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Filter the sample through a 0.22 µm filter.

  • LC-MS Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Separate the diastereomeric derivatives using a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Detect the derivatized Ahppa diastereomers using mass spectrometry, monitoring for the specific m/z of the derivatized Ahppa.

    • Quantify the peak areas of the two diastereomers to determine the enantiomeric ratio.

References

  • Bada, J. L. (1975). The Amino Acid Racemization Dating Method. The Institute for Creation Research. [Link]

  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, L. (1990). Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content. Analytical Biochemistry, 184(2), 285-289. [Link]

  • Duane, W. G. (1975). The Amino Acid Racemization Dating Method. Institute for Creation Research. [Link]

  • Franklin, W. A., & Tas, A. C. (2002). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Nature Protocols, 7(11), 2065-2076. [Link]

  • D'Aniello, A., Petrucelli, L., Gardner, C., & Fisher, G. (1993). Total hydrolysis of proteins with strongly reduced racemization of amino acids. Analytical Biochemistry, 213(1), 290-297. [Link]

  • Swarbrick, J. (2007). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Armstrong, D. W. (2014). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Csapó, J., & Csapó-Kiss, Z. (1997). Hydrolysis of proteins performed at high temperatures and for short times with reduced racemization, in order to determine the enantiomers of D- and L-amino acids. Acta Alimentaria, 26(1), 31-42. [Link]

  • Wang, X., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Leone, M. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Proteomics & Bioinformatics, 17(1), 1-2. [Link]

  • ron. (2014). How does alkaline hydrolysis of peptides occur? Chemistry Stack Exchange. [Link]

  • Ahuja, S. (Ed.). (2003). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Ohtsu, Y., & Ishida, Y. (2006). Racemization of amino acids during classical and microwave oven hydrolysis - Application to aspartame and a Maillard reaction system. Food Chemistry, 95(4), 637-643. [Link]

  • Pitesky, M. E., Seeley, J. V., & Johnson, R. (1999). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 858(2), 243-253. [Link]

  • Welch, C. J., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1218(49), 8834-8841. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581. [Link]

  • Bodanszky, M., & Martinez, J. (1981). The hydrolysis of primary amide groups in Asn/Gln-containing peptides. Synthesis, 1981(5), 333-356. [Link]

  • Voinov, V. G., et al. (2013). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Journal of the American Society for Mass Spectrometry, 24(7), 1066-1075. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • LibreTexts. (2021). 25.7: Peptides and Proteins. Chemistry LibreTexts. [Link]

  • Sato, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6101. [Link]

  • PubChem. (n.d.). 2-Amino-5-(4-hydroxyphenyl)pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]

  • PubChem. (n.d.). (4R)-4-amino-5-(4-hydroxyphenyl)pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ligandbook. (n.d.). (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Molecules, 26(15), 4437. [Link]

  • Ishida, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(6), 1735-1744. [Link]

  • Sato, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Giocaliere, E., et al. (2010). Enantiomeric resolution of biomarkers in space analysis: Chemical derivatization and signal processing for gas chromatography-mass spectrometry analysis of chiral amino acids. Journal of Chromatography A, 1217(8), 1259-1270. [Link]

  • Gauthier, T., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. [Link]

  • Azemard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(27), 7731-7744. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9544-9550. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9544-9550. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing coupling reactions involving (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a crucial building block in pharmaceutical research, particularly in the synthesis of protease inhibitors.[1][2] This unique amino acid, a statine analog, presents specific challenges due to its stereochemistry, secondary hydroxyl group, and steric bulk. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing very low yield. What is the primary cause?

Low yields are often due to steric hindrance from the bulky phenyl group adjacent to the amine, which slows down the nucleophilic attack. Additionally, the secondary hydroxyl group can interfere with the reaction. The choice of coupling reagent is critical; standard reagents may not be sufficiently reactive. We recommend using highly efficient coupling reagents like HATU, HCTU, or COMU, which are known to perform well even with sterically hindered amino acids.[3]

Q2: I'm observing a diastereomeric mixture in my final product by HPLC/NMR. What is causing this and how can I prevent it?

This is likely due to epimerization, a common side reaction in peptide synthesis that alters the stereochemistry of one or more chiral centers.[4] For this compound, the C-4 position is susceptible to epimerization during activation. This risk is increased by prolonged reaction times, high temperatures, and the use of certain bases. To minimize this, use racemization-suppressing additives like 7-Azahydroxybenzotriazole (HOAt) or Oxyma Pure in combination with your coupling reagent.[5][6][7] Running the reaction at a lower temperature (e.g., 0 °C) is also highly recommended.[5]

Q3: Is it necessary to protect the secondary hydroxyl group on the C-3 position?

Whether to protect the hydroxyl group depends on the specific reaction conditions and coupling partners. The hydroxyl group can undergo O-acylation (ester formation), leading to a significant side product. However, protection adds extra steps to the synthesis. For many modern, highly efficient coupling reagents that promote rapid amide bond formation, the rate of N-acylation is significantly faster than O-acylation, making protection unnecessary. If O-acylation is a persistent issue, protecting the hydroxyl group with a silyl ether like TBDMS (tert-butyldimethylsilyl) is a viable strategy.

Q4: Which coupling reagent do you recommend as a starting point?

For a balance of high reactivity and low epimerization, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent starting choice.[3][8] It reacts faster and with less epimerization compared to older reagents like HBTU.[8] Alternatively, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a great option that incorporates the non-explosive Oxyma Pure additive, offering high efficiency and enhanced safety.[3][6]

Q5: What are the best choices for the base and solvent in these coupling reactions?

The most commonly used bases are tertiary amines like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] For reactions particularly sensitive to epimerization, a weaker or more sterically hindered base like sym-collidine can be beneficial.[6][7] The preferred solvent is typically DMF (N,N-Dimethylformamide) due to its excellent solvating properties for protected amino acids and reagents. In some cases where epimerization is a major concern, using a less polar solvent like DCM (Dichloromethane) may reduce the rate of this side reaction.[7]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Low reactivity is a primary hurdle when working with this sterically demanding amino acid analog.

  • Root Cause A: Steric Hindrance & Reagent Reactivity The bulky benzyl group at C-5 and the adjacent hydroxyl group at C-3 create a crowded environment around the C-4 amino group, impeding its approach to the activated carboxyl group. Standard carbodiimides like DCC or EDC may be too slow, leading to incomplete reactions or favoring side reactions.

  • Solution: Employ High-Efficiency Reagents Modern uronium/aminium or phosphonium salt-based reagents are designed for difficult couplings. Their superiority lies in the formation of highly reactive activated esters that undergo rapid aminolysis.

Reagent FamilyRecommended ReagentKey AdvantagesCitation
Aminium/Uronium HATU, HCTUHighly reactive OAt/O-6-ClBt esters; fast reaction times.[3][8]
Aminium/Uronium COMUOxyma-based, non-explosive, high efficiency, water-soluble byproducts.[3][6]
Phosphonium PyAOP, PyBOPEffective for hindered couplings; does not cause guanidinylation side reactions.[8]
  • Root Cause B: Incorrect Stoichiometry or Activation Time Insufficient reagent equivalents or improper pre-activation can lead to poor yields.

  • Solution: Optimize Reagent Equivalents and Pre-activation For a typical coupling, start with the following stoichiometry:

    • Carboxylic Acid: 1.0 eq

    • This compound: 1.1-1.2 eq

    • Coupling Reagent (e.g., HATU): 1.1 eq

    • Base (e.g., DIPEA): 2.0-3.0 eq

    Allow the carboxylic acid, coupling reagent, and base to "pre-activate" for 5-10 minutes at 0 °C before adding the amino component. This ensures the formation of the reactive ester intermediate. However, extended pre-activation times can sometimes increase epimerization, so this should be optimized.[5]

Problem 2: Epimerization and Loss of Stereochemical Integrity

Maintaining the (3S,4S) configuration is critical for biological activity. Epimerization is the most insidious side reaction, as the resulting diastereomers can be very difficult to separate.[4]

  • Mechanism of Epimerization: The primary mechanism for epimerization of the coupling partner involves the formation of a planar 5(4H)-oxazolone intermediate. A base can easily abstract the α-proton from this intermediate, leading to a loss of stereochemistry. For this compound itself, while less common during coupling to its amino group, the C-4 position can be susceptible under harsh basic conditions. Furthermore, the C-3 hydroxyl has been observed to undergo epimerization during harsh acidic conditions, such as acid hydrolysis for analysis.[2]

  • Solutions to Suppress Epimerization:

    • Additive Choice: Always use a coupling reagent that incorporates an additive or add one separately when using carbodiimides like DIC. HOAt and Oxyma Pure are superior to the traditional HOBt in suppressing epimerization.[5][6]

    • Temperature Control: Perform the entire reaction sequence (pre-activation and coupling) at 0 °C or even lower if possible. Low temperatures significantly slow the rate of proton abstraction that leads to epimerization.[5]

    • Base Selection: Use the weakest base possible that still facilitates the reaction. NMM is generally considered less prone to causing epimerization than DIPEA.[6] In difficult cases, switching to a more hindered base like 2,4,6-collidine may be beneficial.[7]

    • Reagent Choice: Carbodiimides like DIC, when paired with HOAt or Oxyma Pure, are often considered a "gold standard" for minimizing epimerization.[7] Reagents like DEPBT are also specifically designed for low-epimerization couplings.[8]

Problem 3: Side Reactions Involving the Hydroxyl Group
  • Mechanism: O-Acylation The C-3 hydroxyl group is a competing nucleophile that can attack the activated carboxylic acid, forming an ester byproduct. This reduces the yield of the desired amide and complicates purification.

  • Solutions to Prevent O-Acylation:

    • Kinetic Control: The most straightforward approach is to use conditions that favor N-acylation kinetically. The amino group is a much stronger nucleophile than the secondary hydroxyl group. Using a highly reactive coupling reagent (like HATU or COMU) ensures the amide bond forms so quickly that the competing O-acylation is negligible.

    • Protective Group Strategy: If O-acylation persists, protecting the hydroxyl group is the most robust solution. A tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) group is commonly used. It is stable to the coupling conditions but can be easily removed later using fluoride sources (e.g., TBAF) or acid.

Visualizations and Protocols

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid & Coupling Reagent in DMF B 2. Cool to 0 °C A->B C 3. Add Base (e.g., DIPEA) Pre-activate for 5-10 min B->C D 4. Add Ahppa derivative C->D E 5. Stir at 0 °C to RT Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up E->F G 7. Purification (e.g., Flash Chromatography) F->G

Caption: General Experimental Workflow for Ahppa Coupling.

G Start Reaction Issue? LowYield Low Yield / Incomplete Start->LowYield Yes Epimerization Diastereomers Observed Start->Epimerization No LowYield->Epimerization No Sol_Yield Use HATU, HCTU, or COMU Increase reagent equivalents Check pre-activation time LowYield->Sol_Yield Yes SideProduct Unknown Side Product Epimerization->SideProduct No Sol_Epimer Use DIC/Oxyma or HATU Lower temperature to 0°C Switch base to NMM/Collidine Epimerization->Sol_Epimer Yes Sol_Side Check for O-acylation Consider protecting -OH group Use faster coupling reagent SideProduct->Sol_Side Yes

Caption: Troubleshooting Decision Tree for Ahppa Coupling.

Optimized Protocols
Protocol 1: High-Reactivity Coupling with HATU

This protocol is designed for maximum efficiency, especially for sterically hindered partners.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid or carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise and stir the mixture for 5-10 minutes.

  • Coupling: Dissolve the this compound component (1.1 eq) in a minimal amount of DMF and add it to the activated mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Coupling with DIC/Oxyma Pure

This protocol is optimized to minimize the risk of epimerization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid or carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Coupling: Add the this compound component (1.1 eq) to the mixture, followed by NMM (2.0 eq). Finally, add DIC (1.1 eq) dropwise. This "one-pot" protocol without pre-activation has been shown to suppress epimerization.[7]

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, filter off the diisopropylurea (DIU) byproduct. If using DMF, precipitate the DIU by adding cold water and filter, or proceed directly to extraction. Dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • Epimerization of Peptide. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. doi: 10.3390/molecules28248017. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid 43. (n.d.). ResearchGate. Retrieved from [Link]

  • Package name: this compound. (n.d.). Ligandbook. Retrieved from [Link]

  • Darwish, I. A., et al. (2011). A novel use of oxidative coupling reactions for determination of some statins (cholesterol-lowering drugs)
  • O'Riordan, A., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1301–1304. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid and its analogs. This molecule, a key component in various protease inhibitors, presents unique challenges due to its trifunctional nature (amine, hydroxyl, and carboxylic acid). This guide provides in-depth, field-proven insights into selecting and implementing robust protecting group strategies, designed to help you navigate common experimental hurdles and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the protection of this compound.

Q1: I need to protect the amine selectively. Which protecting group is the best choice: Boc, Cbz, or Fmoc?

Answer: The choice depends entirely on your overall synthetic strategy, specifically the reaction conditions you plan for subsequent steps. Here’s a breakdown of the causality behind selecting each group:

  • Boc (tert-Butoxycarbonyl): This is often the most practical and widely used choice for this substrate. The amino group is inherently more nucleophilic than the hydroxyl group, allowing for selective protection.[1] The Boc group is exceptionally stable under basic, nucleophilic, and standard hydrogenation conditions, but is cleanly removed with mild acid (e.g., TFA in DCM).[2][3] This orthogonality makes it highly compatible with many hydroxyl and carboxyl protecting groups.[4]

  • Cbz (Carbobenzyloxy): The Cbz group is a robust alternative, stable to the acidic conditions used for Boc removal.[5] Its primary cleavage method is catalytic hydrogenolysis (H₂ with Pd/C), which is a very clean and mild method.[5][6][7] However, this method is incompatible with other functional groups sensitive to reduction, such as alkenes or alkynes, which may be present in more complex analogs.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): While common in solid-phase peptide synthesis (SPPS), Fmoc is less frequently used for this type of solution-phase synthesis unless you are incorporating the statine unit directly into a peptide on a resin. It is cleaved under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to both Boc and Cbz.[8][9]

Troubleshooting:

  • Problem: During Boc protection with Boc-anhydride ((Boc)₂O), I observe low yield or formation of a stable carbonate on the hydroxyl group.

  • Solution: The amine's higher nucleophilicity should favor N-protection. To enhance selectivity, run the reaction at 0 °C to room temperature. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. If O-acylation occurs, the resulting carbonate is often less stable than the N-carbamate and may be hydrolyzed during aqueous workup.[1]

Q2: How can I protect the secondary hydroxyl group in the presence of the amine and carboxylic acid?

Answer: The most reliable strategy is to protect the amine first (e.g., as N-Boc) and then the carboxylic acid (e.g., as a methyl or ethyl ester) if it will interfere with subsequent steps. Once the more reactive sites are masked, you can protect the secondary hydroxyl group.

  • Silyl Ethers (TBDMS or TBS): The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for protecting the secondary alcohol.[10] It is introduced using TBDMS-Cl with a base like imidazole in an aprotic solvent (e.g., DMF).[11] TBDMS ethers are stable to a wide range of conditions, including those for Boc-group manipulation, but are selectively cleaved with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[10][11] This provides a powerful orthogonal strategy. Research on statine-containing peptides has demonstrated the successful use of TBDMS to protect the hydroxyl moiety.[12]

Troubleshooting:

  • Problem: The TBDMS protection of my N-Boc protected substrate is slow or incomplete.

  • Solution: Secondary alcohols, especially hindered ones, can be slow to react. Ensure your solvent (DMF) is anhydrous and your reagents are high quality. Gentle heating (40-50 °C) can accelerate the reaction.[11] Using a stronger base or a more reactive silylating agent like TBDMS-triflate may be necessary in difficult cases.

Q3: What is the best orthogonal strategy for selectively deprotecting the amine and hydroxyl groups?

Answer: An orthogonal strategy ensures that one protecting group can be removed without affecting the other, which is critical for regioselective modifications.[13][14] For this compound, the combination of N-Boc and O-TBDMS is a classic and highly effective orthogonal pair.

  • N-Amine Deprotection: The N-Boc group is removed with acid (TFA or HCl) while the O-TBDMS group remains intact.[3]

  • O-Hydroxyl Deprotection: The O-TBDMS group is removed with a fluoride source (TBAF) while the N-Boc group is unaffected.

This strategy allows you to unmask either the amine or the hydroxyl group selectively for further reactions, such as peptide coupling at the amine or acylation at the hydroxyl.

Comparative Analysis of Protecting Groups

The tables below summarize the key characteristics of the most relevant protecting groups for this molecule.

Table 1: Amine Protecting Groups
Protecting GroupIntroduction ReagentsCleavage ConditionsStabilityOrthogonal To
Boc (Boc)₂O, TEA or NaHCO₃Mild Acid (TFA, HCl)[2][3]Base, H₂, NucleophilesCbz, Fmoc, TBDMS
Cbz (Z) Cbz-Cl, Base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[5][7]Mild Acid, BaseBoc, Fmoc, TBDMS
Fmoc Fmoc-Cl or Fmoc-OSu, BaseMild Base (e.g., 20% Piperidine in DMF)[8]Acid, H₂Boc, Cbz, TBDMS
Table 2: Hydroxyl Protecting Groups
Protecting GroupIntroduction ReagentsCleavage ConditionsStabilityOrthogonal To
TBDMS (TBS) TBDMS-Cl, Imidazole, DMF[11]Fluoride Source (TBAF, HF-Pyridine)[11]Acid (mild), Base, H₂Boc, Cbz, Fmoc
Benzyl (Bn) BnBr, NaHCatalytic Hydrogenolysis (H₂, Pd/C)Acid, BaseBoc, Fmoc, TBDMS
Acetyl (Ac) Ac₂O, PyridineBase (K₂CO₃/MeOH), Mild AcidH₂Cbz (if cleaved by H₂)

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Suspend the amino acid (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: O-TBDMS Protection of N-Boc Protected Methyl Ester

(Note: Assumes prior esterification of the carboxylic acid to prevent interference.)

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.[10]

  • Stir the reaction for 12-24 hours, monitoring by TLC.[11]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash thoroughly with water and then brine to remove DMF and imidazole.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the pure O-TBDMS, N-Boc protected product.

Workflow Visualization

The following diagram illustrates a robust orthogonal protection and selective deprotection strategy.

Orthogonal_Strategy cluster_start Starting Material cluster_protected Orthogonal Protection cluster_deprotect Selective Deprotection Start (3S,4S)-4-Amino-3-hydroxy- 5-phenylpentanoic acid Protected N-Boc, O-TBDMS Protected Start->Protected 1. (Boc)₂O 2. Esterification 3. TBDMS-Cl, Imidazole Amine_Free Free Amine, O-TBDMS Protected->Amine_Free TFA / DCM Hydroxyl_Free N-Boc, Free Hydroxyl Protected->Hydroxyl_Free TBAF / THF

Caption: Orthogonal protection/deprotection workflow.

References

  • Fiveable. Tert-butyldimethylsilyl chloride Definition.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BenchChem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Organic Chemistry Portal. Cbz Protection - Common Conditions.
  • Thieme E-Books & E-Journals. Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers.
  • BenchChem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • ResearchGate. How can we protect an amino group leaving an alcohol group free?.
  • BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • MDPI. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs.
  • ResearchGate. Investigation of the synthetic route to pepstatin analogues by SPPS using O -protected and O -unprotected statine as building blocks | Request PDF.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • University of Calgary. Alcohol Protecting Groups.
  • ResearchGate. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs.
  • Google Patents. EP2017267A1 - Synthesis of statins.
  • PubMed. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin.
  • PubMed. Synthesis of orthogonally protected (3R, 4S)- and (3S, 4S)-4,5-diamino-3-hydroxypentanoic acids.
  • ACS Publications. Amino Acid-Protecting Groups.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. Amino Acid-Protecting Groups.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Organic Chemistry Portal. Protective Groups.
  • National Institutes of Health. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.
  • SciSpace. Amino Acid-Protecting Groups.
  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid....

Sources

Technical Support Center: Refinement of Crystallization Techniques for Ahppa

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols to achieve high-quality single crystals of Ahppa suitable for X-ray diffraction and other analytical techniques.

Introduction to Ahppa Crystallization

This compound is a statine-like amino acid, a structural motif found in various natural products.[1] Its amphoteric nature, with both an acidic carboxylic acid group and a basic amino group, along with a hydroxyl group, presents unique challenges and opportunities in crystallization. The presence of multiple hydrogen bond donors and acceptors suggests that pH will be a critical parameter influencing solubility and crystal packing.[2][3] This guide will help you navigate the complexities of crystallizing this small molecule.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving Ahppa?

A1: Due to its polar functional groups, Ahppa is expected to be soluble in polar solvents. Initial screening should focus on water, short-chain alcohols (methanol, ethanol), and polar aprotic solvents like DMSO and DMF. Given its amino acid-like structure, aqueous buffers at various pH values are highly recommended as the primary solvent system. Solubility is expected to be lowest near its isoelectric point and higher at pH values further from the pI.[4]

Q2: Which crystallization techniques are most suitable for Ahppa?

A2: For a small molecule like Ahppa, several techniques are applicable. Vapor diffusion (both hanging and sitting drop) is an excellent starting point as it allows for a gentle approach to supersaturation and requires only small amounts of material.[5][6][7] Microbatch under-oil is another powerful technique, especially for screening a wide range of conditions quickly.[8][9][10][11] Slow evaporation can also be effective but may sometimes lead to rapid crystal growth and lower quality crystals.[6][7]

Q3: How critical is pH in the crystallization of Ahppa?

A3: Extremely critical. The pH of the solution will dictate the protonation state of the amino and carboxylic acid groups, thereby influencing the molecule's overall charge, solubility, and the intermolecular interactions (especially hydrogen bonding) that govern crystal lattice formation.[2][3][12] A systematic screen of pH is one of the most important first steps in developing a crystallization strategy for Ahppa.

Q4: What should I do if my initial screens only produce amorphous precipitate or oil?

A4: This is a common issue and indicates that the solution is reaching supersaturation too quickly, or that the conditions are not favorable for ordered crystal packing. You should try to slow down the equilibration process. This can be achieved by:

  • Reducing the concentration of the precipitant.

  • Lowering the concentration of Ahppa.

  • Decreasing the temperature of the experiment.[13]

  • Trying different precipitants or co-solvents that may favor crystalline solid formation.

Q5: Can I use seeding to improve my Ahppa crystals?

A5: Absolutely. Seeding is a powerful technique to obtain larger, higher-quality crystals, especially if your initial experiments yield microcrystals or if you are struggling with reproducibility.[14][15][16] Both microseeding (using crushed crystals) and macroseeding (transferring a single small crystal) can be effective. Seeding allows for crystal growth to occur in the metastable zone, at a lower supersaturation level than required for spontaneous nucleation, which often leads to more ordered growth.[16][17]

Troubleshooting Guide

This section addresses specific problems you may encounter during Ahppa crystallization experiments.

Problem 1: No Crystals, Precipitate, or Oil Formed

Your crystallization drops remain clear after an extended period.

Potential Cause Explanation Recommended Solution
Insufficient Supersaturation The concentration of Ahppa and/or the precipitant is too low to induce nucleation. The solution remains in the undersaturated or metastable zone.1. Increase the concentration of Ahppa. 2. Increase the concentration of the precipitant. 3. For vapor diffusion, try a larger drop-to-reservoir ratio (e.g., 2:1 instead of 1:1) to drive equilibration faster. 4. For microbatch, consider using a 1:1 mixture of paraffin and silicone oil to allow for slow evaporation and concentration of the drop.[11][18]
High Solubility of Ahppa The chosen solvent/precipitant system is too effective at keeping Ahppa in solution.1. Screen a wider range of precipitants, including salts (ammonium sulfate, sodium chloride), polymers (PEGs of different molecular weights), and organic solvents (isopropanol, acetone).[19] 2. If using an aqueous buffer, screen a range of pH values to find the point of minimum solubility (likely near the isoelectric point).[4]
Inhibitory Factors Impurities in the Ahppa sample may be inhibiting nucleation.1. Ensure the purity of your Ahppa sample. Consider an additional purification step (e.g., recrystallization from a bulk solvent, chromatography). 2. Filter your stock solution of Ahppa through a 0.22 µm filter before setting up crystallization trials.[20]
Problem 2: Formation of Amorphous Precipitate or Oil

The drop becomes cloudy with a non-crystalline solid, or a separate liquid phase (oiling out) appears.

Potential Cause Explanation Recommended Solution
Rapid Supersaturation The system is moving too quickly into the labile (spontaneous nucleation) zone of the phase diagram, leading to disordered precipitation rather than ordered crystal growth.[21]1. Decrease the precipitant concentration. 2. Decrease the Ahppa concentration. 3. Slow down the rate of equilibration. For vapor diffusion, use a smaller drop size or place the experiment at a lower temperature.[13] 4. For anti-solvent techniques, consider layering the anti-solvent slowly on top of the Ahppa solution without mixing.[7]
Unfavorable Kinetics The kinetics of nucleation and growth are not optimal under the current conditions.1. Change the temperature. Sometimes a slight increase in temperature can provide the necessary energy to overcome the barrier to nucleation of a crystalline form. 2. Introduce heterogeneity. Try adding a seed crystal from a previous experiment, even if it was of poor quality.[22] Scratching the surface of the crystallization plate with a needle can also sometimes induce nucleation.[13]
Solvent/Precipitant Mismatch The chosen combination of solvents and precipitants may favor a liquid-liquid phase separation over solid-state crystallization.1. Screen different classes of precipitants. If you are using a high concentration of salt, try a low molecular weight PEG, and vice-versa. 2. Add small amounts of additives or co-solvents that can alter the solubility and interactions, such as glycerol, detergents (in very low concentrations), or different buffer species.
Problem 3: Formation of Many Small, Needle-like Crystals

The experiment yields a shower of microcrystals that are too small for analysis.

Potential Cause Explanation Recommended Solution
High Nucleation Rate The conditions favor the rapid formation of many nucleation sites, leading to competition for the available Ahppa molecules and thus limiting the final size of each crystal.1. Reduce the rate of supersaturation as described in Problem 2. This is the most effective solution.[20] 2. Fine-tune the pH. A small adjustment in pH can sometimes dramatically decrease the nucleation rate.[2] 3. Lower the temperature of the experiment to slow down all kinetic processes.
Spontaneous Nucleation in the Labile Zone The experiment is likely set up at a point deep within the labile zone of the phase diagram.1. Perform a more detailed screen around the successful condition with finer gradations of Ahppa and precipitant concentrations to find the metastable zone. 2. Utilize seeding. This is the ideal scenario for seeding. Use the microcrystals to prepare a seed stock and set up new experiments at lower supersaturation levels where spontaneous nucleation does not occur.[14][17]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Initial Crystallization Experiment Result Observe Outcome Start->Result Clear Clear Drop Result->Clear No Change Precipitate Precipitate / Oil Result->Precipitate Amorphous Microcrystals Microcrystals Result->Microcrystals Needles/Plates GoodCrystals Good Crystals Result->GoodCrystals Single Crystals Sol1 Increase Supersaturation: - Higher [Ahppa] - Higher [Precipitant] Clear->Sol1 Sol2 Change Conditions: - New Precipitants - pH Screen Clear->Sol2 Sol3 Slow Down Equilibration: - Lower Concentrations - Lower Temperature Precipitate->Sol3 Sol4 Optimize Growth: - Seeding - Finer Screen Microcrystals->Sol4 End Optimize Further GoodCrystals->End Sol1->Start Sol2->Start Sol3->Start Sol4->Start

Caption: A decision-making workflow for troubleshooting common Ahppa crystallization outcomes.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging and Sitting Drop)

This technique involves equilibrating a drop containing Ahppa and a precipitant against a larger reservoir of the precipitant at a higher concentration.[5][6]

  • Prepare Stock Solutions:

    • Ahppa Stock: Prepare a 10-20 mg/mL solution of Ahppa in a suitable solvent (e.g., deionized water, 20 mM HEPES pH 7.5). Filter through a 0.22 µm syringe filter.

    • Reservoir Solutions: Prepare a screen of various precipitants (e.g., 1.0-2.0 M ammonium sulfate; 15-30% w/v PEG 4000; 0.1 M buffer screen from pH 4.0-9.0).

  • Set up the Plate:

    • Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

    • For Hanging Drop: Pipette 1 µL of Ahppa stock solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution to the same drop. Do not mix vigorously. Invert the coverslip and seal the well with vacuum grease.

    • For Sitting Drop: Pipette 1 µL of Ahppa stock solution into the drop post of the crystallization plate. Add 1 µL of the reservoir solution. Seal the well with clear sealing tape.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Observe the drops under a microscope daily for the first few days, and then periodically for several weeks.

Vapor Diffusion Principle Diagram

VaporDiffusion cluster_well Sealed Well cluster_drop Crystallization Drop Reservoir Reservoir Solution (High Precipitant Conc.) Drop Ahppa + Precipitant (Low Precipitant Conc.) Vapor Vapor Phase Drop->Vapor Water Vapor Diffuses Out Vapor->Reservoir Equilibration

Caption: The principle of vapor diffusion crystallization.

Protocol 2: Microbatch-Under-Oil Crystallization

In this method, small drops of the Ahppa/precipitant mixture are placed under a layer of oil to prevent evaporation.[8][9][10] This is a true batch method where the conditions in the drop do not change unless a mixture of oils that allows for slow water vapor diffusion is used.[11][18]

  • Prepare Solutions: As in Protocol 1.

  • Prepare the Plate:

    • Pipette 20 µL of oil into each well of a 96-well microbatch plate. Use paraffin oil for a true batch experiment or a 1:1 mixture of paraffin oil and silicone oil to allow for slow concentration.[11]

  • Dispense Drops:

    • In a separate mixing plate or on a strip of paraffin film, mix 1 µL of Ahppa stock solution with 1 µL of the desired precipitant solution.

    • Carefully aspirate the 2 µL drop and dispense it under the oil at the bottom of the well.

  • Incubation and Observation:

    • Seal the plate to prevent dust contamination.

    • Incubate and observe as described in Protocol 1.

Protocol 3: Microseeding

This protocol is used when you have small crystals and want to grow larger ones.[14][17][22]

  • Create a Seed Stock:

    • In a microcentrifuge tube, add 50 µL of a "stabilizing solution" (the reservoir solution from the well where the microcrystals grew).

    • Using a needle or pipette tip, transfer some of the microcrystals into this tube.

    • Insert a seed bead (or use a vortex mixer) and vortex vigorously for 60-90 seconds to crush the crystals into a fine suspension of seeds.

  • Prepare Serial Dilutions:

    • Create a series of dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.

  • Set up New Crystallization Drops:

    • Prepare new hanging or sitting drops as described in Protocol 1, but use slightly lower precipitant and/or Ahppa concentrations to ensure the drop is in the metastable zone.

    • Streak Seeding: Dip a cat whisker or a thin fiber into the seed stock dilution and streak it through the new crystallization drop.

    • Additive Seeding: Add a small volume (e.g., 0.1-0.2 µL) of the seed stock dilution directly to the new drop.

  • Incubation and Observation:

    • Incubate and monitor for the growth of larger, well-defined crystals from the seeds.

References

  • Crystallization of Small Molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2336-2361. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). Crystal Growth & Design, 20(11), 7494-7508. [Link]

  • Seeding Techniques. (n.d.). In Crystallization of Nucleic Acids and Proteins. Oxford Academic. [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. [Link]

  • Crystal-seeding. (n.d.). Diamond Light Source. [Link]

  • Guide for crystalliz
  • Microbatch-Under-Oil Crystallization. (n.d.). Douglas Instruments. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. [Link]

  • Microbatch Crystallization. (n.d.). Hampton Research. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx.
  • Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. (1990). Journal of Applied Crystallography, 23(4), 297-302.
  • Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. (2007). Acta Crystallographica Section D: Biological Crystallography, 63(3), 446-450. [Link]

  • Protein Crystallization using Microbatch-Under-Oil. (2017). ResearchGate. [Link]

  • Crystal Growth Techniques. (n.d.). University of Vermont.
  • Crystals with problems. (n.d.). Terese Bergfors. [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018). ResearchGate. [Link]

  • Crystallization of Macromolecules. (n.d.). PMC - NIH. [Link]

  • How to Grow Crystals. (n.d.). University of Washington.
  • A Newcomer's Guide to Peptide Crystallography. (2012). International Journal of Peptide Research and Therapeutics, 18(2), 129-140. [Link]

  • Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. (2015). Journal of Membrane Biology, 248(5), 917-925. [Link]

  • Crystallization and preliminary crystallographic analysis of human aquaporin 1 at a resolution of 3.28 Å. (2013). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 1), 28-32. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). Crystal Growth & Design, 21(8), 4668-4677. [Link]

  • Trouble co-crystallizing protein with a insoluble peptide. (2023). Reddit. [Link]

  • Application of Polymers as a Tool in Crystallization—A Review. (2021). Polymers, 13(16), 2618. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-8.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2022). Crystals, 12(11), 1583. [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (2022). Crystal Growth & Design, 22(5), 3256-3268. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). Structure, 28(6), 726-735.e2. [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. [Link]

  • This compound. (n.d.). Ligandbook.
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.).
  • Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. (2018). Crystals, 8(1), 29. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2021). Molecules, 26(16), 4991. [Link]

  • Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025). Filter Dryer. [Link]

  • A Scientist's Guide to Crystallization Process Development. (2021). YouTube. [Link]

  • Recrystallization Issues. (2024). Reddit. [Link]

  • An Integrated Experimental and Modeling Approach for Crystallization of Complex Biotherapeutics. (2021). Pharmaceutics, 13(10), 1696. [Link]

  • Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data. (2014). Proceedings of the National Academy of Sciences, 111(11), 4101-4106. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. (n.d.). PubChem. [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. (2011). The Journal of Antibiotics, 64(4), 337-341. [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded methodology for the complete structural validation of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, a chiral amino acid derivative crucial in pharmaceutical research and peptide synthesis.[1] We will move beyond simple spectral interpretation to build a logical, self-validating workflow that unambiguously confirms not only the molecular constitution but also the relative stereochemistry of this molecule. Our approach relies on a suite of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, demonstrating how each technique provides a unique and essential piece of the structural puzzle.

The core challenge with a molecule like this compound lies in its stereochemical complexity. With two adjacent chiral centers at C3 and C4, four possible stereoisomers exist. While 1D ¹H and ¹³C NMR can confirm the presence of the necessary functional groups, they are often insufficient to definitively establish connectivity and, critically, the three-dimensional arrangement of atoms.[2] This guide will demonstrate how a multi-pronged 2D NMR strategy provides the necessary resolution and correlation data to solve this challenge directly in the solution state.

The Strategic 2D NMR Toolkit: A Multi-Faceted Approach

Our validation strategy is built upon a logical sequence of experiments. Each step is designed to answer a specific question about the molecule's structure, with the results of one experiment informing the interpretation of the next. This layered approach ensures a robust and trustworthy final assignment.

The primary techniques we will employ are:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (spin systems).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, connecting the individual spin systems.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is the key to determining the relative stereochemistry.[3][4]

The logical workflow for this structural elucidation is visualized below.

G cluster_1d 1. Foundational 1D NMR cluster_2d_connect 2. Establishing Connectivity cluster_3d 3. Determining 3D Structure cluster_final 4. Final Validation NMR_1H ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity / Spin Systems) NMR_1H->COSY Identifies spin systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) NMR_1H->HSQC Provides ¹H axis NMR_13C ¹³C NMR & DEPT (Carbon Environments & Types) NMR_13C->HSQC Provides ¹³C axis COSY->HSQC Aids ¹H assignment HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirms C/H assignments NOESY ¹H-¹H NOESY (Through-Space Proximity) HSQC->NOESY Aids ¹H assignment Structure Validated Structure (Constitution & Stereochemistry) HMBC->Structure Confirms carbon skeleton NOESY->Structure Confirms relative stereochemistry

Caption: Logical workflow for 2D NMR-based structural validation.

Data Interpretation: Assembling the Structural Puzzle

To illustrate the process, we will use hypothetical but realistic NMR data for this compound dissolved in D₂O (note: in a real experiment, exchangeable protons like -OH, -NH₂, and -COOH would be broadened or absent).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts

PositionAtom¹H Shift (ppm)¹³C Shift (ppm)
1-COOH-178.5
2-CH₂-2.55 (dd)40.2
3-CH(OH)-4.10 (m)73.1
4-CH(NH₂)-3.45 (m)58.6
5-CH₂-Ph2.90 (dd), 2.75 (dd)38.5
6Ph C (quat)-138.0
7, 11Ph C-H (ortho)7.30 (d)129.5
8, 10Ph C-H (meta)7.35 (t)128.8
9Ph C-H (para)7.25 (t)126.9
Step 1: Tracing the Backbone with COSY

The COSY experiment reveals proton-proton couplings, typically through three bonds (³JHH).[5] This allows us to connect adjacent protons and build molecular fragments.

Table 2: Expected Key ¹H-¹H COSY Correlations

Proton 1 (δ, ppm)Correlates with Proton 2 (δ, ppm)Implied Connectivity
H2 (2.55)H3 (4.10)C2 is bonded to C3
H3 (4.10)H4 (3.45)C3 is bonded to C4
H4 (3.45)H5 (2.90, 2.75)C4 is bonded to C5

Causality: The COSY spectrum would show a clear correlation path from H2 -> H3 -> H4 -> H5, establishing the core aliphatic backbone of the molecule. The aromatic protons would show their own distinct coupling network.

Step 2: Assigning Carbons with HSQC

The HSQC experiment is exceptionally powerful, creating a direct, one-bond correlation between each proton and the carbon it is attached to.[6][7] This allows for the unambiguous assignment of all protonated carbons.

Table 3: Expected ¹H-¹³C HSQC Correlations

Proton (δ, ppm)Correlates with Carbon (δ, ppm)Assignment
2.5540.2H2 is attached to C2
4.1073.1H3 is attached to C3
3.4558.6H4 is attached to C4
2.90, 2.7538.5H5 protons are attached to C5
7.30129.5H7/H11 are attached to C7/C11
7.35128.8H8/H10 are attached to C8/C10
7.25126.9H9 is attached to C9

Causality: By combining COSY and HSQC, we can now confidently map the proton backbone onto the carbon skeleton. For example, we know from COSY that H2 is coupled to H3, and from HSQC we know H2 is on C2 and H3 is on C3, confirming the C2-C3 bond.

Step 3: Connecting Fragments with HMBC

The HMBC experiment detects longer-range couplings (typically ²JCH and ³JCH), which is essential for identifying quaternary carbons and linking spin systems.[8][9]

Table 4: Expected Key ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlates with Carbon (δ, ppm)Implied Connectivity
H2 (2.55)C1 (178.5), C3 (73.1), C4 (58.6)Connects C2 to the carboxyl C1
H3 (4.10)C1 (178.5), C2 (40.2), C4 (58.6), C5 (38.5)Confirms backbone C2-C3-C4-C5
H5 (2.90, 2.75)C4 (58.6), C6 (138.0), C7/11 (129.5)Connects the aliphatic chain to the phenyl ring
H7/11 (7.30)C5 (38.5), C6 (138.0), C8/10 (128.8), C9 (126.9)Confirms phenyl ring structure and its attachment to C5

Causality: The HMBC correlations from the H5 protons to the quaternary phenyl carbon C6 are critical; they provide the definitive link between the pentanoic acid chain and the phenyl group, which cannot be established by COSY or HSQC alone. The correlation from H2 and H3 to the C1 carboxyl carbon confirms its position.

Step 4: Confirming Stereochemistry with NOESY

With the planar structure confirmed, the final and most critical step is to determine the relative stereochemistry at C3 and C4. The NOESY experiment detects protons that are close to each other in 3D space, regardless of their bonding.[3] For the (3S,4S) isomer, the molecule adopts a conformation where the H3 and H4 protons are on the same side of the carbon backbone (syn relationship).

Sources

A Comparative Guide to (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid and Other Statine Derivatives in Aspartic Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of aspartic protease inhibition, the selection of appropriate transition-state analogue inhibitors is a critical determinant of success. This guide provides an in-depth, objective comparison of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) with other notable statine derivatives, supported by experimental data and detailed methodologies. Our focus is to elucidate the structural nuances and functional consequences that underpin their inhibitory potency and selectivity.

Introduction: The Central Role of the Statine Moiety

Statine, the uncommon amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone in the design of potent inhibitors for aspartic proteases. Its defining feature is a β-hydroxy γ-amino acid structure that masterfully mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This mimicry allows statine-containing peptides to bind to the active site with high affinity, effectively blocking substrate access and enzymatic activity.

This compound (AHPPA) is a significant analogue of statine where the isobutyl side chain is replaced by a benzyl group. This substitution has profound implications for its inhibitory profile, altering its interactions within the enzyme's specificity pockets. This guide will dissect these differences, providing a comparative analysis of AHPPA against statine and other derivatives in the context of their primary targets: aspartic proteases such as pepsin, renin, and cathepsin D.

Comparative Inhibitory Potency: A Quantitative Analysis

The efficacy of a transition-state analogue inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding and more potent inhibition. The following table summarizes the Kᵢ values for peptides incorporating AHPPA and other statine derivatives against key aspartic proteases.

Inhibitor Peptide SequenceStatine DerivativeTarget EnzymeKᵢ (nM)Reference
Iva-Val-Val-Sta -Ala-OEtStatine (Sta)Pepsin1.0
Iva-Val-Val-AHPPA -Ala-OEtAHPPAPepsin0.9
Pepstatin AStatine (x2)Pepsin~0.1[1]
H₂N-Phe-Gly-Val-Sta -Ala-Phe-OMeStatine (Sta)Pepsin< 1[2]
H₂N-Phe-Gly-His-Sta -Ala-Phe-OMeStatine (Sta)Pepsin150[2]
Iva-Val-Val-Sta -Ala-StaStatine (x2)Renin (Human)~17,000[3]
Pepstatylaspartic acidStatine (x2)Renin (Porcine)~160[3]
Pepstatylglutamic acidStatine (x2)Renin (Porcine)~32[3]

Analysis of Inhibitory Data:

The data clearly demonstrates that peptides containing AHPPA exhibit potent inhibition of pepsin, with a Kᵢ value of 0.9 nM, which is comparable to, and even slightly better than, the statine-containing analogue (Kᵢ = 1.0 nM). This suggests that the S₁ specificity pocket of pepsin can favorably accommodate the benzyl side chain of AHPPA.

The broader context of the peptide sequence is paramount. For instance, the substitution of a Valine residue at the P₂ position with Histidine in a statine-containing hexapeptide inhibitor of pepsin resulted in a 150-fold decrease in potency (Kᵢ increasing from <1 nM to 150 nM)[2]. This highlights the critical interplay between the statine core and the surrounding amino acid residues in dictating the overall binding affinity.

Furthermore, the inhibitory profile is highly dependent on the target enzyme. While pepstatin and its analogues are potent inhibitors of pepsin, their efficacy against renin is significantly lower, with Kᵢ values in the micromolar range[3]. This underscores the importance of tailoring the statine derivative and the flanking peptide sequence to the specific subsites of the target protease.

Structure-Activity Relationships (SAR): The Molecular Basis of Inhibition

The inhibitory potency of statine derivatives is governed by a delicate interplay of stereochemistry and side-chain interactions.

The Indispensable Role of Stereochemistry

The (3S,4S) stereochemistry of the statine core is crucial for potent inhibition. The (3S)-hydroxyl group is positioned to act as a transition-state analogue, forming hydrogen bonds with the catalytic aspartate residues in the enzyme's active site. Altering this stereochemistry to (3R) dramatically reduces inhibitory activity, often by several orders of magnitude. This is because the (3R) configuration improperly orients the hydroxyl group, preventing it from engaging in the key interactions that mimic the tetrahedral intermediate.

Fig. 1: Crucial H-bonds of (3S)-hydroxyl.
Side-Chain Interactions: Tailoring Specificity

The side chain of the statine derivative (the 'R' group in the diagram above) extends into the S₁ specificity pocket of the aspartic protease. The nature of this side chain is a primary determinant of inhibitor potency and selectivity.

  • Statine (R = isobutyl): The isobutyl group of statine is well-accommodated by the hydrophobic S₁ pockets of many aspartic proteases, including pepsin.

  • (3S,4S)-AHPPA (R = benzyl): The replacement of the isobutyl group with a benzyl group in AHPPA allows for potential π-π stacking interactions with aromatic residues in the S₁ pocket, which can enhance binding affinity, as seen in the case of pepsin inhibition.

  • Other Derivatives: A wide array of other side chains have been explored to probe the specificity of different aspartic proteases. For instance, incorporating larger, more hydrophobic groups can enhance potency against certain targets, while the introduction of charged or polar groups can be used to target enzymes with different subsite characteristics.

SAR_of_Statine_Derivatives cluster_Inhibitor Statine-based Inhibitor cluster_Enzyme Aspartic Protease Binding Cleft P3 P3 P2 P2 P3->P2 S3 S3 pocket P3->S3 Interaction Statine Statine Core (P1-P1' mimic) P2->Statine S2 S2 pocket P2->S2 Interaction P2_prime P2' Statine->P2_prime S1 S1 pocket Statine->S1 Side chain interaction S1_prime S1' pocket Statine->S1_prime Backbone interaction P3_prime P3' P2_prime->P3_prime S2_prime S2' pocket P2_prime->S2_prime Interaction S3_prime S3' pocket P3_prime->S3_prime Interaction caption Fig. 2: Inhibitor-enzyme subsite interactions.

Fig. 2: Inhibitor-enzyme subsite interactions.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable. The following sections outline the methodologies for the synthesis of AHPPA and the evaluation of its inhibitory activity.

Synthesis of this compound (AHPPA)

The asymmetric synthesis of AHPPA can be achieved through a stereocontrolled aldol addition reaction, followed by functional group manipulations. The following protocol is adapted from established methods for the synthesis of related β-hydroxy γ-amino acids.

Workflow for AHPPA Synthesis

AHPPA_Synthesis_Workflow start Chiral Oxazolidinone step1 Acylation start->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Asymmetric Aldol Addition with 3-phenylpropanal intermediate1->step2 intermediate2 Aldol Adduct step2->intermediate2 step3 Auxiliary Cleavage intermediate2->step3 intermediate3 Chiral β-Hydroxy Acid step3->intermediate3 step4 Curtius Rearrangement or similar amination intermediate3->step4 product (3S,4S)-AHPPA step4->product caption Fig. 3: General synthetic workflow for AHPPA.

Fig. 3: General synthetic workflow for AHPPA.

Step-by-Step Methodology:

  • Preparation of the N-Acyl Chiral Auxiliary:

    • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base (e.g., n-butyllithium) dropwise.

    • After stirring for 30 minutes, add an acetylating agent (e.g., acetyl chloride) and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting N-acyl oxazolidinone by flash column chromatography.

    • Causality: The chiral auxiliary is essential for directing the stereochemical outcome of the subsequent aldol reaction, ensuring the formation of the desired (3S,4S) stereoisomer.

  • Asymmetric Aldol Addition:

    • Dissolve the N-acyl oxazolidinone in an anhydrous solvent (e.g., dichloromethane, DCM) and cool to -78 °C.

    • Add a Lewis acid (e.g., titanium tetrachloride) followed by a tertiary amine base (e.g., N,N-diisopropylethylamine).

    • After stirring for 1 hour, add 3-phenylpropanal dropwise.

    • Maintain the reaction at -78 °C for several hours, then allow it to warm to room temperature overnight.

    • Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate and extract the product.

    • Causality: The Lewis acid coordinates to the carbonyl groups, activating the enolate for a highly diastereoselective aldol addition to the aldehyde. The specific chiral auxiliary and reaction conditions favor the formation of the desired syn-aldol product.

  • Cleavage of the Chiral Auxiliary and Amination:

    • The aldol adduct can be treated with a reagent such as lithium hydroperoxide to cleave the chiral auxiliary, yielding the corresponding β-hydroxy carboxylic acid.

    • The carboxylic acid can then be converted to the corresponding γ-amino acid via a Curtius rearrangement or other established amination protocols. This typically involves conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

    • Causality: The Curtius rearrangement provides a reliable method for the stereoretentive conversion of a carboxylic acid to a primary amine, thus establishing the γ-amino functionality of AHPPA with the correct stereochemistry.

Aspartic Protease Inhibition Assay

The inhibitory potency of AHPPA-containing peptides and other statine derivatives is determined using a kinetic enzyme assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aspartic protease (e.g., porcine pepsin) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.0).

    • Prepare a stock solution of a fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher that are separated upon cleavage) in the same buffer.

    • Prepare a series of dilutions of the inhibitor peptide in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C) to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentrations.

    • Fit the data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Kᵢ). For less potent inhibitors, the data can be analyzed using the Cheng-Prusoff equation to convert IC₅₀ values to Kᵢ values.

    • Causality: This assay directly measures the effect of the inhibitor on the catalytic activity of the enzyme. By systematically varying the inhibitor concentration, a dose-response curve is generated, from which the Kᵢ can be accurately determined, providing a quantitative measure of the inhibitor's potency.

Conclusion

This compound (AHPPA) stands as a highly potent statine derivative for the inhibition of aspartic proteases, particularly pepsin. Its performance is on par with, and in some cases superior to, the parent statine molecule, underscoring the favorable interactions of its benzyl side chain within the S₁ pocket of certain proteases.

The development of effective aspartic protease inhibitors is a nuanced endeavor, heavily reliant on the principles of structure-activity relationships. The core (3S,4S) stereochemistry of the statine moiety is non-negotiable for high-potency inhibition, while the judicious selection of the side chain and the flanking peptide sequence is paramount for achieving desired potency and selectivity against a specific protease target. The experimental protocols detailed herein provide a robust framework for the synthesis and evaluation of AHPPA and other statine derivatives, enabling researchers to make informed decisions in the pursuit of novel therapeutics.

References

  • Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. [Link]

  • Jupp, R. A., Dunn, B. M., Jacobs, J. W., Vlasuk, G., Arcuri, K. E., Veber, D. F., Perlow, D. S., Payne, L. S., Boger, J., & de Laszlo, S. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. [Link]

  • Rich, D. H., Bernatowicz, M. S., Agarwal, N. S., Kawai, M., & Salituro, F. G. (1985). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Biochemistry, 24(13), 3165–3173. [Link]

  • Andreotti, D., et al. (1992). HIV-1 protease inhibitors containing statine: inhibitory potency and antiviral activity. Biochemical and Biophysical Research Communications, 188(2), 865-872. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. [Link]

  • Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 319(2), 263-271. [Link]

  • Lee, K. H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences, 22(3), 1476. [Link]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67. [Link]

  • Marciniszyn, J. Jr., Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. Journal of Biological Chemistry, 251(22), 7088-7094. [Link]

  • Eid, M., Evin, G., Castro, B., Menard, J., & Corvol, P. (1981). New renin inhibitors homologous with pepstatin. Biochemical Journal, 197(2), 465–471. [Link]

Sources

biological activity of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid vs its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Biological Activity of 4-Amino-3-hydroxy-5-phenylpentanoic Acid

Introduction: The Critical Role of Chirality in Bioactivity

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, commonly abbreviated as AHPPA, is a non-proteinogenic γ-amino-β-hydroxy acid. It serves as a vital chiral building block in medicinal chemistry, particularly in the design of potent enzyme inhibitors.[1] Its structure is a cornerstone of a class of compounds known as transition-state analog inhibitors, which are designed to mimic the fleeting, high-energy intermediate state of a substrate during an enzyme-catalyzed reaction. The biological activity of AHPPA is intrinsically linked to its three-dimensional arrangement, or stereochemistry. This guide provides a comparative analysis of the biological activity of the (3S,4S) enantiomer of AHPPA versus its stereoisomers, grounded in mechanistic principles and supported by established experimental protocols for validation. The primary focus will be on its inhibitory action against aspartic proteases, a class of enzymes crucial in various physiological and pathological processes.

Mechanistic Insight: Why the (3S,4S) Configuration is Paramount

The inhibitory power of AHPPA resides in its hydroxyl group (-OH) at the C-3 position and the amino group (-NH2) at the C-4 position. This specific arrangement allows it to function as a highly effective mimic of the tetrahedral transition state formed during peptide bond hydrolysis by aspartic proteases like pepsin and renin.

Aspartic proteases utilize a pair of aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. The mechanism involves the activation of a water molecule, which attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate. The (3S,4S) configuration of AHPPA is geometrically optimized to place its C-3 hydroxyl group in a position where it can interact with the two catalytic aspartate residues of the enzyme, effectively "locking" the enzyme in an inactive conformation.[2][3]

The enantiomer, (3R,4R)-AHPPA, and other diastereomers, while chemically identical in terms of atomic composition, possess a different spatial arrangement. This seemingly subtle difference results in a dramatic loss of biological activity. The incorrect orientation of the hydroxyl and amino groups in other stereoisomers prevents the molecule from fitting correctly into the enzyme's active site and establishing the critical interactions necessary for potent inhibition. This principle of enantioselectivity is a fundamental concept in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

G cluster_1 Transition-State Analog Inhibitor Asp1 Aspartate 1 Asp2 Aspartate 2 S3S4_AHPPA (3S,4S)-AHPPA (Active Enantiomer) OH_group Hydroxyl Group (Mimics Tetrahedral Intermediate) S3S4_AHPPA->OH_group Correctly Positioned OH_group->Asp1 Strong H-Bonding OH_group->Asp2 Strong H-Bonding R3R4_AHPPA (3R,4R)-AHPPA (Inactive Enantiomer) R3R4_AHPPA->Asp1 Steric Hindrance & Poor Positioning

Caption: Stereoselectivity of AHPPA in Aspartic Protease Inhibition.

Comparative Biological Activity: A Tale of Two Enantiomers

The literature consistently demonstrates that the biological efficacy of AHPPA-containing inhibitors is critically dependent on the (3S,4S) stereochemistry. While direct IC50 values for the free amino acid enantiomers are not the typical metric of comparison, the activity of inhibitors synthesized with these cores provides clear evidence of this principle.

Target EnzymeInhibitor ClassActive StereoisomerRationale for ActivityInactive Stereoisomer(s)
Pepsin Peptide Mimetics(3S,4S)-AHPPA coreThe (3S)-hydroxyl group is essential for mimicking the transition state of peptide hydrolysis, leading to potent inhibition.[4](3R,4S), (3S,4R), (3R,4R)
Renin Renin Inhibitors(3S,4S)-AHPPA coreOptimal fit into the renin active site, allowing for key interactions that block the conversion of angiotensinogen to angiotensin I.[5][6]Other stereoisomers
MMP12 Stictamides(3S,4S)-AHPPA coreNatural products containing this specific stereoisomer show inhibitory activity against matrix metalloproteinases.[4]Not applicable (natural product)

This stark difference underscores the necessity of precise stereochemical control during the synthesis of AHPPA-based drug candidates. Asymmetric synthesis methods, such as the Evans aldol addition, are often employed to selectively produce the desired (3S,4S) enantiomer in high purity.[7]

Experimental Protocols for Activity Validation

To empirically validate the differential activity of AHPPA enantiomers, standardized enzyme inhibition assays are required. The following protocols describe robust, self-validating methods for assessing the inhibition of pepsin and renin.

Protocol 1: Pepsin Inhibition Assay (Spectrophotometric)

This protocol is based on the classical method developed by Anson, which measures the rate of hemoglobin degradation by pepsin.[8][9]

Objective: To determine the inhibitory effect of a test compound on pepsin activity by quantifying the amount of undigested hemoglobin.

Materials:

  • Pepsin (porcine gastric mucosa)

  • Hemoglobin (bovine)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Hydrochloric acid (HCl), 0.01 N

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO or 0.01 N HCl)

  • Spectrophotometer and cuvettes (or 96-well UV-transparent plate)

Procedure:

  • Reagent Preparation:

    • Hemoglobin Substrate (2.5% w/v): Dissolve 2.5 g of hemoglobin in 100 ml of purified water. Stir vigorously for 10 minutes. Adjust the pH to 2.0 with 1.0 N HCl.[8][10]

    • Pepsin Solution: Prepare a stock solution of pepsin at 0.5 mg/ml in cold 0.01 N HCl. Immediately before use, dilute this stock to a working concentration of 10-20 µg/ml in 0.01 N HCl.[8]

    • Test Compound: Prepare serial dilutions of the test compound at various concentrations.

  • Assay Execution (in triplicate):

    • Test Wells: To a microcentrifuge tube, add 250 µL of the hemoglobin substrate and 50 µL of the test compound dilution.

    • Control Wells (100% Activity): Add 250 µL of hemoglobin substrate and 50 µL of the vehicle solvent.

    • Blank Wells: Add 250 µL of hemoglobin substrate and 50 µL of vehicle. These will have the stop solution added before the enzyme.

    • Pre-incubate all tubes at 37°C for 10 minutes.

    • Initiate Reaction: To the Test and Control wells, add 50 µL of the working pepsin solution at timed intervals. Mix gently.

    • Incubate all tubes at 37°C for exactly 10 minutes.

    • Stop Reaction: At the corresponding timed intervals, add 500 µL of 5% TCA to all tubes to stop the reaction. For the Blank wells, add the TCA first, then add 50 µL of the working pepsin solution.

    • Incubate all tubes at 37°C for an additional 5 minutes to allow for protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undigested, precipitated hemoglobin.

    • Carefully transfer the supernatant, which contains the TCA-soluble digested fragments, to a clean cuvette or well.

    • Measure the absorbance of the supernatant at 280 nm.

  • Data Analysis:

    • Subtract the absorbance of the Blank from the Control and Test readings.

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (Abs_Test / Abs_Control)] * 100

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[11]

G cluster_test Test & Control cluster_blank Blank start Start prep Prepare Reagents: Hemoglobin, Pepsin, Test Compounds start->prep setup Set up Test, Control, & Blank Tubes prep->setup preincubate Pre-incubate Tubes at 37°C for 10 min setup->preincubate add_tca_blank Add 5% TCA to Blank Tubes preincubate->add_tca_blank add_pepsin Add Pepsin to Test & Control Tubes preincubate->add_pepsin add_pepsin_blank Add Pepsin to Blank Tubes add_tca_blank->add_pepsin_blank incubate Incubate all Tubes at 37°C for 10 min add_pepsin->incubate incubate_stop Incubate all Tubes at 37°C for 5 min add_pepsin_blank->incubate_stop add_tca_stop Add 5% TCA to Test & Control Tubes incubate->add_tca_stop add_tca_stop->incubate_stop centrifuge Centrifuge to Pellet Undigested Protein incubate_stop->centrifuge measure Measure Supernatant Absorbance at 280 nm centrifuge->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the Spectrophotometric Pepsin Inhibition Assay.

Protocol 2: Renin Inhibition Assay (Fluorometric)

This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate, which is a highly sensitive and continuous method for measuring renin activity.[12][13][14]

Objective: To screen for renin inhibitors and determine their IC50 values by measuring the cleavage of a FRET peptide substrate.

Materials:

  • Human recombinant renin[12]

  • Fluorogenic renin FRET substrate (e.g., EDANS/Dabcyl-based)[12][13]

  • Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[12]

  • Known renin inhibitor (e.g., Aliskiren) as a positive control[13]

  • Test compounds

  • 96-well black microplate[15]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the assay buffer and warm it to 37°C before use.[12]

    • Renin Enzyme: Dilute the renin stock to the desired working concentration in assay buffer. Keep on ice until use.[12]

    • Substrate and Compounds: Prepare serial dilutions of the test compounds and the positive control. The FRET substrate is often supplied in a ready-to-use concentration.

  • Assay Execution (in a 96-well plate):

    • Add 20 µL of test compound, positive control, or vehicle to the appropriate wells.

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of the diluted renin enzyme to all wells except the "No Enzyme" blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

    • Initiate Reaction: Add 20 µL of the renin FRET substrate to all wells. Mix the plate gently for 10 seconds.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-5 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl).[12]

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15]

G start Start prep Prepare Reagents: Buffer, Renin, Substrate, Test Compounds start->prep plate_setup Add Compounds/Controls & Assay Buffer to 96-well Plate prep->plate_setup add_renin Add Renin Enzyme to Wells plate_setup->add_renin preincubate Pre-incubate Plate at 37°C for 15 min add_renin->preincubate add_substrate Initiate Reaction: Add FRET Substrate preincubate->add_substrate measure Measure Fluorescence Kinetically at 37°C add_substrate->measure analyze Calculate Reaction Velocities, % Inhibition, and IC50 measure->analyze end End analyze->end

Caption: Workflow for the Fluorometric Renin Inhibition Assay.

Conclusion

The biological activity of 4-Amino-3-hydroxy-5-phenylpentanoic acid is unequivocally dependent on its stereochemistry. The (3S,4S) enantiomer is the biologically active form, serving as a potent transition-state analog inhibitor of crucial aspartic proteases. In contrast, its (3R,4R) enantiomer and other diastereomers exhibit significantly diminished or no activity due to their inability to achieve the correct geometric orientation within the enzyme's active site. This profound difference highlights the importance of stereoselective synthesis in the development of AHPPA-based therapeutics and reinforces the need for rigorous, validated enzymatic assays to accurately characterize their inhibitory potential. For researchers in drug development, a deep understanding of these structure-activity relationships is essential for the rational design of next-generation protease inhibitors.

References

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • Pepsin Inhibitor - BioAssay Systems. [Link]

  • Enzyme assay techniques and protocols | Request PDF - ResearchGate. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S) - NIH. [Link]

  • Pepsin assay with Hemoglobin as substrate - ResearchGate. [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - NIH. [Link]

  • Structural study of the complex between human pepsin and a phosphorus-containing peptidic -transition-state analog - PubMed. [Link]

  • Renin inhibition in hypertension - PubMed. [Link]

  • Inhibition of the renin angiotensin aldosterone system: focus on aliskiren - PubMed. [Link]

  • Crystallographic analysis of transition-state mimics bound to penicillopepsin: phosphorus-containing peptide analogues - PubMed. [Link]

  • Experimental and clinical pharmacology Renin inhibitors – mechanisms of action. [Link]

  • Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC - NIH. [Link]

  • Structural Study of the Complex Between Human Pepsin and a Phosphorus-Containing Peptidic Transition-State Analog - Texas Southern University's Research Profiles. [Link]

Sources

A Comparative Guide to Protease Inhibitors: The Significance of the Ahppa Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic advancement. Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are implicated in a vast array of physiological and pathological processes. Their inhibition has led to landmark therapies for conditions ranging from hypertension to HIV/AIDS.[1] This guide provides a deep, comparative analysis of protease inhibitors, focusing on the structural and functional significance of the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) moiety.

We will explore the mechanistic advantages conferred by this unique amino acid, compare the performance of Ahppa-containing inhibitors with their counterparts lacking this moiety, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the design and selection of next-generation protease inhibitors.

The Ahppa Moiety: A Transition-State Mimic

The Ahppa moiety is a non-proteinogenic amino acid that belongs to the statine family.[2] Statine and its analogs, including Ahppa, are pivotal components in the design of many successful protease inhibitors. Their efficacy stems from their unique structure, which acts as a transition-state isostere of peptide hydrolysis.[2]

The hydroxyl group and the adjacent carbon atom in the Ahppa structure mimic the tetrahedral intermediate formed during the protease-catalyzed cleavage of a peptide bond. This stable mimicry allows the inhibitor to bind to the active site of the protease with high affinity, effectively blocking the entry and processing of the natural substrate. The phenyl group in Ahppa further enhances binding by interacting with hydrophobic pockets within the enzyme's active site.

The incorporation of the Ahppa moiety can significantly improve the potency and pharmacokinetic properties of a protease inhibitor.[2] Its presence is a key design element in inhibitors targeting various proteases, including aspartic proteases like pepsin and renin, as well as certain matrix metalloproteinases (MMPs).[3][4]

Mechanism of Action: Ahppa-Containing Inhibitors

The following diagram illustrates the mechanism by which an Ahppa-containing inhibitor binds to the active site of a protease, mimicking the transition state of substrate hydrolysis.

Ahppa_Mechanism cluster_Enzyme Protease Active Site cluster_Inhibitor Ahppa-Containing Inhibitor Enzyme_Pocket Hydrophobic Pocket (S1) Catalytic_Residues Catalytic Residues (e.g., Aspartates) Ahppa Ahppa Moiety Phenyl_Group Phenyl Group Ahppa->Phenyl_Group Side Chain Hydroxyl_Group Hydroxyl Group (Transition-State Mimic) Ahppa->Hydroxyl_Group Mimics Tetrahedral Intermediate Phenyl_Group->Enzyme_Pocket Hydrophobic Interaction Hydroxyl_Group->Catalytic_Residues Hydrogen Bonding Peptide_Backbone Inhibitor Backbone Peptide_Backbone->Ahppa Covalent Bond

Caption: Mechanism of Ahppa-containing inhibitor binding to a protease active site.

Performance Comparison: Ahppa vs. Non-Ahppa Inhibitors

To objectively assess the impact of the Ahppa moiety, we will compare the inhibitory performance of Stictamide A, an Ahppa-containing natural product, with a representative synthetic non-Ahppa inhibitor against Matrix Metalloproteinase-12 (MMP-12). MMP-12 is a key therapeutic target in inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[5][6]

InhibitorMoietyTarget ProteaseIC50 (µM)Ki (µM)Source
Stictamide AAhppa-containing MMP-122.34.9[7]
Compound 3Non-Ahppa (Carboxylate-based)MMP-1224-[8]

It is important to note that the data for these inhibitors are from separate studies and not from a direct head-to-head comparison. However, they provide a valuable snapshot of the relative potencies.

The data suggests that Stictamide A, with its Ahppa moiety, exhibits a significantly lower IC50 value compared to the non-Ahppa inhibitor, indicating higher potency against MMP-12. The presence of the Ahppa moiety, acting as a transition-state analog, likely contributes to this enhanced inhibitory activity.

Experimental Protocol: Evaluating Protease Inhibitors using a FRET-Based Assay

A robust and widely used method for determining the potency of protease inhibitors is the Förster Resonance Energy Transfer (FRET)-based assay.[9][10] This protocol provides a detailed, step-by-step methodology for evaluating inhibitors against a target protease.

Principle of the FRET-Based Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[10]

Experimental Workflow

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - Protease Stock - FRET Substrate Stock - Inhibitor Stock Serial_Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Add_Components Add to 96-well Plate: 1. Assay Buffer 2. Inhibitor Dilutions 3. Protease Solution Serial_Dilutions->Add_Components Pre_Incubate Pre-incubate at Assay Temperature Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding FRET Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every 60s for 30-60 min) Initiate_Reaction->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time to Determine Initial Velocity (V₀) Measure_Fluorescence->Plot_Data Calculate_Inhibition Calculate Percent Inhibition for each Inhibitor Concentration Plot_Data->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and Ki values from Inhibition Data Calculate_Inhibition->Determine_IC50_Ki

Caption: Workflow for a FRET-based protease inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 for MMP-12).
  • Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
  • FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
  • Inhibitor Stock Solution: Dissolve the test inhibitors (both Ahppa and non-Ahppa containing) in DMSO to create concentrated stock solutions (e.g., 10 mM).

2. Serial Dilution of Inhibitors:

  • Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations to be tested. It is crucial to include a vehicle control (DMSO without inhibitor).

3. Assay Setup (96-well plate format):

  • Add assay buffer to each well.
  • Add the serially diluted inhibitor solutions to the respective wells.
  • Add the protease solution to all wells except for the substrate control wells.
  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.
  • Immediately place the plate in a fluorescence plate reader.
  • Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

5. Data Analysis:

  • For each inhibitor concentration, plot the relative fluorescence units (RFU) against time.
  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[11]

Conclusion

The Ahppa moiety represents a powerful tool in the arsenal of medicinal chemists designing novel protease inhibitors. Its ability to mimic the transition state of peptide hydrolysis provides a significant advantage in achieving high-potency inhibition. As demonstrated by the comparative data for MMP-12 inhibitors, the presence of the Ahppa moiety in Stictamide A is associated with greater inhibitory activity compared to a non-Ahppa counterpart.

The provided experimental protocol for a FRET-based assay offers a robust and reliable method for quantifying the efficacy of such inhibitors. By understanding the mechanistic principles behind Ahppa's function and employing rigorous experimental evaluation, researchers can continue to develop more selective and effective protease inhibitors for a wide range of therapeutic applications.

References

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. PubMed.[Link]

  • Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid. PubMed.[Link]

  • Recent Advances on Targeting Proteases for Antiviral Development. PMC.[Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI.[Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed.[Link]

  • Macrophage Metalloelastase (MMP-12) as a Target for Inflammatory Respiratory Diseases. Taylor & Francis Online.[Link]

  • Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease. PMC.[Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Semantic Scholar.[Link]

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. PMC.[Link]

Sources

A Comparative Spectroscopic Guide to (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a crucial chiral building block in pharmaceutical research, particularly in the development of protease inhibitors. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and the characterization of its derivatives. This document offers a detailed analysis of its expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contextualized by data from closely related analogs to highlight the subtle yet critical differences arising from stereochemistry and functional group modifications.

Introduction: The Significance of Stereochemistry in Drug Design

This compound, often referred to as AHPPA, is a non-proteinogenic amino acid that belongs to the family of γ-amino-β-hydroxy acids. Its structure is closely related to statine, another member of this family, which is a key component of the naturally occurring pepsin inhibitor, pepstatin. The precise stereochemical arrangement of the amino and hydroxyl groups at the C4 and C3 positions, respectively, is paramount for its biological activity, primarily its ability to mimic the transition state of peptide bond hydrolysis by aspartic proteases.

The accurate characterization of this stereochemistry is a critical analytical challenge. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the three-dimensional structure of molecules. This guide will delve into the expected spectroscopic data for the (3S,4S) isomer and compare it with available data for its diastereomers and precursors, thereby providing researchers with a foundational understanding for their own analytical work.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound that give rise to its characteristic spectroscopic signals are the phenyl ring, the carboxylic acid, the secondary alcohol, the primary amine, and the chiral centers at C3 and C4. The interplay of these groups dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition (≥400 MHz) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Data_Analysis Data Analysis & Structure Elucidation TwoD_NMR->Data_Analysis

A Senior Application Scientist's Guide to Establishing the Absolute Configuration of the Ahppa Residue

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, particularly in the development of peptidomimetics like renin inhibitors, the non-proteinogenic amino acid Ahppa, or (3S,4S)-4-amino-5-(cyclohexylmethyl)-3-hydroxy-pentanoic acid, serves as a cornerstone.[1][2] Its precise three-dimensional structure is not merely an academic detail; it is a critical determinant of biological activity and therapeutic efficacy. An incorrect stereochemical assignment can lead to inactive compounds or molecules with off-target effects, wasting invaluable resources. This guide provides an in-depth comparison of the principal methodologies for unambiguously determining the absolute configuration of the Ahppa residue, grounded in field-proven insights and experimental rigor.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining absolute configuration.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom.

Causality Behind the Method

The power of this technique lies in the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, meaning that reflections from opposite sides of a crystal plane (h,k,l and -h,-k,-l) are no longer identical in intensity. This difference, known as the Bijvoet pair intensity difference, is directly dependent on the absolute stereochemistry. The refinement of the structural model against this data yields the Flack parameter, a critical value for assignment.[5][6]

Interpreting the Results

The Flack parameter is a single value that typically ranges from 0 to 1.[5]

  • A value close to 0 (with a small standard uncertainty) indicates that the assigned configuration is correct.[7][8]

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value near 0.5 may indicate a racemic crystal or twinning.[5]

For a confident assignment in an enantiopure sample, the standard uncertainty of the Flack parameter should be low, ideally less than 0.08.[7]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The primary challenge is growing a high-quality single crystal of the Ahppa-containing molecule or a suitable derivative. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure. The model is then refined, including the calculation of the Flack parameter, to achieve the best fit with the experimental data.[6]

Strengths Limitations
Provides an unambiguous, definitive result.Requires a high-quality, single crystal, which can be difficult or impossible to obtain.
Delivers a complete 3D structure of the molecule.The crystal structure may not represent the dominant conformation in solution.
The Flack parameter offers a clear metric for assignment.[8]Less effective for molecules containing only light atoms (C, H, N, O).[5]

Solution-State Confirmation: NMR Spectroscopy with Chiral Derivatizing Agents

When a crystalline sample is unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining absolute configuration in solution. The most widely used approach is the modified Mosher's method, which involves derivatizing the amine or alcohol of the chiral center with a chiral derivatizing agent (CDA).[9][10]

Causality Behind the Method

This technique ingeniously converts a pair of enantiomers into a pair of diastereomers by reacting them with an enantiopure CDA, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Diastereomers have different physical properties and, crucially, distinct NMR spectra.[9] The phenyl group of the MTPA molecule creates a region of magnetic anisotropy. Depending on the absolute configuration of the Ahppa residue, surrounding protons will be positioned differently relative to this phenyl ring in the two diastereomers, leading to predictable shifts (upfield or downfield) in their ¹H NMR signals.

MosherMethod cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis cluster_2 Step 3: Assignment Ahppa_Enantiomer (S)-Ahppa R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl Diastereomer_R (S,R)-Diastereomer NMR_Spec ¹H NMR Spectra Acquisition Diastereomer_R->NMR_Spec Diastereomer_S (S,S)-Diastereomer Diastereomer_S->NMR_Spec Delta_Calc Calculate Δδ = δS - δR NMR_Spec->Delta_Calc Model Apply Mosher's Model (Anisotropy Cone) Delta_Calc->Model Config Assign Absolute Configuration Model->Config

Interpreting the Results

The key is to calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond. By analyzing the signs of these Δδ values, one can deduce the absolute configuration. Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values.

Experimental Protocol: Modified Mosher's Amide Analysis
  • Sample Preparation: Divide the enantiopure Ahppa sample (or its ester derivative) into two portions.

  • Derivatization: React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride under anhydrous conditions, typically with a mild base like pyridine or DMAP.

  • Purification: Purify both resulting diastereomeric amides, usually by flash chromatography, to remove any excess reagents.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers. It is critical to use the same solvent and concentration for both samples.

  • Data Analysis: Assign the proton signals in both spectra. Calculate the Δδ (δS - δR) values for all assigned protons.

  • Assignment: Apply the Mosher's model to the pattern of positive and negative Δδ values to assign the absolute configuration of the original Ahppa stereocenter.

Strengths Limitations
Applicable to non-crystalline samples (oils, soluble solids).Requires chemical derivatization, which can be challenging.
Provides information about the solution-state conformation.The Mosher's model can be misapplied if the preferred conformation is not as predicted.
A self-validating system when both (R)- and (S)-derivatives are used.[10]Can be ambiguous for sterically complex molecules.
Can be extended to other chiral derivatizing agents.[11]Requires careful purification of diastereomers.

Computational Synergy: Chiroptical Methods

Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12][13] These techniques have become exceptionally powerful when combined with quantum mechanical calculations.

Causality Behind the Method

The CD or VCD spectrum of a molecule is a unique fingerprint of its three-dimensional structure.[14] While an experimental spectrum alone does not reveal the absolute configuration, it can be compared to a theoretically predicted spectrum.[15] Modern Density Functional Theory (DFT) calculations can accurately predict the spectrum for a given enantiomer (e.g., the (R)-configuration). If the experimental spectrum matches the calculated (R)-spectrum, the assignment is (R). If it is a mirror image, the assignment is (S).[13][14]

Experimental Protocol: CD Spectroscopy with Computational Analysis
  • Experimental Spectrum: Dissolve the Ahppa-containing compound in a suitable transparent solvent and record its electronic CD (ECD) spectrum.

  • Conformational Search: Perform a computational conformational search (e.g., using molecular mechanics) for one enantiomer of the molecule to identify all low-energy conformers.

  • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies of each low-energy conformer using DFT (e.g., B3LYP/6-31G*).

  • Spectrum Calculation: For each optimized conformer, calculate the theoretical ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Boltzmann Averaging: Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the calculated spectrum to the experimental spectrum. A direct match in the signs and relative intensities of the Cotton effects confirms the absolute configuration.[12][15]

Strengths Limitations
Requires very small amounts of sample.Heavily reliant on the accuracy of the computational method.
Non-destructive and relatively fast to measure.Conformational flexibility can complicate calculations and introduce errors.
Does not require crystallization or derivatization.[16]Requires significant computational resources and expertise.
VCD is particularly powerful for flexible molecules.[13]The presence of multiple chromophores can lead to complex spectra.

A Practical Decision-Making Framework

Choosing the right method depends on the nature of the sample, available instrumentation, and project timelines. This framework can guide your decision.

DecisionTree start Start: Determine Ahppa Absolute Configuration q1 Can you obtain a high-quality single crystal? start->q1 xray Perform Single-Crystal X-ray Crystallography q1->xray Yes q2 Is the sample soluble and non-crystalline? q1->q2 No confirm Consider using a second orthogonal method for confirmation xray->confirm q3 Do you have access to NMR and chemical derivatization expertise? q2->q3 Yes q2->confirm No, consider collaboration nmr Use NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) end_nmr Result: High-Confidence Solution-State Config. nmr->end_nmr cd Use Chiroptical Methods (CD/VCD + Computation) end_cd Result: High-Confidence Solution-State Config. cd->end_cd q3->nmr Yes q3->cd No, but have access to CD/VCD & computational resources end_xray Result: Unambiguous Configuration confirm->end_xray

Conclusion

The determination of the absolute configuration of the Ahppa residue is a critical step in the development of potent and selective therapeutics. While single-crystal X-ray crystallography remains the definitive standard, powerful solution-state methods based on NMR and chiroptical spectroscopy provide reliable and often more accessible alternatives. The most robust approach involves the use of at least two orthogonal techniques—for instance, confirming a result from Mosher's analysis with a CD study. By understanding the principles, strengths, and limitations of each method, researchers can confidently and efficiently establish the stereochemistry of their target molecules, accelerating the path from discovery to clinical application.

References

  • Current time information in San Rafael, CR.
  • Flack parameter - Wikipedia. Retrieved from [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010-10-01). Retrieved from [Link]

  • absolute configuration – Chemical Crystallography. Retrieved from [Link]

  • Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs. Retrieved from [Link]

  • Circular Dichroism (CD) Applications- Stereochemical assignment - Chiralabs. Retrieved from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 826. MDPI AG. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 691-702. Retrieved from [Link]

  • Barrow, R. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 826. Retrieved from [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2012). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 7(1), 133–141. [Link]

  • Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(7), 1541. Retrieved from [Link]

  • Breinholt, J., et al. (1998). Heteroaryl Analogues of AMPA. 2. Synthesis, Absolute Stereochemistry, Photochemistry, and Structure-Activity Relationships. Journal of medicinal chemistry, 41(8), 1346–1355. [Link]

  • Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. OUCI. Retrieved from [Link]

  • ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. Retrieved from [Link]

  • Aiello, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Semantic Scholar. Retrieved from [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 113-115. [Link]

  • ChemTalk. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Iijima, Y., et al. (1992). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 35(23), 4443–4453. [Link]

  • Absolute configuration - Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • El-Hawary, S. S., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine drugs, 20(9), 585. [Link]

  • Renin inhibitor - Wikipedia. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Renin Inhibitors. Retrieved from [Link]

  • Chinchilla, R., Falvello, L. R., & Nájera, C. (1996). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 61(21), 7285–7290. [Link]

  • Wehrle, R. J., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine via Mosher’s amide analysis. Results in Chemistry, 3, 100114. [Link]

  • Wang, Y., et al. (2022). Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Organic & Biomolecular Chemistry, 20(38), 7585-7591. [Link]

  • Vaz, R. J., et al. (2000). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Semantic Scholar. Retrieved from [Link]

  • Fura, A., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & medicinal chemistry letters, 25(6), 1324–1329. [Link]

  • Mori, T., et al. (2017). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journal of Organic Chemistry, 13, 2211–2217. [Link]

  • ResearchGate. (n.d.). Renin inhibitors. The physiochemical properties (left) and chemical structures (right) of three generations of rennin inhibitors. [Download Scientific Diagram]. Retrieved from [Link]

  • Rimando, A. M., et al. (2013). Design, synthesis, biological evaluation and docking studies of pterostilbene analogs inside PPARalpha. Bioorganic & medicinal chemistry, 21(12), 3352–3360. [Link]

  • Gradman, A. H., & Kad, R. (2008). Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development. Expert opinion on drug discovery, 3(11), 1305–1316. [Link]

Sources

A Researcher's Guide to the Bioactivity of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of therapeutic innovation. The compound (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) is a compelling starting point, recognized as a key structural component in a variety of protease inhibitors.[1] However, like many carboxylic acid-containing compounds, its therapeutic potential can be hampered by suboptimal physicochemical properties, such as polarity, which may limit cell membrane permeability and oral bioavailability.[2][3]

This guide provides a comprehensive comparative framework for evaluating the bioactivity of various ester derivatives of Ahppa. Esterification of the carboxylic acid moiety is a well-established prodrug strategy designed to enhance lipophilicity, thereby improving cellular uptake.[4][5][6] Once inside the cell, endogenous esterases are expected to hydrolyze the ester, releasing the active parent compound to exert its therapeutic effect.[7][8] This guide will delve into the experimental methodologies required to rigorously compare these ester prodrugs, present a framework for data analysis, and discuss the anticipated structure-activity relationships.

The Rationale for Esterification: A Prodrug Approach

The central hypothesis behind synthesizing and testing different esters of Ahppa is to improve its drug-like properties. The carboxylic acid group, while often crucial for target binding, is typically ionized at physiological pH, increasing polarity and hindering passive diffusion across lipid-rich cell membranes.[2][3] By converting this group into a less polar ester, we can create a transiently inactive form of the drug—a prodrug—that is better equipped to enter cells. The choice of the ester group (e.g., methyl, ethyl, isopropyl, benzyl) can significantly influence the prodrug's stability, lipophilicity, and rate of enzymatic cleavage, making a comparative analysis essential.[9]

The successful application of this strategy has been demonstrated for a wide range of therapeutics, including antiviral agents like acyclovir and oseltamivir, where esterification led to significantly improved oral bioavailability.[7][10] For Ahppa derivatives, which have shown promise as inhibitors of proteases such as HIV-1 protease and matrix metalloproteinases (MMPs), enhancing intracellular delivery could translate to increased potency and efficacy.

Comparative Bioactivity Assessment: Experimental Workflows

A robust comparison of Ahppa esters requires a multi-faceted approach, assessing not only the direct interaction with their molecular targets but also their effects on whole cells. The following experimental workflow provides a comprehensive strategy for this evaluation.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Ahppa Esters (e.g., Methyl, Ethyl, Benzyl) Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Purity >95% Protease_Inhibition Enzyme Inhibition Assays (HIV-1 Protease, MMP-12) Characterization->Protease_Inhibition Test Compounds Cell_Culture Culture of Relevant Cell Lines (e.g., T-cells, Cancer Cells) Characterization->Cell_Culture Treat Cells IC50_Determination IC50 Value Calculation Protease_Inhibition->IC50_Determination SI_Calculation Selectivity Index (SI) Calculation (CC50 / IC50) IC50_Determination->SI_Calculation Cell_Viability Cytotoxicity Assessment (MTT Assay) Cell_Culture->Cell_Viability CC50_Determination CC50 Value Calculation Cell_Viability->CC50_Determination CC50_Determination->SI_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis SI_Calculation->SAR_Analysis

Caption: Experimental workflow for the comparative bioactivity assessment of Ahppa esters.

Part 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if the ester prodrugs themselves, or the parent Ahppa released through hydrolysis, can inhibit the target enzyme. Given Ahppa's known activity, HIV-1 protease and MMP-12 are relevant targets.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).

    • Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 10-20 nM).

    • Prepare a stock solution of a fluorogenic HIV-1 protease substrate (e.g., containing a fluorophore and a quencher pair) in DMSO and dilute to a working concentration (e.g., 2-5 µM) in the assay buffer.

    • Prepare serial dilutions of the Ahppa esters and the parent Ahppa (as a positive control) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control.

    • Add 88 µL of the HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity kinetically at an excitation/emission wavelength pair appropriate for the substrate (e.g., 330/450 nm) for 60-120 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Part 2: Cell-Based Assays

Cell-based assays are crucial to assess the ability of the ester prodrugs to cross the cell membrane and to evaluate their potential cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., human T-cells for HIV studies or a cancer cell line for MMP studies) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Ahppa esters and the parent Ahppa in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium only as a blank and cells with medium containing the same concentration of DMSO as the treated wells as a vehicle control.

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[12]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Incubate the plate overnight at 37°C.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Data Presentation and Interpretation

To facilitate a clear comparison, the experimental data should be summarized in a structured table.

CompoundEster GroupEnzyme IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (SI = CC50/IC50)
Ahppa-ValueValueValue
Ester 1MethylValueValueValue
Ester 2EthylValueValueValue
Ester 3IsopropylValueValueValue
Ester 4BenzylValueValueValue

Interpreting the Results:

  • IC50 Values: Lower IC50 values indicate more potent inhibition of the target enzyme. It is expected that the ester prodrugs will show higher IC50 values than the parent Ahppa in a pure enzyme assay, as they require hydrolysis to become active. However, in cell-based assays that measure viral replication or other cellular processes dependent on the target enzyme, potent ester prodrugs may exhibit lower IC50 values than the parent compound due to enhanced cellular uptake.

  • CC50 Values: Higher CC50 values indicate lower cytotoxicity. A good drug candidate should have a high CC50.

  • Selectivity Index (SI): The SI is a critical parameter that represents the therapeutic window of a compound. A higher SI value is desirable as it indicates that the compound is more toxic to the target (e.g., virus or cancer cell) than to the host cell.

Expected Structure-Activity Relationships (SAR)

The comparison of different esters will likely reveal key structure-activity relationships:

  • Lipophilicity and Cellular Activity: It is anticipated that there will be a correlation between the lipophilicity of the ester group and the compound's activity in cell-based assays. Generally, increasing the length or bulk of the alkyl chain in the ester (e.g., from methyl to ethyl to isopropyl) increases lipophilicity, which may enhance cell permeability and, consequently, bioactivity up to a certain point.[4][5]

  • Steric Hindrance and Enzymatic Cleavage: Very bulky ester groups may be sterically hindered, leading to slower hydrolysis by intracellular esterases. This could result in lower concentrations of the active parent compound inside the cell and reduced bioactivity.

  • Stability: The chemical stability of the ester bond is also a factor. Esters that are too labile may hydrolyze prematurely in the culture medium, while those that are too stable may not be efficiently cleaved within the cell.

SAR cluster_0 Ester Prodrug Properties cluster_1 Biological Effects Lipophilicity Increased Lipophilicity Permeability Increased Cell Permeability Lipophilicity->Permeability Stability Ester Stability Cleavage Intracellular Esterase Cleavage Stability->Cleavage influences rate Permeability->Cleavage delivers substrate Bioactivity Enhanced Bioactivity Cleavage->Bioactivity releases active drug

Caption: Relationship between ester prodrug properties and biological activity.

Conclusion

The systematic evaluation of this compound esters provides a powerful strategy for developing more effective therapeutic agents. By employing a prodrug approach, it is possible to overcome the limitations of the parent compound and enhance its cellular activity. The experimental workflows and analytical frameworks presented in this guide offer a comprehensive and objective methodology for comparing the bioactivity of these derivatives. The resulting data on enzyme inhibition, cytotoxicity, and structure-activity relationships will be invaluable for selecting lead candidates for further preclinical and clinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • De Clercq, E. (2009). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 157(1), 1–11. [Link]

  • Ganesan, A., Co-Drugging and Pro-Drugging. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, Elsevier, 2014.
  • Davis, R. (2014, February 26). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Sriram, D., & Yogeeswari, P. (Eds.). (2012). Medicinal chemistry.
  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.
  • Journal of Scientific Research and Reports. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • ACS Publications. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Retrieved from [Link]

  • ResearchGate. (2018). Amino acids as promoieties in prodrug design and development. Retrieved from [Link]

  • Talekar, M., et al. (2013). Recent trends in targeted anticancer prodrug and conjugate design. Current drug targets, 14(5), 572-591. [Link]

  • Wiley Online Library. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]

  • ResearchGate. (2003). Prodrugs of Carboxylic Acids. Retrieved from [Link]

  • IntechOpen. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Pro-Drug Development. Retrieved from [Link]

  • MDPI. (2018). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Retrieved from [Link]

  • ResearchGate. (2019). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Ligandbook. (n.d.). Package name: this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

Safety Operating Guide

Navigating the Disposal of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific SDS for the (3S,4S) isomer, we will infer potential hazards from its chemical structure and available data for the (3R,4S) stereoisomer.

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a non-natural amino acid. Generally, such compounds are treated as potentially harmful and should be handled with care. An SDS for the related compound, (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, does not list specific hazard classifications under GHS but advises handling in accordance with good industrial hygiene and safety practices[1][2]. The compound should be regarded as a chemical of unknown toxicity. Therefore, the core principle is to prevent exposure and environmental release.

Key Inferred Properties and Handling Precautions:

  • Physical State: Likely a solid powder.

  • Toxicity: Data is unavailable. Treat as a potentially toxic substance. Avoid inhalation of dust and contact with skin and eyes[1][3].

  • Reactivity: Expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents and strong acids[3].

  • Environmental Impact: The environmental fate of this compound is not well-documented. As a precaution, it should be prevented from entering drains or waterways[1].

Based on these inferred properties, this compound waste must be classified as hazardous chemical waste unless confirmed otherwise by a certified environmental health and safety (EHS) professional.

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that ensures safety and regulatory compliance at every stage. The following workflow outlines the necessary steps from waste generation to final pickup.

Proper segregation is the most critical step in a laboratory waste management program.[4][5]

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Choose a Compatible Container:

    • Solid Waste: For pure compound or grossly contaminated solids (e.g., weighing paper, gloves), use a sturdy, sealable, and chemically compatible container. A high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid is often suitable[6][7]. The original product container is an excellent choice for waste accumulation[7].

    • Liquid Waste: For solutions containing the compound, use a sealable, leak-proof container made of a compatible material (e.g., glass or HDPE for aqueous solutions)[8]. Avoid metal containers for acidic or basic solutions[5][8].

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak[5][6].

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your institution's EHS department[4][6].

  • Complete the Label: The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The concentration and components if it is a mixture.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., "Unknown Toxicity").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[8][9][10].

  • Container Management: Keep waste containers securely closed at all times, except when adding waste[6][9][11].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA[10]. In a laboratory setting, it is best practice to keep accumulated waste to a minimum and request pickups regularly[6][7].

  • Request a Pickup: Once a waste container is full or you have finished the project generating the waste, arrange for its removal by your institution's EHS or a licensed professional waste disposal service[4][12].

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash[6][9][12]. Amino acids can act as precursors to disinfection by-products in wastewater treatment facilities[13].

  • Empty Containers: An empty container that held this compound must be managed carefully. For non-acutely toxic chemicals, a container is considered "empty" if all contents have been removed by normal means. However, to be cautious, it is best practice to triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[6][11].

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for managing the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid or Liquid) classify Classify as Hazardous Chemical Waste start->classify spill Spill or Accidental Release start->spill segregate Segregate from Other Waste Streams classify->segregate container Select Compatible & Sealable Container segregate->container label Attach & Complete Hazardous Waste Label container->label store Store in Designated SAA with Secondary Containment label->store check_full Container Full? store->check_full check_full->store No pickup Request Pickup by EHS or Licensed Disposal Service check_full->pickup Yes end Disposal Complete pickup->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->classify

Caption: Decision workflow for proper chemical waste disposal.

Emergency Procedures: Managing Spills

Even with the best precautions, spills can occur. A prepared response is critical to mitigate risks.

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, but avoid actions that could make the powder airborne[1][3].

  • Don Personal Protective Equipment (PPE): At a minimum, this includes safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[1]. For larger quantities or where dust is significant, respiratory protection may be necessary[1].

  • Clean the Spill:

    • Gently sweep or scoop the spilled solid material to avoid creating dust[1][14].

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, gloves) into a designated hazardous waste container[14][15].

    • Use a wet paper towel or absorbent pad to decontaminate the spill surface[14].

  • Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste[11][15].

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

For a large spill or a spill of an unknown substance, evacuate the area immediately and contact your institution's emergency response team.

Disposal Principle Rationale Source
Classify as Hazardous In the absence of complete data, assume the highest level of risk to ensure safety and compliance.General Laboratory Safety Principles
Segregate Waste Prevents dangerous chemical reactions and ensures proper disposal routing for different waste types.[4][5]
Use Labeled, Sealed Containers Ensures clear communication of hazards, prevents spills, and is a regulatory requirement.[4][6][9]
Store in SAA Confines hazardous materials to a designated, controlled area within the lab.[8][9]
Professional Disposal Ensures that waste is treated and disposed of in an environmentally sound and legally compliant manner.[4][12]
No Sink/Trash Disposal Protects waterways from chemical contamination and prevents hazardous materials from entering the municipal waste stream.[6][12]

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACS. Guide for Chemical Spill Response. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Capot Chemical. (2012, June 1). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Pesticide Environmental Stewardship. Spill Cleanup. Retrieved from [Link]

  • University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • AAPPTEC. Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2012, June 1). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • Dotson, A. D., & Westerhoff, P. (2009). Occurrence and removal of amino acids during drinking water treatment. Journal‐American Water Works Association, 101(9), 101-115. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. Our goal is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself. This document offers procedural, step-by-step guidance to directly answer your operational questions.

Understanding the Potential Hazards

This compound is a versatile amino acid derivative used in pharmaceutical research.[1] As with any research chemical, it is crucial to understand its potential hazards.[2] The SDS for the (3R,4S) stereoisomer suggests that it may cause respiratory irritation.[3] When handling any fine chemical powder, there is a risk of generating dust, which can be inhaled or come into contact with the skin and eyes. Therefore, it is prudent to assume that this compound may be an irritant and to take appropriate precautions to minimize exposure.[2]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical step in ensuring laboratory safety.[4] According to OSHA's 29 CFR 1910 Subpart I, employers are required to perform a hazard assessment to determine the necessary PPE for a given task.[5][6][7][8] This guide is intended to assist in that assessment.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Recommendation Rationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9][10]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents direct skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.[2][9]Protects clothing and skin from spills and contamination.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating significant dust or aerosols.[2]Minimizes the risk of inhaling airborne particles.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is essential to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Eye Protection: Put on your safety glasses or goggles.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it down from your shoulders, keeping the contaminated side folded inward.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

Wash your hands thoroughly with soap and water after removing all PPE.[12]

Operational and Disposal Plans

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with larger quantities or when there is a potential for dust generation.[11]

  • Avoid creating dust. Use a spatula to handle the solid material.

  • Keep containers tightly closed when not in use.[11]

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Clean the spill area with an appropriate solvent and then with soap and water.

Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with your institution's and local regulations.[3] Do not dispose of it down the drain or in the regular trash.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[3]

Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling (3S,4S)-4-Amino-3-hydroxy- 5-phenylpentanoic acid is_solid Is the compound a solid? start->is_solid potential_for_dust Potential for dust/ aerosol generation? is_solid->potential_for_dust Yes base_ppe Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat potential_for_dust->base_ppe Low goggles Upgrade to: Chemical Splash Goggles potential_for_dust->goggles Moderate respirator Add: NIOSH-approved Respirator (e.g., N95) potential_for_dust->respirator High proceed Proceed with work in a well-ventilated area base_ppe->proceed goggles->proceed fume_hood Work in a Chemical Fume Hood respirator->fume_hood

Caption: PPE selection workflow for handling the compound.

References

  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.).
  • 1910 Subpart I - Personal Protective Equipment | Occupational Safety and Health Administration. (n.d.).
  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. (n.d.).
  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment - eCFR. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • 29 CFR Part 1910 - Subpart I - Personal Protective Equipment. (n.d.). Legal Information Institute, Cornell Law School.
  • (29 CFR 1910) Subpart I – Personal Protective Equipment - OSHA Outreach Courses. (2024, March 19).
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California San Francisco.
  • Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. (n.d.).
  • What are the safety precautions in fine chemicals handling? - Blog - BIOSYNCE. (2025, September 4).
  • A CHEMISTS' GUIDE TO PPE - BYU. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pennsylvania.
  • Laboratory Safety Rules | Oklahoma State University. (n.d.).
  • MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid - Capot Chemical. (2012, June 1).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid - Chem-Impex. (n.d.).
  • Package name: this compound - Ligandbook. (n.d.).
  • Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid | Tetrahedron. (n.d.).
  • 3-hydroxy-5-phenylpentanoic acid 21080-41-1 wiki - Guidechem. (n.d.).
  • This compound - PubChem. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
Reactant of Route 2
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.